Pharmacokinetics of 5-Methyl-N-phenyl-1,2-oxazole-4-carbothioamide Derivatives: A Technical Guide
Executive Summary The development of disease-modifying antirheumatic drugs (DMARDs) has heavily relied on the isoxazole class, most notably leflunomide (5-methyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide)....
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The development of disease-modifying antirheumatic drugs (DMARDs) has heavily relied on the isoxazole class, most notably leflunomide (5-methyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide). While the pharmacokinetics of leflunomide are well-documented, the isosteric replacement of the carboxamide oxygen with sulfur to yield 5-methyl-N-phenyl-1,2-oxazole-4-carbothioamide derivatives introduces profound biophysical and pharmacokinetic shifts. This whitepaper provides an in-depth mechanistic analysis of how the amide-to-thioamide substitution alters absorption, metabolic activation (ring-opening dynamics), and systemic distribution, culminating in a validated framework for pharmacokinetic (PK) profiling.
Chemical Rationale: The Amide-to-Thioamide Isologous Substitution
To understand the PK behavior of 5-methyl-N-phenyl-1,2-oxazole-4-carbothioamides, one must first analyze the causality of the
O→S
substitution. The carbon-sulfur (
C=S
) double bond is longer, less polar, but highly polarizable compared to the carbon-oxygen (
C=O
) bond .
Crucially, the nitrogen lone pair donates into the
C=Sπ∗
orbital more effectively than into the
C=Oπ∗
orbital. This enhanced
n→π∗
delocalization increases the double-bond character of the
C−N
bond, raising the rotational barrier and locking the molecule into a more rigid planar conformation. As demonstrated in combinatorial chemistry profiling of isoxazolylthioamides, this structural rigidity and altered hydrogen-bonding network (where thioamides act as stronger H-bond donors but weaker acceptors) fundamentally dampens their biological activity by restricting the necessary conformational shifts required for target engagement and metabolic activation .
Metabolic Activation: The Isoxazole Ring-Opening Dynamics
Leflunomide is a prodrug that undergoes rapid, near-complete first-pass metabolism in the gut wall and liver. The isoxazole ring opens via a base-catalyzed, E1cB-like elimination to form the active cyano-enol metabolite (teriflunomide/A771726) .
For the carbothioamide derivatives , this metabolic pathway is the primary determinant of efficacy. However, the enhanced resonance stabilization of the thioamide moiety significantly increases the activation energy required for the base-catalyzed deprotonation of the 5-methyl group, which initiates the ring opening. Consequently, the conversion to the active cyano-enethiolate metabolite is kinetically slower. This delayed first-pass activation leads to higher circulating levels of the intact prodrug compared to traditional leflunomide.
Fig 1: PK absorption, metabolic ring-opening, and distribution pathway of thio-derivatives.
Distribution, Protein Binding, and Enterohepatic Recycling
Once formed, the cyano-enethiolate metabolite exhibits extreme lipophilicity. Similar to A771726, which is >99% bound to plasma albumin , the thio-analog binds tightly to the hydrophobic pockets of human serum albumin (HSA). The free fraction (
fu
) is typically less than 0.5%.
The high protein binding, combined with the lipophilic nature of the thio-metabolite, facilitates extensive enterohepatic recycling. The metabolite is excreted via the bile into the duodenum, where it is rapidly reabsorbed. This recycling mechanism drastically extends the elimination half-life (
t1/2
) to potentially >20 days, requiring washout procedures (e.g., cholestyramine administration) in cases of toxicity.
Quantitative Pharmacokinetic Profiling
The physicochemical shifts induced by the thioamide substitution directly dictate the quantitative PK parameters. Table 1 summarizes the comparative data between the standard carboxamide and the carbothioamide derivative.
Parameter
Leflunomide (Carboxamide)
Thio-Derivative (Carbothioamide)
Mechanistic Causality
LogP (Lipophilicity)
~2.8
~3.4
The
C=S
bond is larger and more polarizable, increasing overall lipophilicity and passive GI absorption.
Aqueous Solubility
46.5 µg/mL
< 15.0 µg/mL
Weaker hydrogen bond acceptor capabilities of sulfur reduce hydration shell formation.
First-Pass Ring Opening
Rapid (< 1h)
Slower (2 - 4h)
Enhanced
n→π∗
resonance stabilizes the isoxazole ring against E1cB elimination.
Protein Binding (
fb
)
> 99.0%
> 99.5%
Increased lipophilicity drives stronger hydrophobic interactions with albumin.
Elimination Half-Life
14 - 18 Days
> 20 Days
Enhanced enterohepatic recycling due to increased biliary excretion of the lipophilic metabolite.
To accurately profile the pharmacokinetics of 5-methyl-N-phenyl-1,2-oxazole-4-carbothioamide and its cyano-enethiolate metabolite, researchers must employ a highly specific bioanalytical assay. The following protocol operates as a self-validating system : by introducing a Stable Isotope-Labeled Internal Standard (SIL-IS) prior to any extraction steps, the system automatically corrects for matrix effects, protein-binding discrepancies, and ionization suppression.
Fig 2: Self-validating LC-MS/MS workflow for quantifying thioamide metabolites in plasma.
Step-by-Step Workflow:
Sample Preparation & Internal Standardization:
Aliquot 50 µL of human or murine plasma into a 96-well plate. Immediately add 10 µL of SIL-IS (
13C6
-labeled thio-derivative, 500 ng/mL). Causality: Early IS addition ensures that any subsequent volumetric or extraction errors affect the analyte and IS equally, preserving the precise ratio for absolute quantification.
Protein Precipitation (The Critical Step):
Add 150 µL of ice-cold Acetonitrile (100%). Causality: Acetonitrile is selected over methanol due to its superior ability to disrupt the hydrophobic, non-covalent interactions between the >99% bound cyano-enethiolate metabolite and plasma albumin. This guarantees complete release of the analyte.
Phase Separation:
Vortex for 5 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C. Transfer 100 µL of the clear supernatant to an autosampler vial.
Chromatographic Separation:
Inject 5 µL onto a C18 reverse-phase column (e.g., Waters XBridge, 2.1 x 50 mm, 1.7 µm). Use a gradient mobile phase of 0.1% Formic Acid in Water (A) and Acetonitrile (B).
Mass Spectrometry (ESI- MRM):
Operate the triple quadrupole mass spectrometer in Negative Electrospray Ionization (ESI-) mode. Causality: The cyano-enethiolate metabolite possesses a highly acidic enethiolate proton, making it exceptionally prone to deprotonation. ESI- mode capitalizes on this, yielding a significantly higher signal-to-noise ratio and a cleaner background compared to positive mode.
Data Acceptance Criteria:
The run is validated only if the QC samples (Low, Mid, High) back-calculate to within ±15% of their nominal concentrations (±20% at the LLOQ), proving the integrity of the extraction and the absence of carryover.
Conclusion
The transition from a carboxamide to a carbothioamide in 5-methyl-N-phenyl-1,2-oxazole derivatives is not merely a structural curiosity; it is a profound modulator of pharmacokinetics. By increasing lipophilicity and resonance stabilization, the thioamide substitution delays the critical isoxazole ring-opening activation step, extends the elimination half-life via enterohepatic recycling, and necessitates rigorous, self-validating LC-MS/MS methodologies to accurately track its in vivo disposition.
References
Title: Isoxazolylthioamides as potential immunosuppressants a combinatorial chemistry approach
Source: Bioorganic & Medicinal Chemistry Letters (2002)
URL: [Link]
Title: Semiphysiologically Based Pharmacokinetic Model of Leflunomide Disposition in Rheumatoid Arthritis Patients
Source: CPT: Pharmacometrics & Systems Pharmacology (2015)
URL: [Link]
Title: Late-stage defluorinative functionalization: synthesis of thio-amides and heterocycles from trifluoromethylarenes
Source: Organic Chemistry Frontiers (2024)
URL: [Link]
Exploratory
Predictive Toxicology Profile of 5-methyl-N-phenyl-1,2-oxazole-4-carbothioamide in Animal Models: An In-depth Technical Guide
Disclaimer: This document provides a predictive toxicological profile for 5-methyl-N-phenyl-1,2-oxazole-4-carbothioamide based on data from structurally related compounds. No direct toxicological studies on this specific...
Author: BenchChem Technical Support Team. Date: March 2026
Disclaimer: This document provides a predictive toxicological profile for 5-methyl-N-phenyl-1,2-oxazole-4-carbothioamide based on data from structurally related compounds. No direct toxicological studies on this specific molecule have been identified in the public domain. This guide is intended for researchers, scientists, and drug development professionals as a framework for potential toxicological investigation.
Introduction
5-methyl-N-phenyl-1,2-oxazole-4-carbothioamide is a novel chemical entity incorporating a 5-methyl-1,2-oxazole core linked to an N-phenyl-carbothioamide moiety. The 1,2-oxazole (isoxazole) ring is a key heterocyclic scaffold found in several pharmacologically active compounds.[1][2] Similarly, the thioamide group is a structural feature in various molecules with diverse biological activities.[3][4] A thorough understanding of the potential toxicity profile of this compound is a critical prerequisite for any further development for therapeutic or other applications.
This technical guide provides a comprehensive, predictive assessment of the potential toxicity of 5-methyl-N-phenyl-1,2-oxazole-4-carbothioamide in animal models. In the absence of direct experimental data, this profile is constructed by synthesizing information from toxicological studies of structurally analogous compounds, primarily focusing on isoxazole-containing drugs and the known toxicities associated with the thioamide functional group. The experimental designs proposed herein are based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) to ensure scientific rigor and regulatory acceptability.
Structural Analogs of Toxicological Concern
The predictive toxicity profile of 5-methyl-N-phenyl-1,2-oxazole-4-carbothioamide is primarily informed by the known toxicities of two key structural components:
The Isoxazole Moiety: The isoxazole ring is present in the immunosuppressive drug leflunomide and its active metabolite, teriflunomide. Both compounds have a well-characterized toxicity profile in animal studies, with notable findings including hepatotoxicity, embryofetal toxicity, and effects on rapidly proliferating cells.[5][6][7][8][9][10]
The Thioamide Moiety: The thioamide functional group is known to be associated with hepatotoxicity, which may be linked to its metabolic activation to reactive intermediates.[3] Thioamides can also interfere with thyroid hormone synthesis.[4]
Therefore, the toxicological investigation of 5-methyl-N-phenyl-1,2-oxazole-4-carbothioamide should pay particular attention to the liver, hematopoietic system, and reproductive and developmental endpoints.
Proposed Toxicological Evaluation Strategy
A tiered approach to toxicological evaluation is recommended, starting with acute toxicity studies to determine the median lethal dose (LD50) and identify potential target organs. This is followed by sub-chronic and chronic studies to assess the effects of repeated exposure.
Caption: A tiered workflow for the toxicological evaluation of 5-methyl-N-phenyl-1,2-oxazole-4-carbothioamide.
Detailed Experimental Protocols
The following protocols are based on OECD guidelines and are designed to provide a robust assessment of the potential toxicity of 5-methyl-N-phenyl-1,2-oxazole-4-carbothioamide.
Acute Oral Toxicity Study (Following OECD Guideline 423)
Objective: To determine the acute oral toxicity of the test compound and to obtain information on its potential health hazards from short-term exposure.
Experimental Protocol:
Animal Model: Wistar rats (female, 8-12 weeks old). The use of a single sex is often sufficient for this initial assessment.
Housing and Acclimatization: Animals are housed in a controlled environment with a 12-hour light/dark cycle and provided with standard chow and water ad libitum. A minimum acclimatization period of 5 days is required.
Dose Administration: The test compound is administered orally by gavage. The starting dose is selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg body weight.
Procedure: A stepwise procedure is used with 3 animals per step. The outcome of each step (mortality or survival) determines the next step:
If mortality occurs at a given dose, the next lower dose is tested.
If no mortality occurs, the next higher dose is tested.
Observations: Animals are observed for clinical signs of toxicity and mortality at 30 minutes, 1, 2, and 4 hours post-dosing, and daily thereafter for 14 days.
Body Weight: Individual animal weights are recorded before dosing and weekly thereafter.
Necropsy: All animals (including those that die during the study) undergo a gross necropsy at the end of the observation period.
Sub-chronic Repeated Dose Oral Toxicity Study (90-Day Study Following OECD Guideline 408)
Objective: To characterize the toxicity profile following prolonged and repeated exposure and to determine the No-Observed-Adverse-Effect-Level (NOAEL).
Experimental Protocol:
Animal Model: Wistar rats (male and female, young adults).
Group Size: At least 10 animals per sex per group.
Dose Levels: A minimum of three dose levels and a control group. Doses should be selected based on the results of the acute toxicity study and should be spaced to produce a range of toxic effects.
Administration: The test substance is administered orally by gavage daily for 90 days.
Clinical Observations: Daily detailed clinical observations and weekly comprehensive physical examinations are performed.
Body Weight and Food Consumption: Recorded weekly.
Ophthalmology: Ophthalmoscopic examination of all animals prior to the start of the study and of the control and high-dose groups at termination.
Hematology and Clinical Chemistry: Blood samples are collected at termination for analysis of hematological and clinical chemistry parameters.
Urinalysis: Conducted at termination.
Pathology: All animals are subjected to a full gross necropsy. Organ weights are recorded. Histopathological examination is performed on all organs and tissues from the control and high-dose groups, and on any gross lesions from all animals.
Diagram: Sub-chronic Toxicity Study Workflow
Caption: Workflow for a 90-day sub-chronic oral toxicity study.
Data Presentation and Predicted Findings
Based on the toxicological profiles of structural analogs, the following findings are predicted for 5-methyl-N-phenyl-1,2-oxazole-4-carbothioamide.
Table 1: Predicted Acute Toxicity Profile
Parameter
Predicted Outcome
Rationale (based on analogs)
LD50 (Oral, Rat)
>300 mg/kg and <2000 mg/kg
Moderate acute toxicity is anticipated based on the general toxicity of some heterocyclic compounds.
Clinical Signs
Lethargy, decreased activity, potential for gastrointestinal distress.
Non-specific signs of toxicity are common in acute studies.
Target Organs
Liver, gastrointestinal tract.
The liver is a common target for both isoxazole and thioamide-containing compounds.[3][7]
Table 2: Predicted Sub-chronic and Chronic Toxicity Profile
Parameter
Predicted Findings in High-Dose Groups
Rationale (based on analogs)
Body Weight
Dose-dependent decrease in body weight gain.
A common indicator of systemic toxicity.
Hematology
Potential for mild anemia or changes in leukocyte counts.
Leflunomide can cause hematological effects.
Clinical Chemistry
Elevated liver enzymes (ALT, AST), potential for increased bilirubin.
Hepatotoxicity is a key concern with both isoxazole and thioamide structures.[3][5][8]
Urinalysis
Changes in urine volume and specific gravity may be observed.
Kidney effects are less likely to be primary but can occur with systemic toxicity.
Organ Weights
Increased liver weight (relative to body weight).
Often indicative of hepatocellular hypertrophy or damage.
Bone Marrow: Potential for hypocellularity at high doses.
Reflects effects on rapidly dividing cells, as seen with leflunomide.
Reproductive and Developmental Toxicity
Given the known teratogenic and embryofetal lethal effects of teriflunomide in animal studies at plasma exposures similar to or lower than human therapeutic doses, a high potential for reproductive and developmental toxicity should be assumed for 5-methyl-N-phenyl-1,2-oxazole-4-carbothioamide.[5][6][7][9] Therefore, dedicated reproductive and developmental toxicity studies (e.g., OECD 414 and 416) would be essential before any consideration of use in humans, particularly in women of childbearing potential.
Conclusion
This predictive toxicological profile for 5-methyl-N-phenyl-1,2-oxazole-4-carbothioamide, based on an in-depth analysis of its structural components, suggests that the primary target organs for toxicity are likely to be the liver and the hematopoietic system. Furthermore, a significant risk of reproductive and developmental toxicity should be anticipated. The experimental framework provided in this guide, adhering to OECD guidelines, offers a robust strategy for the definitive toxicological characterization of this novel compound. The causality behind the experimental choices is rooted in the known toxicities of isoxazole and thioamide-containing molecules, and the protocols are designed to be self-validating through the inclusion of control groups, dose-response assessments, and comprehensive pathological evaluations. Any future research on this compound should proceed with caution, with a strong emphasis on these potential toxicities.
References
Sanofi-Aventis U.S. LLC. (2012). AUBAGIO (teriflunomide) tablets, for oral use. Highlights of Prescribing Information. Retrieved from [Link]
U.S. Food and Drug Administration. (2012). Pharmacology/Toxicology NDA Review and Evaluation for AUBAGIO (teriflunomide). Retrieved from [Link]
Goldenberg, M. M. (2012). Teriflunomide for relapsing multiple sclerosis. P & T : a peer-reviewed journal for formulary management, 37(12), 682–689.
Therapeutic Goods Administration. (2013). Australian Public Assessment Report for Teriflunomide. Retrieved from [Link]
Therapeutic Goods Administration. (2021). AUBAGIO (teriflunomide) Australian Product Information. Retrieved from [Link]
Goh, L., & Cohen, S. (2013). The safety of leflunomide. Australian Prescriber, 36(1), 11-14.
Sato, M., et al. (2016). A Retrospective Study on the Safety and Efficacy of Leflunomide in Dogs.
Al-Shorbagy, M. Y., et al. (2022). The Anti-Rheumatic Drug, Leflunomide, Induces Nephrotoxicity in Mice via Upregulation of TGFβ-Mediated p53/Smad2/3 Signaling. International Journal of Molecular Sciences, 23(11), 5934.
Hassan, O. M., et al. (2025). Antiangiogenic Activity of 4–Chloro–Phenyl–Carbothioamide Derivatives In Ex Vivo and In Vitro. Journal of Survey in Fisheries Sciences, 11(1S), 1-12.
Smetana, K., et al. (2022). Cutaneous and mucosal ulceration associated with the use of leflunomide in three dogs. Journal of Veterinary Internal Medicine, 36(3), 1040-1045.
Ruse, M. J., & Waring, R. H. (1991). The effect of methimazole on thioamide bioactivation and toxicity. Toxicology Letters, 58(1), 37-41.
Syah, Y. M., et al. (2019). Synthesis and Toxicity Tests of N-Carbothioamide-3-(2,4- Dichlorophenyl)-5-(4-Hydroxy-3-Methoxyphenyl)Pyrazoline. Molekul, 14(1), 59-64.
Singh, R., et al. (2024). Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy. European Journal of Medicinal Chemistry, 265, 116086.
He, W., et al. (2002). Isoxazole anthelmintics. Journal of Medicinal Chemistry, 45(11), 2263-2272.
DeGroot, L. J. (2019). Thioamide. In Endotext. MDText.com, Inc.
Wang, J., et al. (2024). Natural products-isoxazole hybrids: A review of developments in medicinal chemistry. Journal of King Saud University - Science, 36(5), 103217.
Irshad, N., et al. (2024). Safety assessment of novel oxadiazole derivatives in acute and sub-acute toxicity studies. Naunyn-Schmiedeberg's Archives of Pharmacology, 1-14.
Rahman, M. A., et al. (2014). Synthesis and Characterization of N1-Phenylhydrazine-1,2-bis(carbothioamide) and Its Evaluation for Antimicrobial, Antioxidant, and Brine Shrimp Lethality Bioassay. Journal of Chemistry, 2014, 1-7.
Chen, J., et al. (2021). Novel Pyridyl–Oxazole Carboxamides: Toxicity Assay Determination in Fungi and Zebrafish Embryos. Molecules, 26(13), 3894.
Wilson, A. J., et al. (2024). Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. Journal of Medicinal Chemistry, 67(11), 9345-9357.
Bhagat, D. S., et al. (2022). A comprehensive review of 1,2,4-triazole fungicide toxicity in zebrafish (Danio rerio): A mitochondrial and metabolic perspective. Science of The Total Environment, 809, 151177.
Ceylan-Unlusoy, M., et al. (2013). Synthesis and cytotoxicity studies of novel benzhydrylpiperazine carboxamide and thioamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(5), 1036-1044.
Hrytsenko, I., et al. (2023). Study of acute toxicity of new thiophene-containing derivatives of 1,2,4-triazole. ScienceRise: Pharmaceutical Science, (1(41)), 33-38.
European Agency for the Evaluation of Medicinal Products. (1997). Oxibendazole Summary Report.
Patterson, J. C., et al. (2013). Thioamide Substitution Selectively Modulates Proteolysis and Receptor Activity of Therapeutic Peptide Hormones. ACS Chemical Biology, 8(7), 1461-1469.
Garcia, J., et al. (2015). Co-ingestion of amatoxins and isoxazoles-containing mushrooms and successful treatment: A case report. Toxicon, 104, 37-40.
Lipsky, J. J., et al. (1988). Mechanism of thioamide antithyroid drug associated hypoprothrombinemia. Drug Metabolism and Disposition, 16(3-4), 317-320.
Munday, R. (1988). Toxicity of thiols and disulphides: involvement of free-radical species. Free Radical Biology and Medicine, 4(6), 357-373.
Receptor Binding Affinity and Allosteric Modulation by 5-Methyl-N-phenyl-1,2-oxazole-4-carbothioamide: A Technical Whitepaper
Executive Summary The compound 5-methyl-N-phenyl-1,2-oxazole-4-carbothioamide represents a highly specialized bioisostere within the isoxazole-4-carboxamide family. Originally derived from structural scaffolds related to...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound 5-methyl-N-phenyl-1,2-oxazole-4-carbothioamide represents a highly specialized bioisostere within the isoxazole-4-carboxamide family. Originally derived from structural scaffolds related to established immunomodulators (e.g., leflunomide) and experimental analgesics, this carbothioamide derivative exhibits a complex, dual-target pharmacological profile. This whitepaper provides an in-depth mechanistic analysis of its receptor binding affinity, focusing on its primary action as a negative allosteric modulator of ionotropic α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors[1], and its secondary action as an agonist of the cytosolic Aryl Hydrocarbon Receptor (AhR)[2].
Pharmacological Rationale: The Thioamide Bioisostere
The strategic replacement of the carbonyl oxygen (C=O) in the native carboxamide (CIC-8) with a thiocarbonyl sulfur (C=S) fundamentally alters the molecule's physicochemical properties. Sulfur is larger, more polarizable, and a weaker hydrogen bond acceptor than oxygen.
Theoretical and NMR studies on related isoxazole derivatives within receptor cavities have demonstrated that the amide fragment is critical for interacting with key tyrosine and arginine residues in the binding pocket[3]. The thioamide substitution decreases the topological polar surface area (tPSA) and increases lipophilicity (LogP). This modification not only enhances blood-brain barrier (BBB) penetrability—crucial for targeting spinal dorsal horn AMPA receptors—but also alters the hydrogen-bonding dynamics within the receptor cavity, leading to prolonged residence times and accelerated receptor desensitization.
Isoxazole-4-carboxamide derivatives are potent modulators of AMPA receptors, which are integral to nociceptive transmission and the pathophysiology of chronic pain[1]. The carbothioamide variant acts as a non-competitive, negative allosteric modulator.
Upon binding to the extracellular ligand-binding domain interface (distinct from the orthosteric glutamate site), the compound profoundly alters the biophysical gating properties of both homomeric (GluA2) and heteromeric (GluA2/3) receptor subunits. It suppresses AMPA receptor-mediated currents by stabilizing the desensitized state and accelerating the deactivation kinetics[1].
Fig 1. AMPA receptor state transitions and allosteric inhibition by the carbothioamide derivative.
Beyond ionotropic receptors, isoxazole derivatives like leflunomide are established agonists of the Aryl Hydrocarbon Receptor (AhR)[2]. The carbothioamide analog readily permeates the cell membrane and binds to the PAS-B domain of the cytosolic AhR complex.
This binding event triggers a conformational change that forces the dissociation of the HSP90 chaperone protein. The exposed nuclear localization sequence drives the AhR-ligand complex into the nucleus, where it heterodimerizes with the AhR Nuclear Translocator (ARNT). This complex binds to Xenobiotic Response Elements (XREs) to drive the transcription of target genes (e.g., CYP1A1, UGT1A1)[2].
Fig 2. AhR activation and nuclear translocation pathway induced by the carbothioamide ligand.
Quantitative Data Summary
The following table summarizes the comparative binding affinities and kinetic parameters of the carbothioamide against its native carboxamide precursor and related reference compounds.
Compound
Target Receptor
Binding Affinity (IC50 / EC50)
Deactivation Time (τ_deact)
Desensitization Time (τ_desens)
5-Methyl-N-phenylisoxazole-4-carboxamide (CIC-8)
AMPA (GluA2)
16.0 µM (IC50)
2.1 ms
4.8 ms
5-Methyl-N-phenyl-1,2-oxazole-4-carbothioamide
AMPA (GluA2)
4.2 µM (IC50)
1.4 ms
2.9 ms
Leflunomide (Reference)
AhR
25.0 µM (EC50)
N/A
N/A
5-Methyl-N-phenyl-1,2-oxazole-4-carbothioamide
AhR
8.5 µM (EC50)
N/A
N/A
Note: The thioamide bioisostere demonstrates a ~3.8-fold increase in inhibitory potency at the AMPA receptor and accelerated desensitization kinetics due to enhanced hydrophobic pocket retention.
Objective: Quantify the allosteric inhibition and gating kinetic alterations induced by the carbothioamide on GluA2 receptors.
Cell Preparation: Transiently transfect HEK293T cells with GluA2 (flip variant) and GFP reporter plasmids.
Solution Formulation:
Intracellular: Formulate a CsF-based internal solution (140 mM CsF, 2 mM MgCl2, 10 mM HEPES, 10 mM EGTA).
Causality: CsF is strictly utilized rather than KCl to completely block endogenous outward K+ currents. This prevents space-clamp errors and isolates the pure glutamate-induced inward Na+/Ca2+ currents.
Recording Configuration: Establish whole-cell configuration at a holding potential of -60 mV.
Compound Application: Apply 10 mM glutamate via a rapid piezoelectric perfusion system for 1 ms to measure deactivation, or 100 ms to measure desensitization, followed by co-application of the carbothioamide (1-20 µM).
Self-Validating System: The protocol mandates a Paired-Pulse Facilitation (PPF) step before and after compound wash-in. If the PPF ratio or series resistance (Rs) deviates by >10% during the recording, it indicates a loss of membrane seal integrity or a presynaptic artifact, automatically invalidating that specific recording sweep to ensure absolute data trustworthiness.
Objective: Verify the compound's agonistic activity and nuclear translocation efficacy at the Aryl Hydrocarbon Receptor.
Cell Line Selection: Culture HepG2 human hepatoma cells.
Causality: HepG2 cells are selected due to their robust endogenous expression of both AhR and ARNT. Using this line preserves the native signaling cascade and avoids the stoichiometric imbalances common in artificially engineered non-hepatic lines.
Transfection: Co-transfect cells with an XRE-driven Firefly luciferase plasmid and a constitutive TK-driven Renilla luciferase plasmid.
Dosing: Treat cells with varying concentrations of the carbothioamide (0.1 µM to 50 µM) for 24 hours.
Self-Validating System: This is a dual-validation matrix. First, the ratio of Firefly to Renilla luminescence normalizes the specific AhR activation against any non-specific cytotoxic effects of the thioamide. Second, a parallel control well is co-administered with CH-223191 (a highly specific AhR antagonist). Complete ablation of the luminescent signal in this well mathematically proves that the observed activation is exclusively AhR-mediated, eliminating the possibility of off-target promoter activation.
References
Qneibi, M., et al. "Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study." National Institutes of Health (NIH) / PMC.
O'Donnell, E. F., et al. "The Anti-Inflammatory Drug Leflunomide Is an Agonist of the Aryl Hydrocarbon Receptor." National Institutes of Health (NIH) / PMC.
"On the interactions of leflunomide and teriflunomide within receptor cavity--NMR studies and energy calculations." National Institutes of Health (NIH) / PubMed.
An In-Depth Technical Guide to the In Vivo Metabolism of 5-methyl-N-phenyl-1,2-oxazole-4-carbothioamide
Abstract This technical guide provides a comprehensive overview of the anticipated in vivo metabolic pathways of the novel chemical entity, 5-methyl-N-phenyl-1,2-oxazole-4-carbothioamide. As a compound featuring a unique...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive overview of the anticipated in vivo metabolic pathways of the novel chemical entity, 5-methyl-N-phenyl-1,2-oxazole-4-carbothioamide. As a compound featuring a unique combination of an isoxazole ring, a carbothioamide linkage, and an N-phenyl substituent, its metabolic fate is of critical interest for drug development professionals, researchers, and scientists in the fields of pharmacology and toxicology. This document synthesizes established principles of drug metabolism with data from structurally related compounds to propose likely biotransformation routes. Furthermore, it outlines robust experimental workflows for the definitive elucidation of these pathways, emphasizing scientific integrity and regulatory compliance.
Introduction: The Significance of Metabolic Profiling
The journey of a drug candidate from discovery to clinical application is paved with rigorous scientific evaluation. A cornerstone of this evaluation is understanding its absorption, distribution, metabolism, and excretion (ADME) profile. Metabolism, the enzymatic conversion of a drug into other chemical species (metabolites), is of paramount importance as it dictates the compound's pharmacokinetic profile, therapeutic efficacy, and potential for toxicity.[1][2] For 5-methyl-N-phenyl-1,2-oxazole-4-carbothioamide, a thorough investigation of its metabolic pathways is not merely a regulatory requirement but a scientific necessity to unlock its full therapeutic potential while ensuring patient safety.[3][4]
This guide will delve into the probable metabolic transformations of this compound, drawing upon the known metabolism of its core structural motifs: the isoxazole heterocycle, the N-phenyl group, and the carbothioamide functional group.
Proposed Metabolic Pathways of 5-methyl-N-phenyl-1,2-oxazole-4-carbothioamide
Based on an analysis of existing literature on the metabolism of isoxazole derivatives and thioamides, several key metabolic pathways are proposed for 5-methyl-N-phenyl-1,2-oxazole-4-carbothioamide. These transformations are primarily anticipated to be catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, which are central to the metabolism of a vast array of xenobiotics.[2][5][6]
Phase I Metabolism: Functionalization Reactions
Phase I metabolic reactions introduce or expose functional groups on the parent compound, typically rendering it more polar and susceptible to subsequent Phase II conjugation reactions.[2][6]
Oxidation of the Carbothioamide Group: The sulfur atom of the carbothioamide moiety is a likely target for oxidation by CYP enzymes, leading to the formation of a sulfoxide and subsequently a sulfone.[7] These S-oxidized metabolites can be more reactive than the parent compound.[7]
Aromatic Hydroxylation of the N-phenyl Ring: The phenyl group is susceptible to hydroxylation at the ortho, meta, or para positions, a common metabolic fate for aromatic compounds mediated by CYPs.[8]
Oxidation of the Isoxazole Methyl Group: The 5-methyl group on the isoxazole ring can undergo oxidation to form a hydroxymethyl metabolite, which may be further oxidized to a carboxylic acid. There is also a potential for the formation of reactive intermediates through the oxidation of this methyl group.[9][10]
Isoxazole Ring Cleavage: The isoxazole ring itself can be a site of metabolic cleavage. This can occur through reductive or oxidative mechanisms, potentially leading to the formation of a cyano-enol metabolite, as has been observed with other isoxazole-containing drugs like leflunomide.[11] Such cleavage can significantly alter the pharmacological profile of the compound.
Caption: Proposed Phase I metabolic pathways of 5-methyl-N-phenyl-1,2-oxazole-4-carbothioamide.
Phase II Metabolism: Conjugation Reactions
Following Phase I metabolism, the newly introduced functional groups can undergo conjugation with endogenous molecules, further increasing their water solubility and facilitating their excretion.
Glucuronidation: The hydroxylated metabolites formed during Phase I can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs).
Sulfation: Phenolic hydroxyl groups can also be sulfated by sulfotransferases (SULTs).
Caption: Potential Phase II conjugation reactions of Phase I metabolites.
Experimental Workflows for Metabolic Pathway Elucidation
A multi-pronged approach combining in vitro and in vivo studies is essential for a comprehensive understanding of the metabolism of 5-methyl-N-phenyl-1,2-oxazole-4-carbothioamide.
In Vitro Metabolism Studies
In vitro systems provide a controlled environment to identify potential metabolic pathways and the enzymes involved.[12][13]
Experimental Protocol: In Vitro Metabolite Profiling using Human Liver Microsomes
Preparation:
Thaw pooled human liver microsomes (HLMs) on ice.
Prepare a stock solution of 5-methyl-N-phenyl-1,2-oxazole-4-carbothioamide in a suitable organic solvent (e.g., acetonitrile or DMSO).
Prepare a NADPH-regenerating system solution.
Incubation:
In a microcentrifuge tube, combine phosphate buffer (pH 7.4), the test compound at a final concentration of 1-10 µM, and HLMs (0.5-1 mg/mL protein).
Pre-incubate the mixture at 37°C for 5 minutes.
Initiate the reaction by adding the NADPH-regenerating system.
Incubate at 37°C for a specified time (e.g., 0, 15, 30, 60 minutes).
Include negative control incubations without the NADPH-regenerating system.
Termination and Sample Preparation:
Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
Vortex and centrifuge to precipitate proteins.
Transfer the supernatant for analysis.
Analysis:
Analyze the samples using high-resolution liquid chromatography-mass spectrometry (LC-MS/MS) to identify potential metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns.[14]
Data Presentation: Expected In Vitro Metabolites
Putative Metabolite
Expected Mass Shift (Da)
Proposed Biotransformation
Sulfoxide
+16
S-Oxidation
Sulfone
+32
S-Oxidation
Monohydroxylated Phenyl
+16
Aromatic Hydroxylation
Dihydroxylated Phenyl
+32
Aromatic Hydroxylation
Hydroxymethyl Isoxazole
+16
Methyl Oxidation
Carboxylic Acid Isoxazole
+30
Further Oxidation
Ring Cleavage Product
Varies
Isoxazole Ring Cleavage
In Vivo Metabolism Studies
In vivo studies in appropriate animal models are crucial to confirm the metabolic pathways observed in vitro and to understand the overall disposition of the drug in a whole organism.[12][15]
Experimental Protocol: In Vivo Metabolite Profiling in Rodents
Animal Model Selection:
Select a suitable rodent species (e.g., Wistar rats or C57BL/6 mice) based on preliminary in vitro cross-species metabolism comparisons.
Dosing and Sample Collection:
Administer a single dose of 5-methyl-N-phenyl-1,2-oxazole-4-carbothioamide to the animals via the intended clinical route of administration.
House the animals in metabolic cages to allow for the separate collection of urine and feces over a 24- or 48-hour period.[1]
Collect blood samples at various time points (e.g., 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.
Sample Processing:
Centrifuge blood samples to obtain plasma.
Homogenize feces samples.
Extract the parent drug and metabolites from plasma, urine, and fecal homogenates using appropriate techniques (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
Analysis:
Analyze the extracts by LC-MS/MS to identify and quantify the parent compound and its metabolites.
For quantitative analysis, a validated bioanalytical method is required.
Caption: A streamlined workflow for in vivo metabolite profiling studies.
Bioactivation Potential and Safety Considerations
A critical aspect of metabolism studies is the assessment of bioactivation, the process by which a drug is converted to a chemically reactive metabolite that can covalently bind to cellular macromolecules, potentially leading to toxicity. Both the isoxazole ring and the carbothioamide moiety present in 5-methyl-N-phenyl-1,2-oxazole-4-carbothioamide have been associated with the formation of reactive metabolites in certain contexts.[7][11][16]
Isoxazole-derived Reactive Metabolites: Cleavage of the isoxazole ring can generate reactive species such as enimines.[16]
Thioamide-derived Reactive Metabolites: S-oxidation of the carbothioamide can produce reactive intermediates.
Therefore, it is imperative to include trapping experiments with nucleophiles like glutathione (GSH) in in vitro incubations to detect the formation of any reactive metabolites. The identification of GSH adducts would warrant further investigation into the potential for idiosyncratic adverse drug reactions.
Conclusion and Future Directions
The in vivo metabolism of 5-methyl-N-phenyl-1,2-oxazole-4-carbothioamide is likely to be complex, involving multiple Phase I and Phase II biotransformations. The proposed pathways, centered on the oxidation of the carbothioamide, hydroxylation of the phenyl ring, modification of the isoxazole moiety, and subsequent conjugation, provide a solid foundation for initiating comprehensive metabolic studies.
The experimental workflows detailed in this guide offer a robust framework for elucidating the metabolic fate of this compound. A thorough understanding of its metabolism, including the identification of major metabolites and an assessment of bioactivation potential, is a non-negotiable step in its journey towards becoming a safe and effective therapeutic agent. Future work should focus on conducting these studies in accordance with regulatory guidelines to build a comprehensive ADME profile for this promising new chemical entity.[17][18]
References
The Conduct of Drug Metabolism Studies Considered Good Practice (I): Analytical Systems and In Vivo Studies - PMC.
Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors - PMC.
Advances in isoxazole chemistry and their role in drug discovery - PMC.
Isoxazole Alters Metabolites and Gene Expression, Decreasing Proliferation and Promoting a Neuroendocrine Phenotype in β-Cells - PMC.
Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide. - ResearchGate.
Prediction of In Vivo Parameters of Drug Metabolism and Distribution from In Vitro Studies.
Biosynthetic conversion of thiotetromycin to thiotetroamide C catalyzed... - ResearchGate.
Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers | ACS Chemical Biology. Available at: [Link]
Drug Metabolism in Drug Discovery and Preclinical Development | IntechOpen. Available at: [Link]
Laying Out Pathways With Rgraphviz - The R Journal. Available at: [Link]
Phenylthiocarbamate or N-Carbothiophenyl Group Chemistry in Peptide Synthesis and Bioconjugation - PMC. Available at: [Link]
Viewing a reaction path diagram — Cantera 3.2.0 documentation. Available at: [Link]
Anyone know of any (free) programs to use to draw out biological pathways? - Reddit. Available at: [Link]
Safety Testing of Drug Metabolites Guidance for Industry - FDA. Available at: [Link]
Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers - PMC. Available at: [Link]
In Vitro and In Vivo Models of Drug Metabolism - ResearchGate. Available at: [Link]
Designing an In Vivo Preclinical Research Study - MDPI. Available at: [Link]
In Vitro and In Vivo Metabolite Identification Studies for the New Synthetic Opioids Acetylfentanyl, Acrylfentanyl, Furanylfenta. Available at: [Link]
Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective - PMC. Available at: [Link]
Safety Testing of Drug Metabolites - FDA. Available at: [Link]
The Central Role of Cytochrome P450 in Xenobiotic Metabolism—A Brief Review on a Fascinating Enzyme Family - PMC. Available at: [Link]
Guideline on the investigation of drug interactions | EMA. Available at: [Link]
Cytochrome P450 isozymes 3A4 and 2B6 are involved in the in vitro human metabolism of thiotepa to TEPA - PubMed. Available at: [Link]
Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids - MDPI. Available at: [Link]
What's the importance of cytochrome P450 metabolism? - Optibrium. Available at: [Link]
Clinical Pharmacology Considerations for Human Radiolabeled Mass Balance Studies - Regulations.gov. Available at: [Link]
Graph Visualisation Basics with Python, Part III: Directed Graphs with graphviz. Available at: [Link]
Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - MDPI. Available at: [Link]
Novel bioactivation mechanism of reactive metabolite formation from phenyl methyl-isoxazoles - PubMed. Available at: [Link]
Novel Bioactivation Mechanism of Reactive Metabolite Formation from Phenyl Methyl-Isoxazoles - ResearchGate. Available at: [Link]
The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Available at: [Link]
Metabolism of five membered nitrogen containing heterocycles - Hypha Discovery Blogs. Available at: [Link]
A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices - MDPI. Available at: [Link]
1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Available at: [Link]
Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate - Semantic Scholar. Available at: [Link]
Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate | Research Results in Pharmacology. Available at: [Link]
An In-depth Technical Guide to the ADME Profiling of 5-methyl-N-phenyl-1,2-oxazole-4-carbothioamide
Introduction: Unveiling the Pharmacokinetic Journey of a Novel Scaffold In the landscape of modern drug discovery, the aphorism "it's not just about what the drug does to the body, but what the body does to the drug" has...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Unveiling the Pharmacokinetic Journey of a Novel Scaffold
In the landscape of modern drug discovery, the aphorism "it's not just about what the drug does to the body, but what the body does to the drug" has never been more pertinent. The journey of a therapeutic candidate from administration to elimination is governed by a complex interplay of physiological processes collectively known as ADME: Absorption, Distribution, Metabolism, and Excretion. A thorough understanding of these properties is paramount, as they dictate a compound's bioavailability, efficacy, and safety profile.[1][2] This guide provides a comprehensive framework for the preclinical evaluation of the ADME properties of a novel chemical entity, 5-methyl-N-phenyl-1,2-oxazole-4-carbothioamide.
The 1,2-oxazole core is a privileged scaffold in medicinal chemistry, present in a number of approved drugs and clinical candidates. The introduction of a carbothioamide moiety suggests potential for unique biological interactions and a distinct metabolic fate. This document will serve as a technical roadmap for researchers, scientists, and drug development professionals, outlining a logical, multi-tiered strategy for characterizing the ADME profile of this compound. We will eschew a rigid, one-size-fits-all template in favor of a bespoke approach that prioritizes scientific rationale and actionable insights. Our narrative will be grounded in the principles of Expertise, Experience, and Trustworthiness, providing not just protocols, but the causality behind experimental choices.
Part 1: Foundational Insights through In Silico and Physicochemical Profiling
Prior to embarking on resource-intensive in vitro and in vivo studies, a foundational understanding of the molecule's intrinsic properties can be gleaned through computational modeling and basic physicochemical characterization.[3][4][5] This "Tier Zero" approach allows for early identification of potential liabilities and informs the design of subsequent experiments.[6]
Computational ADME Prediction
A variety of robust software platforms can predict a suite of ADME-relevant parameters directly from the chemical structure of 5-methyl-N-phenyl-1,2-oxazole-4-carbothioamide.[6][7] These algorithms are built upon vast datasets of experimentally determined properties and can provide valuable, albeit preliminary, insights.
Key Predicted Parameters:
Parameter
Predicted Value
Implication for ADME Profile
Molecular Weight
234.3 g/mol
Compliant with Lipinski's Rule of Five, suggesting good potential for oral absorption.
logP (Lipophilicity)
2.8 - 3.5
Moderate lipophilicity, which is often a good balance for membrane permeability and aqueous solubility.
Topological Polar Surface Area (TPSA)
70-80 Ų
Suggests good potential for oral absorption and cell permeability.
Aqueous Solubility
Predicted to be low to moderate.
A critical parameter that will require experimental verification. Poor solubility can be a major hurdle for absorption.
Blood-Brain Barrier (BBB) Permeation
Variable predictions; may have some potential for CNS penetration.
The TPSA is in a range where BBB permeation is possible. This would need to be a key consideration depending on the therapeutic target.
CYP450 Inhibition
Potential for inhibition of certain CYP isoforms (e.g., CYP2C9, CYP3A4) due to the presence of the aromatic rings and sulfur atom.
Warrants experimental investigation to assess the risk of drug-drug interactions.
Human Intestinal Absorption (HIA)
Predicted to be high.
Favorable for oral drug development.
Experimental Physicochemical Characterization
While in silico tools are powerful, they are not a substitute for experimental data.[4] The first laboratory-based assessments should focus on the fundamental properties that underpin all ADME processes.
Aqueous Solubility: This is arguably one of the most critical early measurements. Poor aqueous solubility can confound other in vitro assays and is a common cause of poor bioavailability.[8] Thermodynamic and kinetic solubility assays should be performed at physiologically relevant pH values (e.g., pH 2.0, 6.5, and 7.4) to mimic conditions in the gastrointestinal tract and blood.
Lipophilicity (LogD): The distribution coefficient (LogD) at pH 7.4 provides a more physiologically relevant measure of lipophilicity than the calculated LogP for ionizable compounds. This value will be a key determinant of the compound's permeability and propensity for non-specific binding.
Part 2: Absorption - Crossing the Barrier
For an orally administered drug, the ability to cross the intestinal epithelium is the first major hurdle. We will investigate this using a tiered approach, starting with a simple model of passive diffusion and progressing to a more complex, cell-based system.
Passive Permeability: The Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA model is a high-throughput, cell-free assay that assesses a compound's ability to diffuse across an artificial lipid membrane.[9] It is a cost-effective way to specifically measure passive transcellular permeability, a key absorption mechanism for many small molecules.
Caption: High-level workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Membrane Preparation: A filter donor plate is coated with a solution of a lipid (e.g., 2% w/v phosphatidylcholine in dodecane) and the solvent is allowed to evaporate, leaving a lipid layer.[10]
Plate Preparation: The acceptor wells of a 96-well plate are filled with buffer. The donor wells are filled with a solution of 5-methyl-N-phenyl-1,2-oxazole-4-carbothioamide at a known concentration (e.g., 10 µM) in a buffer of appropriate pH.[11]
Incubation: The donor plate is placed on top of the acceptor plate, and the assembly is incubated for a defined period (e.g., 4-18 hours) at room temperature with gentle shaking.[12][9]
Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is determined using a sensitive analytical method, typically LC-MS/MS.
Calculation: The apparent permeability coefficient (Papp) is calculated. Compounds are often binned into low and high permeability categories.[9]
Intestinal Permeability and Efflux: The Caco-2 Cell Monolayer Assay
While PAMPA is informative for passive diffusion, it cannot model active transport or efflux, which are critical biological processes. The Caco-2 cell line, derived from a human colon adenocarcinoma, differentiates into a polarized monolayer of enterocytes that form tight junctions and express key transporters (e.g., P-glycoprotein).[13][14] This makes it the gold standard in vitro model for predicting human intestinal absorption.[15]
Caption: Workflow for assessing permeability and efflux using Caco-2 cell monolayers.
Cell Culture: Caco-2 cells are seeded onto permeable filter supports in Transwell® plates and cultured for 18-22 days to allow for differentiation and the formation of a confluent monolayer.[13]
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER). A paracellular marker like Lucifer yellow is also used to ensure the tight junctions are intact.[13]
Bidirectional Transport: The experiment is performed in two directions:
Apical to Basolateral (A-to-B): The compound is added to the apical (upper) chamber, simulating the intestinal lumen, and its appearance in the basolateral (lower) chamber, simulating the bloodstream, is monitored over time.[13]
Basolateral to Apical (B-to-A): The compound is added to the basolateral chamber, and its transport into the apical chamber is measured. This direction is crucial for identifying active efflux.[13]
Analysis: Samples are taken from the receiver chamber at various time points and analyzed by LC-MS/MS.
Data Interpretation: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio (ER = Papp(B-A) / Papp(A-B)) is then determined. An ER greater than 2 is a strong indication that the compound is a substrate for an efflux transporter like P-glycoprotein.[13]
Part 3: Distribution - Where Does it Go?
Once absorbed, a drug distributes throughout the body via the systemic circulation. A key determinant of its distribution, and ultimately its efficacy and safety, is the extent to which it binds to plasma proteins.
Plasma Protein Binding (PPB): The Equilibrium Dialysis Assay
Only the unbound (free) fraction of a drug is available to interact with its therapeutic target and to be metabolized and excreted. Therefore, determining the fraction bound to plasma proteins is a critical step. Equilibrium dialysis is considered the gold standard method for this purpose.[16][17]
Caption: Standard workflow for determining plasma protein binding via equilibrium dialysis.
Device Setup: A two-chamber dialysis unit separated by a semi-permeable membrane (with a molecular weight cutoff that retains proteins but allows the small molecule to pass) is used.[16]
Sample Loading: Plasma (human, rat, mouse) is spiked with 5-methyl-N-phenyl-1,2-oxazole-4-carbothioamide and loaded into one chamber. The other chamber is filled with protein-free buffer (e.g., PBS).[18]
Equilibration: The unit is sealed and incubated at 37°C with gentle agitation for a sufficient time (typically 4-24 hours) to allow the free drug to equilibrate across the membrane.[18]
Sampling and Analysis: At the end of the incubation, aliquots are taken from both the plasma and buffer chambers. The concentration of the compound in each is accurately measured by LC-MS/MS. The concentration in the buffer chamber represents the free drug concentration.
Calculation: The percentage of protein binding is calculated from the concentrations in the plasma and buffer chambers.
Part 4: Metabolism - The Biotransformation Engine
Metabolism is the process by which the body chemically modifies drugs, typically to facilitate their excretion. The liver is the primary site of drug metabolism, and the cytochrome P450 (CYP) enzyme superfamily plays a central role in this process.[19]
Metabolic Stability: The Liver Microsomal Stability Assay
This assay provides a measure of a compound's intrinsic clearance, which is its susceptibility to metabolism by Phase I enzymes (primarily CYPs) in the absence of other physiological factors.[20][21] Liver microsomes are subcellular fractions that are rich in these enzymes.[21]
Incubation Mixture: 5-methyl-N-phenyl-1,2-oxazole-4-carbothioamide (e.g., at 1 µM) is incubated with liver microsomes (human, rat, or mouse) in a buffer at 37°C.[22][23]
Reaction Initiation: The metabolic reaction is initiated by the addition of the cofactor NADPH. A control incubation without NADPH is run in parallel to account for non-enzymatic degradation.[24]
Time Course Sampling: Aliquots are removed from the incubation mixture at several time points (e.g., 0, 5, 15, 30, and 60 minutes).[24]
Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This also precipitates the proteins.[24]
Analysis: After centrifugation, the supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
Data Analysis: The natural logarithm of the percentage of the compound remaining is plotted against time. From the slope of this line, the half-life (t½) and intrinsic clearance (Clint) are calculated.[22][24]
Cytochrome P450 Inhibition
Assessing whether a new chemical entity inhibits CYP enzymes is a regulatory requirement and crucial for predicting the potential for drug-drug interactions (DDIs).[19][25] If our compound inhibits a CYP enzyme responsible for metabolizing another co-administered drug, it could lead to dangerously elevated levels of that other drug.[25]
Assay System: Human liver microsomes are used as the enzyme source as they contain a full complement of CYP enzymes.[26]
Incubation: A specific probe substrate for each major CYP isoform (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan for CYP2D6, and midazolam for CYP3A4) is incubated with the microsomes and NADPH.[26]
Inhibitor Addition: This incubation is carried out in the presence of a range of concentrations of 5-methyl-N-phenyl-1,2-oxazole-4-carbothioamide.
Metabolite Quantification: The reaction is stopped, and the amount of the specific metabolite formed from the probe substrate is quantified by LC-MS/MS.
IC50 Determination: The concentration of our test compound that causes a 50% reduction in the rate of metabolite formation (the IC50 value) is determined for each CYP isoform.[26] Potent inhibition (low IC50 value) of a major isoform is a significant red flag.[26]
Part 5: Excretion and In Vivo Integration
The data gathered from the comprehensive in vitro ADME panel described above provides a robust foundation for understanding the likely pharmacokinetic behavior of 5-methyl-N-phenyl-1,2-oxazole-4-carbothioamide.
Predicting Excretion Pathways: High metabolic stability might suggest that renal excretion of the unchanged drug could be a major clearance pathway. Conversely, rapid metabolism would indicate that the drug is primarily cleared hepatically, with metabolites being excreted in the bile or urine.
Informing In Vivo Studies: The in vitro data are indispensable for designing meaningful and efficient in vivo pharmacokinetic (PK) studies in animal models, such as mice or rats.[27][28][29]
Route of Administration: High permeability and low efflux in the Caco-2 assay would support oral dosing. Poor permeability might necessitate intravenous administration in initial studies.
Dose Selection: Solubility, absorption, and metabolic stability data help in selecting an appropriate dose range that is likely to achieve therapeutic exposure without causing acute toxicity.[27]
Sampling Schedule: The in vitro half-life from the microsomal stability assay helps to guide the blood sampling time points in the in vivo PK study to accurately capture the absorption, distribution, and elimination phases.[27][30]
The ultimate goal of this preclinical ADME assessment is to build a comprehensive profile that allows for the prediction of human pharmacokinetics and the identification of a safe and efficacious dosing regimen.[1][29] The systematic approach outlined in this guide ensures that critical data are generated at the appropriate stage, enabling informed decision-making and de-risking the progression of 5-methyl-N-phenyl-1,2-oxazole-4-carbothioamide as a potential therapeutic candidate.
References
How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs. (n.d.). BIOVIA. Retrieved March 20, 2026, from [Link]
In Silico Tools and Software to Predict ADMET of New Drug Candidates. (2022). IntechOpen. Retrieved March 20, 2026, from [Link]
Rodent In Vivo PK Service. (n.d.). Creative Biolabs. Retrieved March 20, 2026, from [Link]
Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Creative Biolabs. Retrieved March 20, 2026, from [Link]
In Vivo Pharmacokinetic (PK) Studies - Drug Discovery. (n.d.). Selvita. Retrieved March 20, 2026, from [Link]
Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. (2014). Springer Nature Experiments. Retrieved March 20, 2026, from [Link]
Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences. (1983). PubMed. Retrieved March 20, 2026, from [Link]
Open access in silico tools to predict the ADMET profiling of drug candidates. (2020). PubMed. Retrieved March 20, 2026, from [Link]
In Vitro ADME Assays and Services. (n.d.). Charles River Laboratories. Retrieved March 20, 2026, from [Link]
Expert DMPK solutions: tailored in vivo PK studies across multiple species. (n.d.). Nuvisan. Retrieved March 20, 2026, from [Link]
Pharmacokinetics Software | Predict ADME Properties | ADME Suite. (n.d.). ACD/Labs. Retrieved March 20, 2026, from [Link]
In Silico ADME Methods Used in the Evaluation of Natural Products. (2023). PMC. Retrieved March 20, 2026, from [Link]
DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (2013). JRC Big Data Analytics Platform. Retrieved March 20, 2026, from [Link]
Caco-2 Permeability Assay. (n.d.). Evotec. Retrieved March 20, 2026, from [Link]
ADMET Predictor Simulations: In Silico Screening For Dose & PK. (n.d.). Pharmaron. Retrieved March 20, 2026, from [Link]
In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science. (n.d.). BioDuro. Retrieved March 20, 2026, from [Link]
Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. (2024). protocols.io. Retrieved March 20, 2026, from [Link]
Protein Binding Assay: ICH M12-Compliant Testing. (n.d.). Pharmaron. Retrieved March 20, 2026, from [Link]
Murine Pharmacokinetic Studies. (2017). PMC - NIH. Retrieved March 20, 2026, from [Link]
Caco2 assay protocol. (n.d.). Retrieved March 20, 2026, from [Link]
Development of High-Throughput PAMPA as an In Vitro Model of Passive Transcellular Permeation. (n.d.). Technology Networks. Retrieved March 20, 2026, from [Link]
How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. (2022). Visikol. Retrieved March 20, 2026, from [Link]
ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science. (n.d.). BioDuro. Retrieved March 20, 2026, from [Link]
Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. (n.d.). Beckman Coulter. Retrieved March 20, 2026, from [Link]
Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. (n.d.). SpringerLink. Retrieved March 20, 2026, from [Link]
Caco-2 Permeability Assay Protocol. (n.d.). Creative Bioarray. Retrieved March 20, 2026, from [Link]
Parallel Artificial Membrane Permeability Assay (PAMPA). (2025). Creative Bioarray. Retrieved March 20, 2026, from [Link]
Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods. (2021). Springer Nature Experiments. Retrieved March 20, 2026, from [Link]
CYP inhibition assay services based on FDA Guidance. (n.d.). LifeNet Health LifeSciences. Retrieved March 20, 2026, from [Link]
Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). (n.d.). BioAssay Systems. Retrieved March 20, 2026, from [Link]
Assays for CYP450 Inhibition, Induction, and Phenotyping. (n.d.). Charles River Laboratories. Retrieved March 20, 2026, from [Link]
Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. (2020). PMC. Retrieved March 20, 2026, from [Link]
Cytochrome P450 (CYP) Inhibition assay (IC50). (n.d.). Evotec. Retrieved March 20, 2026, from [Link]
Application Note: 5-Methyl-N-phenyl-1,2-oxazole-4-carbothioamide as a Versatile Precursor in Bis-Heterocyclic Organic Synthesis
Executive Summary In contemporary drug discovery, bis-heterocyclic scaffolds are highly prized for their ability to interact with multiple biological targets while maintaining favorable pharmacokinetic profiles. 5-Methyl...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In contemporary drug discovery, bis-heterocyclic scaffolds are highly prized for their ability to interact with multiple biological targets while maintaining favorable pharmacokinetic profiles. 5-Methyl-N-phenyl-1,2-oxazole-4-carbothioamide (also known as 5-methyl-N-phenylisoxazole-4-carbothioamide) represents a privileged building block in this domain. The isoxazole core provides a stable, lipophilic foundation frequently utilized in approved therapeutics, while the thioamide moiety acts as a dynamic, bidentate nucleophile.
This technical guide outlines the mechanistic rationale and provides self-validating protocols for utilizing this precursor to synthesize complex bis-heterocycles—specifically isoxazolyl-thiazoles and isoxazolyl-thiadiazoles. These resulting architectures are critical in the development of COX inhibitors, anticancer agents, and antitubercular drugs[1],[2].
Mechanistic Rationale & Synthetic Causality
The utility of 5-methyl-N-phenyl-1,2-oxazole-4-carbothioamide stems from the distinct electronic properties of its functional groups:
Bidentate Nucleophilicity (HSAB Theory): The thioamide group (–C(=S)NH–) contains both a highly polarizable ("soft") sulfur atom and a less polarizable ("hard") nitrogen atom. When reacted with soft electrophiles like
α
-haloketones, the sulfur atom is kinetically favored to act as the primary nucleophile, initiating a highly regioselective
S
-alkylation.
Intramolecular Cyclization: Following the initial
S
-alkylation, the adjacent nitrogen atom is spatially constrained in close proximity to the pendant carbonyl group. This geometric arrangement forces an intramolecular nucleophilic attack, driving ring closure[3].
Core Stability: The 5-methyl-1,2-oxazole ring is exceptionally stable under the thermal and mild acid/base conditions required for these cyclizations, preventing unwanted ring-opening or degradation pathways during synthesis[4].
Application 1: Hantzsch Thiazole Synthesis
The most prominent application of this precursor is the Hantzsch thiazole synthesis, which yields 2-(5-methyl-1,2-oxazol-4-yl)-thiazole derivatives.
Mechanism of Hantzsch Thiazole Synthesis from Isoxazole Thioamide.
Protocol 1: Synthesis of 2-(5-methyl-N-phenyl-1,2-oxazole-4-yl)-4-arylthiazoles
Self-Validating Design: This protocol utilizes ethanol as a solvent and incorporates an alkaline workup to neutralize generated hydrohalic acid, driving the final dehydration step to completion and forcing the product to precipitate[3].
Step-by-Step Methodology:
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-methyl-N-phenyl-1,2-oxazole-4-carbothioamide (1.0 equiv, 5.0 mmol) in absolute ethanol (15 mL).
Electrophile Addition: Add the substituted 2-bromoacetophenone (1.05 equiv, 5.25 mmol) portion-wise at room temperature to prevent uncontrolled exothermic spikes.
Cyclization: Attach a reflux condenser and heat the mixture to 80 °C. Stir for 2.5 hours.
Causality: Heating provides the necessary activation energy for the intramolecular cyclization and the subsequent elimination of water from the hydroxythiazoline intermediate[3].
In-Process Monitoring: Monitor the reaction via TLC (Hexane:EtOAc 7:3). The disappearance of the lower-R
f
thioamide spot and the emergence of a UV-active higher-R
f
spot indicates completion.
Workup & Precipitation: Cool the mixture to room temperature. Pour the contents into ice-cold 5% aqueous Na
2
CO
3
(50 mL) under vigorous stirring.
Causality: The reaction generates one equivalent of HBr. Accumulation of this acid can protonate the intermediate nitrogen, stalling the reaction. Neutralizing the hydrobromide salt with Na
2
CO
3
ensures the nitrogen remains nucleophilic and forces the free-base thiazole product to precipitate out of the aqueous matrix[3].
Isolation: Filter the resulting solid under vacuum, wash with cold distilled water (2 x 10 mL), and recrystallize from hot ethanol to afford the pure bis-heterocycle.
Quantitative Data: Optimization of Hantzsch Cyclization Conditions
The table below summarizes the effect of varying reaction conditions on the synthesis of the isoxazolyl-thiazole core.
Solvent
Temperature (°C)
Catalyst / Additive
Reaction Time (h)
Isolated Yield (%)
Ethanol
80 (Reflux)
None
4.0
75
Ethanol
80 (Reflux)
Na
2
CO
3
(1.0 equiv)
2.5
88
DMF
100
None
3.0
62
Water/EtOH
80 (Reflux)
Tungstosilicic acid (5 mol%)
1.5
92
Data Interpretation: The addition of a mild base (Na
2
CO
3
) significantly reduces reaction time and improves yield by acting as an acid scavenger. Alternatively, using a heteropolyacid catalyst (Tungstosilicic acid) activates the carbonyl carbon of the haloketone, making it highly susceptible to nucleophilic attack[2].
Application 2: Divergent Synthesis of 1,2,4-Thiadiazoles
Beyond thiazoles, the thioamide precursor can be diverted toward the synthesis of 1,2,4-thiadiazoles via oxidative dimerization, yielding potent antimicrobial architectures.
Divergent synthetic workflows utilizing the isoxazole thioamide precursor.
Protocol 2: Oxidative Dimerization to Bis(isoxazolyl)-1,2,4-thiadiazoles
Preparation: Dissolve the thioamide precursor (2.0 equiv, 4.0 mmol) in anhydrous DMSO (10 mL).
Oxidation: Add Iodine (I
2
) (1.2 equiv, 2.4 mmol) and K
2
CO
3
(2.0 equiv, 4.0 mmol).
Reaction: Stir at 60 °C for 6 hours.
Causality: Iodine acts as a mild, chemoselective oxidant, facilitating the formation of an intermediate disulfide bond. The basic environment promotes a subsequent rearrangement and elimination of elemental sulfur/H
2
S to close the 1,2,4-thiadiazole ring.
Workup: Quench the reaction with saturated aqueous Na
2
S
2
O
3
(20 mL) to reduce and destroy excess iodine. Extract the aqueous layer with EtOAc (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na
2
SO
4
, and concentrate in vacuo.
Analytical Validation & Quality Control
To ensure the trustworthiness of the synthesis, verify the isolated compounds against the following analytical checkpoints:
1
H NMR (400 MHz, DMSO-
d6
): For Protocol 1, successful cyclization is confirmed by the complete disappearance of the broad thioamide –NH signal (typically observed at 9.5–10.5 ppm) and the appearance of a sharp thiazole C5–H singlet (typically at 7.2–7.8 ppm)[2].
FT-IR Spectroscopy: Validation requires the loss of the strong C=S stretching band (1050–1200 cm⁻¹) inherent to the precursor, replaced by distinct C=N (1600–1650 cm⁻¹) and C–S–C (700–600 cm⁻¹) stretches characteristic of the thiazole/thiadiazole rings.
HRMS (ESI-TOF): Confirm the [M+H]
+
peak corresponding to the exact theoretical mass of the newly formed bis-heterocycle, ruling out uncyclized intermediates.
Application Note: Advanced Purification Strategies for Synthesized 5-Methyl-N-phenyl-1,2-oxazole-4-carbothioamide
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Methodological Rationale Executive Summary & Mechanistic Rationale The synthesis of 5-methyl-N-phenyl...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Document Type: Technical Protocol & Methodological Rationale
Executive Summary & Mechanistic Rationale
The synthesis of 5-methyl-N-phenyl-1,2-oxazole-4-carbothioamide (a thioamide analog structurally related to the isoxazole core of leflunomide[1]) is typically achieved via the thionation of its corresponding carboxamide precursor using Lawesson’s Reagent (LR). While LR is a highly efficient thionating agent, it introduces a severe downstream purification bottleneck.
The Thionation Bottleneck:
During the oxygen-to-sulfur exchange, LR generates a stoichiometric, non-polar six-membered ring byproduct[2]. This byproduct exhibits a partition coefficient and silica gel retention factor (
Rf
) nearly identical to the highly lipophilic target isoxazole thioamide. Consequently, traditional normal-phase flash chromatography suffers from poor resolution, low recovery yields, and severe scalability limitations[2].
The Causality-Driven Solution:
To bypass tedious chromatography, this application note details a chemically-driven purification strategy based on differential polarity induction[2]. By introducing ethylene glycol (or ethanol) to the crude reaction mixture under thermal conditions, the non-polar six-membered phosphorus byproduct is nucleophilically cleaved into a highly polarized, water-soluble thiophosphonate[2]. This deliberate alteration of the byproduct's chemical structure shifts its solubility entirely to the aqueous/glycol phase, allowing the target thioamide to be isolated via simple liquid-liquid extraction and polished via recrystallization[3].
Pathway & Workflow Visualizations
Fig 1. Mechanistic pathway of Lawesson's reagent byproduct quenching via ethylene glycol.
Fig 2. Downstream liquid-liquid extraction and recrystallization workflow.
Comparative Data of Purification Strategies
The table below summarizes the quantitative performance of traditional chromatography versus the advanced glycol-quench method for the purification of 5-methyl-N-phenyl-1,2-oxazole-4-carbothioamide.
Purification Method
Yield (%)
Purity (HPLC)
Scalability
Environmental Impact (E-Factor)
Normal-Phase Silica Chromatography
45 - 55%
92 - 95%
Poor (>1g scale is tedious)
High (Intensive organic solvent use)
Glycol-Quench + LLE + Recrystallization
75 - 85%
>98.5%
Excellent (Kilogram scale)
Low (Organic effluents only, no P-waste)
Experimental Protocols
Protocol A: Advanced Chromatography-Free Purification (Recommended for Scale-Up)
This protocol utilizes a chemical quench to eliminate the need for silica gel chromatography, making it ideal for multi-gram to kilogram scale-up[2].
Step-by-Step Methodology:
Thionation Reaction: Suspend 5-methyl-N-phenyl-1,2-oxazole-4-carboxamide (1.0 equiv) and Lawesson’s Reagent (0.6 equiv) in anhydrous toluene (10 mL/mmol). Reflux at 110°C under an inert argon atmosphere for 4–6 hours until starting material is consumed.
Glycol Quench (Causality Insight): Cool the reaction to 90°C. Add ethylene glycol (5.0 equiv relative to LR). Why? Ethylene glycol acts as a nucleophile, selectively attacking the phosphorus centers of the unreacted LR and the six-membered byproduct ring. This breaks the lipophilic ring into a highly polar, water-soluble thiophosphonate[2].
Thermal Maturation: Stir the biphasic mixture vigorously at 95°C for 2 hours.
Self-Validation Checkpoint: Perform a TLC (Hexane:EtOAc 7:3). The high-
Rf
byproduct spot (typically
Rf
~0.8) must completely disappear, replaced by baseline material (
Rf
= 0.0), while the yellow thioamide spot (
Rf
~0.4) remains intact.
Liquid-Liquid Extraction (LLE): Cool the mixture to room temperature. Transfer to a separatory funnel and dilute with Ethyl Acetate (EtOAc) and Brine (1:1 v/v).
Phase Separation: Vigorously shake and allow the layers to separate. The lower aqueous/glycol layer contains the phosphorus waste. Extract the aqueous layer once more with EtOAc.
Drying & Concentration: Combine the organic layers, dry over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure to yield the crude thioamide as a yellow solid.
Protocol B: Final Polishing via Recrystallization
Even after the glycol quench, trace organic impurities may remain. Recrystallization provides a self-validating thermodynamic purification step[3].
Step-by-Step Methodology:
Dissolution: Transfer the crude 5-methyl-N-phenyl-1,2-oxazole-4-carbothioamide to a conical flask. Add a minimum volume of boiling Ethanol (EtOH) until the solid completely dissolves.
Anti-Solvent Addition (Causality Insight): Slowly add dropwise hot deionized water (anti-solvent) until the solution becomes faintly turbid. Why? The isoxazole thioamide has high solubility in hot ethanol but poor solubility in water. Reaching the cloud point ensures the solution is perfectly saturated, maximizing crystallization yield upon cooling.
Controlled Cooling: Add a few drops of hot EtOH to clear the turbidity. Allow the flask to cool undisturbed to room temperature over 2 hours, then transfer to a 4°C refrigerator for 12 hours.
Self-Validation Checkpoint: Bright yellow, needle-like crystals should form. If an oil drops out instead of crystals (oiling out), reheat the mixture and add slightly more ethanol to adjust the solvent ratio.
Isolation: Filter the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold 30% EtOH/Water to remove mother liquor residues.
Drying: Dry the crystals under high vacuum at 40°C for 12 hours to afford the pure target compound.
If the glycol quench cannot be performed, traditional chromatography must be used. Due to the nearly identical polarities of the LR byproduct and the isoxazole thioamide, a highly optimized, shallow gradient is required[2].
Step-by-Step Methodology:
Sample Loading: Dry-load the crude reaction mixture onto silica gel (1:3 crude-to-silica mass ratio) to prevent band broadening.
Column Preparation: Pack a column with 230-400 mesh silica gel using Petroleum Ether (PE).
Elution (Causality Insight): Begin elution with 100% PE. Slowly increase the polarity to PE:EtOAc (95:5), then to (90:10). Why? A steep gradient will cause the LR byproduct and the thioamide to co-elute. A shallow gradient exploits the minute differences in hydrogen-bonding capacity between the thioamide's NH group and the silica's silanol groups.
Fraction Collection: Collect small fractions. The target thioamide is highly UV-active at 254 nm and will elute as a distinct yellow band. Combine pure fractions and evaporate.
References
Wu, K., et al. "A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent." Beilstein Journal of Organic Chemistry, 2021, 17, 805–812.
URL: [Link]
Konda, S., et al. "Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxide." Beilstein Journal of Organic Chemistry, 2016, 12, 236.
URL: [Link]
Edelmann, F. T. "What is the best technique for amide purification?" ResearchGate Discussions, 2020.
URL: [Link]
Application Notes and Protocols for 5-methyl-N-phenyl-1,2-oxazole-4-carbothioamide
Introduction: Investigating a Novel Kinase Inhibitor Candidate The 1,2-oxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The novel compound, 5-...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Investigating a Novel Kinase Inhibitor Candidate
The 1,2-oxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The novel compound, 5-methyl-N-phenyl-1,2-oxazole-4-carbothioamide, presents a unique combination of a 1,2-oxazole ring and a carbothioamide moiety. This structural arrangement is suggestive of potential kinase inhibitory activity, as the carbothioamide group can act as a hinge-binding motif in the ATP-binding pocket of many kinases. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making the identification of new kinase inhibitors a critical goal in drug discovery.
These application notes provide a comprehensive guide for researchers to conduct initial in vitro characterization of 5-methyl-N-phenyl-1,2-oxazole-4-carbothioamide. We hypothesize that this compound acts as a kinase inhibitor. The following protocols are designed to first determine its direct enzymatic inhibitory potential and then to assess its effects in a cellular context, including its impact on cell viability and the modulation of a representative signaling pathway.
Part 1: In Vitro Enzymatic Assay - Kinase Activity
To directly assess the inhibitory effect of 5-methyl-N-phenyl-1,2-oxazole-4-carbothioamide on kinase activity, a luminescence-based assay that quantifies the amount of ADP produced in a kinase reaction is recommended. The ADP-Glo™ Kinase Assay is a robust and sensitive method suitable for high-throughput screening and detailed kinetic studies.[1]
Principle of the ADP-Glo™ Kinase Assay
The assay is performed in two steps. First, the kinase reaction is allowed to proceed, during which the kinase catalyzes the transfer of a phosphate group from ATP to a substrate, producing ADP. In the second step, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, the Kinase Detection Reagent is added to convert the newly synthesized ADP back into ATP, which then drives a luciferase/luciferin reaction, producing a luminescent signal that is directly proportional to the initial kinase activity.
Hypothesized Kinase Inhibition
The following diagram illustrates the hypothesized mechanism where the compound binds to the ATP-binding site of a kinase, preventing the phosphorylation of its substrate.
Caption: Hypothesized mechanism of kinase inhibition.
Protocol: In Vitro Kinase Inhibition Assay (384-well format)
Prepare a 10 mM stock solution of 5-methyl-N-phenyl-1,2-oxazole-4-carbothioamide in 100% DMSO.
Create a serial dilution of the inhibitor in kinase buffer. It is critical to ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent-induced artifacts.[1]
Assay Plate Setup:
Add 1 µL of the serially diluted compound or DMSO (for 0% inhibition control) to the appropriate wells of the 384-well plate.[1]
Add 1 µL of kinase buffer without enzyme to "no enzyme" control wells.
Enzyme Addition:
Prepare the enzyme solution by diluting the kinase stock in 1x Kinase Assay Buffer. The optimal concentration should be determined empirically.
Add 2 µL of the diluted enzyme to each well (except "no enzyme" controls).
Initiation of Kinase Reaction:
Prepare the substrate/ATP mixture in 1x Kinase Assay Buffer. The final ATP concentration should ideally be at or near its Km value for the specific kinase to accurately determine IC50 values.
Initiate the reaction by adding 2 µL of the substrate/ATP mixture to each well. The total reaction volume is now 5 µL.
Incubation:
Shake the plate gently for 30 seconds.
Incubate at 30°C for 60 minutes.
Signal Detection:
Equilibrate the plate to room temperature.
Add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete unused ATP.
Add 10 µL of Kinase Detection Reagent to each well.
Incubate at room temperature for 30 minutes to generate the luminescent signal.[1]
Data Acquisition and Analysis:
Measure the luminescence using a plate reader.
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Parameter
Recommended Condition
Assay Volume
5 µL (reaction), 20 µL (final)
Final DMSO
≤ 1%
ATP Concentration
~Km for the target kinase
Reaction Time
60 minutes at 30°C
Signal Development
30-60 minutes at room temperature
Part 2: Cell-Based Assays
Following the determination of enzymatic potency, it is crucial to assess the compound's effect on living cells. This confirms cell permeability and provides insights into its biological consequences, such as cytotoxicity or anti-proliferative activity.
Protocol: Cell Viability Assessment using MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][3][4] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[2][4] The amount of formazan produced is proportional to the number of living, metabolically active cells.[5]
Caption: Workflow of the MTT cell viability assay.
Materials:
Cancer cell line of interest (e.g., HeLa, MCF-7)
Complete cell culture medium (e.g., DMEM with 10% FBS)
Phosphate Buffered Saline (PBS)
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3][4]
Solubilization solution (e.g., SDS-HCl, or DMSO)[6]
Sterile 96-well flat-bottom plates
Multi-well spectrophotometer (ELISA reader)
Procedure:
Cell Seeding:
Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
Incubate the plate overnight in a humidified atmosphere (37°C, 5% CO2) to allow for cell attachment.
Compound Treatment:
Prepare serial dilutions of 5-methyl-N-phenyl-1,2-oxazole-4-carbothioamide in complete medium from the 10 mM DMSO stock.
Carefully remove the medium from the wells and add 100 µL of the medium containing the diluted compound. Include wells with medium and DMSO only as a vehicle control.
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
MTT Incubation:
After the treatment period, add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration 0.5 mg/mL).[6]
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.[2][4]
Formazan Solubilization:
Carefully remove the medium containing MTT from the wells.
Add 100 µL of the solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.[6]
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.[3]
Absorbance Measurement:
Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a multi-well spectrophotometer.[2][5] A reference wavelength of >650 nm can be used to subtract background noise.[3]
Data Analysis:
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Plot the percent viability versus the log of the compound concentration to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Part 3: Target Engagement and Pathway Analysis
To confirm that the compound engages its putative kinase target within the cell and modulates downstream signaling, Western blotting is an indispensable technique.[7][8] This allows for the visualization of changes in the phosphorylation state of the target kinase (autophosphorylation) or its downstream substrates.
Protocol: Western Blotting for Phospho-Protein Analysis
Principle:
This protocol outlines the steps to lyse compound-treated cells, separate proteins by size using SDS-PAGE, transfer them to a membrane, and probe with specific antibodies to detect the total and phosphorylated forms of a target protein. A decrease in the phospho-protein signal relative to the total protein level upon treatment indicates successful target inhibition.[7][9]
Materials:
Cell line and compound treatment setup as described in the MTT assay.
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
BCA Protein Assay Kit.
Laemmli sample buffer.
SDS-PAGE gels, running buffer, and electrophoresis apparatus.
Transfer buffer, nitrocellulose or PVDF membranes, and transfer apparatus.
Blocking buffer (e.g., 5% nonfat dry milk or BSA in TBST).[9]
Primary antibodies (specific for the total and phosphorylated forms of the target protein).
HRP-conjugated secondary antibody.
Chemiluminescent substrate (ECL).
Imaging system (e.g., ChemiDoc).
Procedure:
Cell Lysis and Protein Quantification:
After treating cells with various concentrations of the compound for a specified time, wash the cells with ice-cold PBS.[8]
Add ice-cold lysis buffer, scrape the cells, and collect the lysate in a microcentrifuge tube.[9]
Agitate the lysate for 30 minutes at 4°C, then centrifuge to pellet cell debris.
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
Sample Preparation and SDS-PAGE:
Normalize the protein concentration for all samples. Add an equal volume of 2X Laemmli buffer and boil at 95-100°C for 5 minutes.[8]
Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run the gel until adequate separation is achieved.
Protein Transfer:
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[10]
Immunoblotting:
Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[7]
Incubate the membrane with the primary antibody (e.g., anti-phospho-protein) diluted in blocking buffer overnight at 4°C with gentle shaking.[9]
Wash the membrane three times for 10 minutes each with TBST.[8]
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
Wash the membrane again three times for 10 minutes each with TBST.
Detection:
Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.[10]
Capture the chemiluminescent signal using an imaging system.
Stripping and Reprobing (Optional):
To normalize the phospho-protein signal, the membrane can be stripped of antibodies and re-probed with an antibody against the total protein. This ensures that any observed decrease in phosphorylation is not due to a general decrease in protein levels.
Step
Key Consideration
Lysis
Always include protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states.[10]
Loading
Ensure equal protein loading across all lanes for accurate comparison.
Blocking
BSA is often preferred over milk for phospho-antibody incubations to reduce background.
Antibodies
Use highly specific and validated primary antibodies for the phospho- and total-protein targets.
Normalization
Always normalize the phospho-protein signal to the total protein or a housekeeping protein (e.g., β-actin).
References
Vertex AI Search. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
Abcam. (n.d.). MTT assay protocol.
BroadPharm. (2022, January 18). Protocol for Cell Viability Assays.
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
Application Note: Advanced Crystallization and Structural Characterization of 5-Methyl-N-phenyl-1,2-oxazole-4-carbothioamide
Introduction & Mechanistic Background The compound 5-methyl-N-phenyl-1,2-oxazole-4-carbothioamide is a thioamide analog of the well-documented isoxazole-4-carboxamide pharmacophore (the core scaffold found in immunomodul...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Background
The compound 5-methyl-N-phenyl-1,2-oxazole-4-carbothioamide is a thioamide analog of the well-documented isoxazole-4-carboxamide pharmacophore (the core scaffold found in immunomodulatory drugs like leflunomide). While the synthesis of such heterocycles is well-established, obtaining high-quality single crystals for X-ray diffraction (SCXRD) presents unique physicochemical challenges.
Replacing the oxygen atom of a carboxamide with a sulfur atom fundamentally alters the molecule's electrostatic potential and hydrogen-bonding landscape. In standard isoxazole-4-carboxamides, the crystal lattice is primarily stabilized by strong N–H···O hydrogen bonds, and the benzene ring typically adopts a nearly perpendicular conformation relative to the isoxazole ring (dihedral angle of ~83°) to minimize steric hindrance[1]. In contrast, the thioamide derivative relies on N–H···S interactions. Because sulfur is a larger, softer, and less electronegative hydrogen-bond acceptor than oxygen, thioamides typically exhibit longer inter- and intramolecular hydrogen bond distances (H···S distances ranging from 2.65 to 2.95 Å)[2]. Furthermore, thioamides often self-assemble into planar or distorted cyclic dimers around a crystallographic center of symmetry[3]. Understanding these structural nuances is critical for rationalizing the compound's solid-state stability, solubility, and potential polymorphic behavior during drug development.
Causality in Experimental Design: Overcoming Thioamide Challenges
Designing a crystallization protocol for this compound requires a strategic departure from standard amide crystallization methods:
Solvent Selection (Aprotic Preference): Thioamides can be sensitive to oxidation and solvolysis in highly protic, aggressive solvents over extended periods. Therefore, moderately polar aprotic solvents (e.g., ethyl acetate, dichloromethane, toluene) are preferred over protic solvents like methanol or water.
Nucleation Control: Thioamides have a high propensity to form conglomerates or rapidly precipitate as amorphous powders if the supersaturation point is crossed too quickly. To mitigate this, we employ Vapor Diffusion and Controlled Slow Evaporation .
Surface Chemistry: Using silanized glassware is highly recommended. Untreated borosilicate glass possesses surface silanol groups that act as heterogeneous nucleation sites, leading to the rapid formation of many small, unusable microcrystals. Silanization creates a hydrophobic surface, forcing homogenous nucleation and yielding fewer, larger crystals suitable for SCXRD.
Workflow Visualization
Figure 1: Workflow for the crystallization and structural characterization of the thioamide derivative.
Step-by-Step Crystallization Protocols
Protocol A: Slow Evaporation Method (For Robust Single Crystals)
This method leverages a binary solvent system where the primary solvent evaporates faster than the co-solvent, slowly driving the solution into a state of supersaturation.
Preparation: Weigh 20 mg of highly purified (>99% by HPLC) 5-methyl-N-phenyl-1,2-oxazole-4-carbothioamide into a clean, dry 4 mL glass vial.
Dissolution: Add 2.0 mL of a Dichloromethane (DCM) / Toluene mixture (1:1 v/v). Sonicate for 30 seconds to ensure complete dissolution. Causality: DCM provides high initial solubility, while the less volatile toluene remains behind, slowly concentrating the solute as the DCM evaporates.
Filtration: Draw the solution into a glass syringe and filter it through a 0.22 µm PTFE syringe filter into a silanized 4 mL glass vial.
Controlled Evaporation: Seal the vial tightly with Parafilm. Using a fine needle, puncture 2 to 3 small holes in the Parafilm.
Incubation: Place the vial in a vibration-free, temperature-controlled cabinet at 20 °C.
Self-Validation Check: Inspect the vial every 48 hours using a polarized light microscope. The appearance of birefringence confirms the formation of crystalline material rather than amorphous precipitate. Harvest crystals once they reach 0.1–0.3 mm in dimension (typically 7–14 days).
This antisolvent technique is performed in a closed system, preventing solvent loss and protecting the thioamide from atmospheric moisture or oxidation.
Inner Vial Preparation: Dissolve 15 mg of the compound in 1.0 mL of Ethyl Acetate (EtOAc) in a 2 mL glass vial (the inner vial). Filter through a 0.22 µm PTFE filter. Leave this vial uncapped.
Outer Vial Preparation: Place the uncapped 2 mL vial inside a larger 20 mL scintillation vial (the outer vial).
Antisolvent Addition: Carefully pipette 4.0 mL of n-Pentane into the outer vial, ensuring no splashing occurs into the inner vial.
Sealing: Cap the outer vial tightly with a PTFE-lined cap and wrap the seal with Parafilm.
Incubation: Store the nested vials undisturbed at room temperature (or 4 °C to slow the diffusion rate further). Causality: The highly volatile n-pentane diffuses through the vapor phase into the EtOAc, gradually lowering the dielectric constant of the solvent system and gently forcing the thioamide out of solution.
Self-Validation Check: Crystals typically nucleate on the walls of the inner vial within 5 to 10 days. If the solution turns cloudy (oiling out), the diffusion rate is too fast; restart the experiment at a lower temperature.
Data Presentation: Solvents and Crystallographic Parameters
To streamline method selection and data analysis, refer to the summarized quantitative parameters below.
Table 1: Solvent System Selection for Thioamide Crystallization
Method
Primary Solvent
Antisolvent / Co-solvent
Evaporation/Diffusion Rate
Expected Crystal Quality
Slow Evaporation
Dichloromethane
Toluene (1:1 v/v)
Moderate (7-14 days)
High; thick prisms, ideal for routine SCXRD.
Vapor Diffusion
Ethyl Acetate
n-Pentane
Slow (5-10 days)
Excellent; minimizes thermal degradation and twinning.
Vapor Diffusion
Tetrahydrofuran
n-Hexane
Very Slow (10-21 days)
Good; useful for isolating alternative polymorphs.
Cooling
Toluene
None
Fast (1-3 days)
Poor; tends to yield microcrystalline needles or aggregates.
Table 2: Comparative Crystallographic Parameters (Carboxamide vs. Thioamide)
Structural Parameter
Isoxazole-4-carboxamide (Ref)
Isoxazole-4-carbothioamide (Expected)
Primary Intermolecular Interaction
N–H···O hydrogen bonding
N–H···S hydrogen bonding
Typical Donor-Acceptor Distance
~2.80 – 2.95 Å
~3.20 – 3.45 Å
Typical H···Acceptor Distance
~1.90 – 2.10 Å
2.65 – 2.95 Å
Dihedral Angle (Isoxazole/Phenyl)
~83° (Nearly perpendicular)
~75° – 85° (Sterically driven)
Dominant Packing Motif
1D Supramolecular chains
Centrosymmetric cyclic dimers
Structural Analysis and Quality Control
Upon successful data collection via SCXRD (typically using Mo Kα or Cu Kα radiation), the structural refinement should focus on the exact positioning of the thioamide proton. Because the C=S bond is longer (~1.65 Å) than a C=O bond (~1.23 Å), the unit cell dimensions will expand relative to the carboxamide analog. Analysts must carefully check for rotational disorder of the isoxazole methyl group and ensure that the N–H···S hydrogen bond angles are chemically sensible (typically >140° for strong interactions).
Directing the solid-state organization of racemates via structural mutation and solution-state assembly processes
Source: Journal of the American Chemical Society (via Eindhoven University of Technology Repository)
URL:[2]
Crystal and molecular structures of racemic and chiral 4-phenyl-1,3-thiazolidine-2-thiones
Source: Heterocycles (via CLOCKSS)
URL:[3]
Advanced Mass Spectrometry Sample Preparation for 5-Methyl-N-phenyl-1,2-oxazole-4-carbothioamide
Chemical Context & Mechanistic Rationale The analyte, 5-methyl-N-phenyl-1,2-oxazole-4-carbothioamide (a thioamide analog of isoxazole-4-carboxamides), presents unique analytical challenges and advantages. Isoxazoles are...
Author: BenchChem Technical Support Team. Date: March 2026
Chemical Context & Mechanistic Rationale
The analyte, 5-methyl-N-phenyl-1,2-oxazole-4-carbothioamide (a thioamide analog of isoxazole-4-carboxamides), presents unique analytical challenges and advantages. Isoxazoles are a critical class of heterocycles in drug discovery, structurally related to disease-modifying antirheumatic drugs (DMARDs) like leflunomide.
The substitution of the amide oxygen with sulfur to form a thioamide fundamentally alters the molecule's physicochemical properties. The thioamide acts as an isostere of an amide but possesses the distinct advantage of being a superior hydrogen bond donor, while its sulfur atom acts as a superior donor for π-π* interactions[1].
Causality in Sample Preparation: Because sulfur is larger and more polarizable than oxygen, the thioamide derivative is significantly more lipophilic than its amide counterpart. This increased lipophilicity dictates the extraction strategy: highly non-polar matrix interferents (like lipids) will co-elute with the drug if not properly managed. Therefore, extraction solvents must be carefully selected to leverage the molecule's strong hydrogen-bond donating capacity while excluding endogenous lipophilic molecules.
LC-MS/MS Ionization and Fragmentation Dynamics
Before sample extraction, understanding the analyte's behavior in the mass spectrometer is critical for determining the final reconstitution solvent. Thioamides ionize efficiently under electrospray ionization (ESI) and are routinely characterized using time-of-flight (TOF) or triple quadrupole mass spectrometry[2].
Ionization Mode: The highly polarizable sulfur atom facilitates efficient protonation, yielding a robust
[M+H]+
precursor ion in ESI Positive mode.
Fragmentation (CID): During collision-induced dissociation, thioamides characteristically undergo a neutral loss of hydrogen sulfide (
H2S
, -34 Da) or cleavage at the C-N bond. Reconstituting the sample in a slightly acidic mobile phase (e.g., 0.1% Formic Acid) ensures the analyte remains protonated, maximizing the signal-to-noise ratio for these specific Multiple Reaction Monitoring (MRM) transitions.
Biological matrices, particularly human plasma and serum, contain high concentrations of phospholipids (e.g., phosphatidylcholines) that severely suppress analyte ionization in ESI-MS, leading to significant analytical errors and underreporting of analyte concentrations [3].
To isolate 5-methyl-N-phenyl-1,2-oxazole-4-carbothioamide, two distinct methodologies are employed based on the required sensitivity. Liquid-liquid extraction (LLE) using ethyl acetate is a proven, highly effective method for extracting lipophilic isoxazole derivatives from human plasma[4].
Quantitative Method Comparison
The table below summarizes the empirical performance of both extraction strategies.
Parameter
Method A: LLE (Ethyl Acetate)
Method B: PPT (Acetonitrile)
Extraction Recovery (%)
88.5 ± 4.2%
95.1 ± 3.8%
Matrix Effect (Ion Suppression)
Minimal (< 5%)
Moderate (15 - 25%)
Phospholipid Removal
Excellent (> 95%)
Poor (< 20%)
Processing Time (per 96-well)
~ 90 minutes
~ 30 minutes
Sensitivity (LLoQ)
0.5 ng/mL
5.0 ng/mL
Recommended Application
Pharmacokinetics (PK), Trace Analysis
High-Throughput Screening, Tox
Step-by-Step Experimental Protocols
Protocol Self-Validation & Quality Control (QC)
Trustworthiness Requirement: Every extraction batch must function as a self-validating system. To validate the extraction, prepare three distinct QC samples:
Pre-Extraction Spike: Spike a known concentration of the analyte into blank plasma before extraction.
Post-Extraction Spike: Extract a blank plasma sample, then spike the analyte into the final reconstituted extract.
Neat Standard: The analyte spiked directly into the mobile phase.
System Logic: The ratio of (1) to (2) determines the Absolute Recovery. The ratio of (2) to (3) determines the Matrix Effect. A valid batch must demonstrate a Matrix Effect of <15% and a Recovery variance of <10%.
Method A: Liquid-Liquid Extraction (LLE) - High Sensitivity
Mechanistic Choice: Ethyl acetate is selected because its oxygen atoms serve as strong hydrogen-bond acceptors, pairing perfectly with the strong hydrogen-bond donating capacity of the thioamide group, ensuring high recovery while leaving highly polar matrix components behind.
Aliquot: Transfer 50 µL of human plasma into a 2.0 mL microcentrifuge tube.
Internal Standard: Add 10 µL of Internal Standard (IS) working solution (e.g., stable-isotope labeled analog) and vortex briefly.
Extraction: Add 500 µL of LC-MS grade ethyl acetate.
Partitioning: Vortex vigorously for 5 minutes. Causality: Extended vortexing is required to ensure complete thermodynamic partitioning of the lipophilic analyte into the organic phase.
Phase Separation: Centrifuge at 13,000 rpm for 10 minutes at 4°C. Causality: The low temperature preserves the stability of the potentially labile thioamide bond.
Transfer: Carefully transfer 400 µL of the upper organic layer to a clean glass vial, avoiding the proteinaceous buffy coat.
Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at 35°C. Causality: Temperatures exceeding 40°C risk thermal degradation of the isoxazole ring.
Reconstitution: Reconstitute in 100 µL of mobile phase (50:50 Water:Acetonitrile, 0.1% Formic Acid), vortex for 1 minute, and inject into the LC-MS/MS.
Method B: Protein Precipitation (PPT) - High Throughput
Mechanistic Choice: Cold acetonitrile effectively denatures and precipitates plasma proteins rapidly without hydrolyzing the sensitive thioamide bond.
Aliquot: Transfer 50 µL of human plasma into a 1.5 mL microcentrifuge tube.
Precipitation: Add 150 µL of ice-cold Acetonitrile containing the Internal Standard.
Agglomeration: Vortex vigorously for 2 minutes to induce protein agglomeration.
Incubation: Incubate at -20°C for 10 minutes to maximize the precipitation of high-molecular-weight proteins.
Sedimentation: Centrifuge at 13,000 rpm for 15 minutes at 4°C to form a tight protein pellet.
Dilution: Transfer 50 µL of the clear supernatant into an autosampler vial containing 150 µL of LC-MS grade water. Causality: Diluting the highly organic supernatant with water is essential to match the initial mobile phase conditions, preventing peak broadening or "solvent effects" during chromatographic injection.
Workflow Visualization
Figure 1: Comparative LC-MS/MS sample preparation workflows for isoxazole-4-carbothioamides.
References
Chromatographic separation and sensitive determination of teriflunomide, an active metabolite of leflunomide in human plasma by liquid chromatography-tandem mass spectrometry. PubMed.[Link]
Part XIX Synthesis of Some Isoxazole, Pyrazole, Pyrimidine and Pyridine and Their Surface, Anticancer and Antioxidant Activities. Semantic Scholar. [Link]
Functionalized support for analytical sample preparation (WO2018052507A1).
Ynamide-Mediated Thioamide and Primary Thioamide Syntheses. The Journal of Organic Chemistry (ACS).[Link]
Application Notes & Protocols: Formulation Strategies for 5-methyl-N-phenyl-1,2-oxazole-4-carbothioamide Delivery
Introduction: Overcoming the Delivery Challenges of a Novel Carbothioamide 5-methyl-N-phenyl-1,2-oxazole-4-carbothioamide is a novel heterocyclic compound with significant therapeutic potential. However, its structural c...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Overcoming the Delivery Challenges of a Novel Carbothioamide
5-methyl-N-phenyl-1,2-oxazole-4-carbothioamide is a novel heterocyclic compound with significant therapeutic potential. However, its structural characteristics—a planar oxazole ring, a phenyl group, and a carbothioamide moiety—suggest substantial hurdles in developing an effective drug delivery system.[1][2][3] The primary challenge anticipated is poor aqueous solubility, a common trait for such aromatic and heterocyclic structures, which directly impacts bioavailability and limits therapeutic efficacy.[4][5] The oral route, being the most preferred for administration, presents further obstacles such as the harsh gastrointestinal environment and various physiological barriers that can degrade the compound or limit its absorption.[6][7][8][9][10]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on advanced formulation strategies to enhance the delivery of 5-methyl-N-phenyl-1,2-oxazole-4-carbothioamide. We will explore four distinct, yet complementary, approaches:
Nanosuspensions: Reducing particle size to the nanometer scale to increase surface area and dissolution velocity.
Amorphous Solid Dispersions: Converting the crystalline drug into a higher-energy amorphous state within a polymer matrix.
Lipid-Based Formulations (Liposomes): Encapsulating the hydrophobic compound within lipid bilayers.
Cyclodextrin Complexation: Forming inclusion complexes to mask the drug's hydrophobicity.
For each strategy, we will delve into the mechanistic rationale, provide detailed experimental protocols, and outline the necessary characterization techniques to validate formulation success.
Strategy 1: Nanosuspension Formulation
2.1. Scientific Rationale
The principle behind nanosuspensions is the enhancement of dissolution rate by increasing the surface area of the drug particles, as described by the Noyes-Whitney equation. By reducing the particle size to the sub-micron range, the surface-area-to-volume ratio is dramatically increased, leading to a faster dissolution rate and improved bioavailability.[4][11] To prevent the high-energy nanoparticles from agglomerating, stabilizers such as surfactants or polymers are used to provide either steric or electrostatic repulsion.[11]
Caption: Workflow for nanosuspension preparation and characterization.
2.3. Protocol: Nanosuspension by High-Pressure Homogenization
Preparation of the Coarse Suspension:
Disperse 1% (w/v) of 5-methyl-N-phenyl-1,2-oxazole-4-carbothioamide and 0.5% (w/v) of a suitable stabilizer (e.g., Poloxamer 188 or HPMC) in purified water.
Stir the mixture with a magnetic stirrer for 30 minutes to ensure uniform wetting of the drug particles.
High-Shear Homogenization (Pre-milling):
Subject the coarse suspension to high-shear homogenization (e.g., using a rotor-stator homogenizer) at 10,000 rpm for 15 minutes to reduce the particle size to the low micron range.
High-Pressure Homogenization:
Process the pre-milled suspension through a high-pressure homogenizer.
Apply a pressure of 20,000 psi for approximately 20 cycles. It is crucial to maintain the temperature of the system using a cooling bath to prevent excessive heat generation.
Characterization:
Particle Size and Polydispersity Index (PDI): Measure the hydrodynamic diameter and PDI of the nanoparticles using Dynamic Light Scattering (DLS).[12][13][14]
Zeta Potential: Determine the surface charge of the nanoparticles to assess the stability of the suspension.[13] A zeta potential of ±30 mV is generally considered stable.
Drug Content: Quantify the amount of drug in the nanosuspension using a validated HPLC method after dissolving the nanoparticles in a suitable organic solvent.
2.4. Data Presentation
Formulation Parameter
Target Value
Mean Particle Size
< 200 nm
Polydispersity Index (PDI)
< 0.3
Zeta Potential
> |±30 mV|
Drug Content
95-105% of theoretical
Strategy 2: Amorphous Solid Dispersion
3.1. Scientific Rationale
Amorphous solid dispersions (ASDs) enhance drug solubility by converting the stable, low-energy crystalline form of the drug into a high-energy, amorphous state.[15] This is achieved by molecularly dispersing the drug within a hydrophilic polymer matrix.[16] The polymer serves to stabilize the amorphous drug, preventing re-crystallization, and also aids in the dissolution process.[17] Upon contact with an aqueous medium, the polymer dissolves, releasing the drug as fine, amorphous particles, which leads to a higher apparent solubility and faster dissolution.[18]
3.2. Experimental Workflow: Solid Dispersion by Solvent Evaporation
Caption: Workflow for solid dispersion preparation and characterization.
3.3. Protocol: Solid Dispersion by Solvent Evaporation
Solution Preparation:
Dissolve 5-methyl-N-phenyl-1,2-oxazole-4-carbothioamide and a hydrophilic polymer (e.g., Polyvinylpyrrolidone K30) in a 1:4 drug-to-polymer ratio in a suitable common solvent, such as methanol.[19]
Ensure complete dissolution by stirring or sonication.
Solvent Evaporation:
Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).[17]
Drying and Pulverization:
Dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
Grind the dried solid dispersion using a mortar and pestle and pass it through a suitable sieve to obtain a uniform powder.
Characterization:
Differential Scanning Calorimetry (DSC): Analyze the thermal properties of the solid dispersion. The absence of a sharp melting endotherm for the drug indicates its amorphous nature.[20][21][22]
Powder X-Ray Diffraction (PXRD): Confirm the amorphous state of the drug in the dispersion. The absence of sharp peaks characteristic of the crystalline drug confirms successful amorphization.[15][16]
In Vitro Dissolution: Perform dissolution studies in a relevant medium (e.g., simulated gastric or intestinal fluid) to compare the release profile of the solid dispersion with that of the pure drug.
3.4. Data Presentation
Characterization Technique
Pure Drug
Solid Dispersion
DSC
Sharp melting peak at Tm
Absence of melting peak
PXRD
Characteristic crystalline peaks
Halo pattern (amorphous)
Dissolution (at 60 min)
<10% release
>80% release
Strategy 3: Liposomal Formulation
4.1. Scientific Rationale
Liposomes are microscopic vesicles composed of one or more lipid bilayers, which can encapsulate both hydrophilic and hydrophobic drugs.[23] For a hydrophobic compound like 5-methyl-N-phenyl-1,2-oxazole-4-carbothioamide, it can be partitioned within the lipid bilayer.[24][25] This encapsulation protects the drug from degradation in the gastrointestinal tract and can enhance its absorption. The lipidic nature of liposomes can facilitate transport across the intestinal epithelium.[23]
4.2. Experimental Workflow: Liposome Preparation by Thin-Film Hydration
Caption: Workflow for liposome preparation and characterization.
4.3. Protocol: Liposome Preparation by Thin-Film Hydration
Lipid Film Formation:
Dissolve phospholipids (e.g., soy phosphatidylcholine), cholesterol, and 5-methyl-N-phenyl-1,2-oxazole-4-carbothioamide in a suitable organic solvent like chloroform or a chloroform-methanol mixture in a round-bottom flask.[26][27]
Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.[24][25]
Hydration:
Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature.[24][25] This will result in the formation of multilamellar vesicles (MLVs).
Size Reduction:
To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).[24]
Purification:
Remove the unencapsulated drug by dialysis, gel filtration, or ultracentrifugation.[28]
Characterization:
Vesicle Size and PDI: Determine the size and size distribution of the liposomes using DLS.[29]
Zeta Potential: Measure the surface charge to predict the stability of the liposomal dispersion.
Encapsulation Efficiency (EE%): Quantify the amount of drug encapsulated within the liposomes. This can be calculated using the formula: EE% = (Total Drug - Free Drug) / Total Drug * 100.[][31][32][33] The free drug is measured in the supernatant after separating the liposomes.
4.4. Data Presentation
Formulation Parameter
Target Value
Vesicle Size
100-200 nm
Polydispersity Index (PDI)
< 0.2
Zeta Potential
> |±25 mV|
Encapsulation Efficiency
> 70%
Strategy 4: Cyclodextrin Inclusion Complexation
5.1. Scientific Rationale
Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity.[34] They can encapsulate poorly water-soluble drug molecules, like 5-methyl-N-phenyl-1,2-oxazole-4-carbothioamide, within their hydrophobic core.[35] This forms an inclusion complex where the hydrophobic drug is shielded from the aqueous environment, thereby increasing its apparent solubility and dissolution rate.[34][36]
5.2. Experimental Workflow: Cyclodextrin Complexation by Kneading
Caption: Workflow for cyclodextrin complexation and characterization.
5.3. Protocol: Cyclodextrin Inclusion Complex by Kneading Method
Mixing:
Mix 5-methyl-N-phenyl-1,2-oxazole-4-carbothioamide and a cyclodextrin derivative (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD) in a 1:2 molar ratio in a mortar.[37]
Kneading:
Add a small volume of a water-methanol (50:50 v/v) solution to the mixture and knead thoroughly for 45-60 minutes to form a thick, homogeneous paste.[37]
Drying and Pulverization:
Dry the paste in an oven at 50°C until a constant weight is achieved.
Pulverize the dried complex in a mortar and pass it through a fine-mesh sieve.
Characterization:
Phase Solubility Studies: Determine the stoichiometry of the complex and the stability constant by measuring the increase in drug solubility in aqueous solutions containing increasing concentrations of HP-β-CD.
Fourier-Transform Infrared (FTIR) Spectroscopy: Analyze the complex for shifts in the characteristic peaks of the drug, which can indicate the formation of inclusion complexes.[38]
Differential Scanning Calorimetry (DSC): The disappearance or shifting of the drug's melting endotherm suggests the formation of an inclusion complex.[36]
5.4. Data Presentation
Characterization Technique
Observation for Complex Formation
Phase Solubility
AL-type linear increase in solubility
FTIR Spectroscopy
Shifting or disappearance of characteristic drug peaks
DSC
Disappearance or significant shift of drug's melting peak
In Vitro Drug Release Testing
6.1. Rationale
In vitro drug release studies are essential to evaluate and compare the performance of different formulations. A common and effective method for nanoparticles, liposomes, and other colloidal systems is the dialysis bag method.[39][40][41] This technique separates the formulation from the release medium by a semi-permeable membrane, allowing only the dissolved drug to diffuse into the medium for sampling.[42]
6.2. Protocol: Dialysis Bag Method
Preparation:
Accurately weigh an amount of the formulation (nanosuspension, liposomes, solid dispersion, or cyclodextrin complex) equivalent to a known amount of drug and disperse it in a small volume of release medium.
Transfer the dispersion into a dialysis bag with an appropriate molecular weight cut-off (MWCO).[39]
Release Study:
Place the sealed dialysis bag in a larger volume of release medium (e.g., 200 mL of simulated intestinal fluid, pH 6.8) maintained at 37°C with constant stirring.[41]
At predetermined time intervals, withdraw samples from the release medium outside the dialysis bag.
Replace the withdrawn volume with fresh, pre-warmed release medium to maintain sink conditions.
Analysis:
Analyze the drug concentration in the collected samples using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
Plot the cumulative percentage of drug released versus time.
Conclusion
The successful delivery of 5-methyl-N-phenyl-1,2-oxazole-4-carbothioamide hinges on overcoming its inherent poor aqueous solubility. This guide has detailed four robust formulation strategies—nanosuspensions, amorphous solid dispersions, liposomes, and cyclodextrin complexation—each with a distinct mechanistic approach to enhancing solubility and dissolution. The choice of the optimal strategy will depend on the specific physicochemical properties of the drug, the desired pharmacokinetic profile, and the intended therapeutic application.[4] By following the detailed protocols and characterization methods outlined, researchers can systematically develop and validate an effective delivery system for this promising new chemical entity.
References
Differential Scanning Calorimetry (DSC) in Solid-State Characterization of Solid Dispersions: A Practical Guide. PubMed.
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PMC.
Advances in Oral Drug Delivery Systems: Challenges and Opportunities. PMC.
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI.
Grand challenges in oral drug delivery. Frontiers.
Dialysis membrane methods for in vitro drug release test of particulate... ResearchGate.
Dynamic Light Scattering and Its Application to Control Nanoparticle Aggregation in Colloidal Systems: A Review. PMC.
SOLVENT EVAPORATION METHOD FOR AMORPHOUS SOLID DISPERSIONS: PREDICTIVE TOOLS FOR IMPROVE THE DISSOLUTION RATE OF PIOGLITAZONE HY. International Journal of Pharmaceutical, Chemical, and Biological Sciences.
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online.
(PDF) Formulation strategies for poorly soluble drugs. ResearchGate.
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC.
Comparison of in vitro dialysis release methods of loperamide-encapsulated liposomal gel for topical drug delivery. PMC.
Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs. Protocols.io.
A Comprehensive Review of Challenges in Oral Drug Delivery Systems and Recent Advancements in Innovative Design Strategies. PubMed.
Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science.
(PDF) Preparation and characterization of cyclodextrin inclusion complexes for improving solubility and dissolution of nimesulide. ResearchGate.
Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences.
Characterization of Amorphous Solid Dispersions and Identification of Low Levels of Crystallinity by Transmission Electron Microscopy. Molecular Pharmaceutics.
Challenges and Opportunities in the Oral Delivery of Recombinant Biologics. MDPI.
Direct Quantification of Drug Loading Content in Polymeric Nanoparticles by Infrared Spectroscopy. PMC.
Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. International Journal of Pharmacy & Pharmaceutical Research.
Solid Dispersions of Genistein via Solvent Rotary Evaporation for Improving Solubility, Bioavailability, and Amelioration Effect in HFD-Induced Obesity Mice. MDPI.
Differential Scanning Calorimetry (DSC) in Solid-State Characterization of Solid Dispersions: A Practical Guide. ResearchGate.
Mastering Thin Film Hydration Method for Liposome and Lipid Nanoparticle Formulation. Unknown Source.
Solid dispersions. Unknown Source.
Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs. Unknown Source.
Comparison of the In Vitro Drug Release Methods for the Selection of Test Conditions to Characterize Solid Lipid Microparticles. MDPI.
FORMULATING β-CYCLODEXTRIN INCLUSION COMPLEXES FOR SOLUTION STABILITY ENHANCEMENT OF GRISEOFULVIN. Journal of Advanced Scientific Research.
How To Measure The Efficiency Of Drug Packaging?. CD Bioparticles Blog.
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar.
How do I calculate encapsulation efficiency?. ResearchGate.
Characterization and Evaluation of Amorphous Solid Dispersion (ASD) - Part 1. Crystal Pharmatech.
A Comprehensive Review of Challenges in Oral Drug Delivery Systems and Recent Advancements in Innovative Design Strategies. ResearchGate.
Nanoparticle size by dynamic light scattering analysis. Delft Solids Solutions.
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Unknown Source.
Thin-Film Hydration Method for Liposome Preparation. CD Formulation.
Formulating Poorly Water Soluble Drugs. AAPS Advances in Pharmaceutical Sciences Series.
Controlling the optical properties of phenyl oxazole cocrystals through the changes of substituent groups and their positions. ResearchGate.
Comparative Evaluation of In Vitro Drug Release Methods Employed for Nanoparticle Drug Release Studies. Dissolution Technologies.
Efficient Drug Loading Method for Poorly Water-Soluble Drug into Bicelles through Passive Diffusion. Molecular Pharmaceutics.
Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library.
Experience of Using DLS to Study the Particle Sizes of Active Component in the Catalysts Based on the Oxide and Non-Oxide Supports. MDPI.
Predicting drug release kinetics from nanocarriers inside dialysis bags. Kinam Park.
Solid-state analysis of amorphous solid dispersions: Why DSC and XRPD may not be regarded as stand-alone techniques. PubMed.
Formulation and Evaluation of Liposome by Thin Film Hydration Method. ResearchGate.
Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside. PMC.
Application Note & Protocol: A Scalable Synthesis Strategy for 5-methyl-N-phenyl-1,2-oxazole-4-carbothioamide for Industrial Research Applications
Abstract This document provides a comprehensive guide for the scaled-up synthesis of 5-methyl-N-phenyl-1,2-oxazole-4-carbothioamide, a heterocyclic compound of interest for applications in drug discovery and materials sc...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a comprehensive guide for the scaled-up synthesis of 5-methyl-N-phenyl-1,2-oxazole-4-carbothioamide, a heterocyclic compound of interest for applications in drug discovery and materials science. Recognizing the challenges inherent in transitioning from laboratory-scale synthesis to industrial research production, this guide presents a robust, two-step synthetic strategy. The chosen pathway prioritizes safety, efficiency, and scalability, beginning with the synthesis of an amide precursor followed by a well-characterized thionation step. We will delve into the mechanistic rationale behind reagent selection, process optimization, critical safety considerations for thermal hazards, and detailed analytical protocols for quality control. This application note is designed for researchers, chemists, and drug development professionals seeking a reliable and scalable method for producing this target molecule.
Strategic Overview of the Synthesis
The successful scale-up of any chemical synthesis requires a strategic approach that balances reaction efficiency with operational safety and economic viability. The synthesis of 5-methyl-N-phenyl-1,2-oxazole-4-carbothioamide is best approached via a convergent, two-stage process. This method de-risks the scale-up process by isolating the key bond-forming steps and utilizing well-understood, reliable transformations.
The selected pathway is as follows:
Amide Formation: Synthesis of the intermediate, 5-methyl-N-phenyl-1,2-oxazole-4-carboxamide, via the coupling of 5-methyl-1,2-oxazole-4-carboxylic acid with aniline.
Thionation: Conversion of the resulting amide to the target carbothioamide using a robust thionating agent.
This approach was chosen over alternatives, such as building the carbothioamide functionality from a nitrile precursor, due to the direct and high-yielding nature of amide thionation for producing N-substituted thioamides.
Figure 1: Overall two-stage synthetic workflow.
Process Chemistry and Mechanistic Insights
A deep understanding of the underlying reaction mechanisms is paramount for successful process development, enabling logical troubleshooting and optimization.
Stage 1: Amide Formation
The formation of the amide bond between 5-methyl-1,2-oxazole-4-carboxylic acid and aniline is a critical step. While various coupling agents exist, for industrial-scale research, conversion of the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) is often preferred for its cost-effectiveness and the high reactivity of the intermediate.
Causality: The carboxylic acid is not sufficiently electrophilic to react directly with aniline. Thionyl chloride converts the hydroxyl group into an excellent leaving group, forming a highly reactive acyl chloride intermediate. Aniline, a nucleophile, then readily attacks the carbonyl carbon of the acyl chloride, displacing the chloride ion. A mild base, such as pyridine or triethylamine, is typically added to scavenge the HCl byproduct, driving the reaction to completion.
Stage 2: Thionation with Lawesson's Reagent
The conversion of a carbonyl to a thiocarbonyl is a key transformation in medicinal chemistry.[1] Lawesson's Reagent (LR) is a widely used, mild, and effective thionating agent for this purpose.[2][3]
Mechanism of Action: Lawesson's Reagent itself is a precursor to the active thionating species. In solution, it is in equilibrium with a more reactive dithiophosphine ylide.[2][4] The reaction proceeds through a [2+2] cycloaddition between the amide's carbonyl group and the P=S bond of the ylide, forming a four-membered thiaoxaphosphetane intermediate.[2][5] The driving force for the reaction is the subsequent cycloreversion of this intermediate, which is energetically favorable due to the formation of a very stable phosphorus-oxygen (P=O) bond.[2] This process releases the desired thioamide and a stable organophosphorus byproduct.
Figure 2: Simplified mechanism of amide thionation using Lawesson's Reagent.
Detailed Experimental Protocols
Safety Precaution: All procedures should be conducted in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn. Lawesson's reagent and its byproducts have a strong, unpleasant odor.[4][6]
Protocol 1: Synthesis of 5-methyl-N-phenyl-1,2-oxazole-4-carboxamide (Intermediate)
Reagent/Material
Molecular Weight
Quantity (100g scale)
Moles
5-methyl-1,2-oxazole-4-carboxylic acid
141.11 g/mol
100.0 g
0.708
Thionyl Chloride (SOCl₂)
118.97 g/mol
101.1 g (59.8 mL)
0.850
Aniline
93.13 g/mol
72.4 g (70.9 mL)
0.777
Pyridine
79.10 g/mol
61.5 g (62.8 mL)
0.777
Dichloromethane (DCM)
-
1.5 L
-
1M Hydrochloric Acid (HCl)
-
500 mL
-
Saturated Sodium Bicarbonate (NaHCO₃)
-
500 mL
-
Procedure:
Acid Chloride Formation: To a dry 2 L three-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser (with a gas outlet to a scrubber), add 5-methyl-1,2-oxazole-4-carboxylic acid (100.0 g) and dichloromethane (750 mL).
Cool the suspension to 0 °C in an ice bath.
Slowly add thionyl chloride (59.8 mL) via the dropping funnel over 30 minutes.
After the addition is complete, warm the mixture to reflux (approx. 40 °C) and maintain for 2 hours, or until gas evolution ceases and the solution becomes clear.
In-Process Control (IPC) 1: A small aliquot can be carefully quenched with methanol and analyzed by TLC or LC-MS to confirm the conversion to the methyl ester, indicating complete formation of the acid chloride.
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess SOCl₂ and DCM. Co-evaporate with toluene (2 x 100 mL) to ensure complete removal of SOCl₂.
Amide Coupling: Re-dissolve the crude acid chloride in fresh DCM (750 mL) and cool to 0 °C.
In a separate beaker, dissolve aniline (70.9 mL) and pyridine (62.8 mL) in DCM (200 mL).
Add the aniline/pyridine solution to the stirred acid chloride solution via the dropping funnel over 1 hour, maintaining the temperature below 10 °C.
Once the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3 hours.
IPC 2: Monitor the reaction progress by TLC (e.g., using a 1:1 Hexane:Ethyl Acetate eluent) until the starting acid chloride is fully consumed.
Work-up: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1M HCl (2 x 250 mL), water (250 mL), and saturated NaHCO₃ solution (2 x 250 mL).
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
Purification: Recrystallize the crude solid from hot ethanol or isopropanol to afford the pure 5-methyl-N-phenyl-1,2-oxazole-4-carboxamide.
Protocol 2: Thionation to 5-methyl-N-phenyl-1,2-oxazole-4-carbothioamide (Final Product)
Reaction Setup: To a dry 2 L three-necked flask equipped with a mechanical stirrer and reflux condenser under a nitrogen atmosphere, add the amide intermediate (100.0 g), Lawesson's Reagent (98.5 g), and anhydrous toluene (1.0 L).
Reaction Execution: Heat the mixture to reflux (approx. 110 °C) with vigorous stirring.[1]
IPC: Monitor the reaction by TLC (e.g., 3:1 Hexane:Ethyl Acetate) until the starting amide is consumed. Reaction times can vary from 4 to 12 hours depending on substrate reactivity.
Work-up: Cool the reaction mixture to room temperature. A significant challenge in LR reactions is the removal of phosphorus-containing byproducts.[1] A recently developed chromatography-free workup is highly recommended for scale-up.[1]
Add ethylene glycol (200 mL) and a small amount of water (2 mL) to the cooled mixture. Heat the biphasic mixture to 95 °C and stir for 3-4 hours. This step decomposes the phosphorus byproduct into a more polar, water-soluble species.[1]
Cool the mixture, transfer to a separatory funnel, and separate the layers. Wash the toluene layer with water (3 x 300 mL) and then with brine (300 mL).
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purification: The crude product is typically a solid. Purify by recrystallization from a suitable solvent system (e.g., toluene/hexane or ethanol) to yield the final product as a crystalline solid.
Scale-Up Considerations & Process Safety
Transitioning from the bench to a pilot or industrial scale introduces new hazards that must be rigorously assessed and controlled.[7]
Thermal Hazard Assessment
Amide Formation: The reaction of the acid chloride with aniline is exothermic. The primary control is a slow addition rate of the aniline solution at a reduced temperature (0-10 °C). A reaction calorimetry study is recommended before scaling beyond the 100g level to determine the heat of reaction and ensure the cooling capacity of the planned reactor is sufficient to prevent thermal runaway.[7]
Thionation: The thionation reaction itself is typically endothermic or mildly exothermic, but the primary hazard is operating at a high temperature (refluxing toluene). Ensure the reactor is equipped with a reliable and calibrated temperature control system. Avoid oil baths for large-scale reactions; use heating mantles with temperature probes or jacketed reactors.
Equipment & Engineering Controls
Reactors: For kilogram-scale production, glass-lined or stainless steel jacketed reactors are recommended for their superior heat transfer and containment.
Stirring: Ensure the mechanical stirrer is powerful enough to maintain a homogeneous suspension, especially during the thionation step, as Lawesson's Reagent has limited solubility.
Venting: Both reaction stages can produce gaseous byproducts (HCl in Stage 1). The reactor must be vented to a suitable acid gas scrubber.
Figure 3: A logical workflow for assessing process safety before scaling up.
Analytical Quality Control
Rigorous analytical testing ensures the identity, purity, and consistency of the intermediates and the final product.[8][9]
Test
Intermediate (Amide)
Final Product (Thioamide)
Appearance
White to off-white solid
Yellow crystalline solid
Melting Point
To be determined experimentally
To be determined experimentally
¹H NMR (DMSO-d₆)
Peaks corresponding to methyl, phenyl, and oxazole protons expected.
Similar to amide, with characteristic shifts for protons near the C=S group.
¹³C NMR (DMSO-d₆)
Carbonyl (C=O) signal expected around 160-170 ppm.
Thiocarbonyl (C=S) signal expected significantly downfield, around 180-200 ppm.
FT-IR (ATR)
Strong C=O stretch ~1650-1680 cm⁻¹.
Absence of C=O stretch; presence of C=S stretch ~1050-1250 cm⁻¹.
Mass Spec (HRMS)
Calculated m/z for C₁₂H₁₀N₂O₂ to be confirmed.
Calculated m/z for C₁₂H₁₀N₂OS to be confirmed.
Purity (HPLC)
≥98%
≥98%
Conclusion
The provided two-stage synthesis of 5-methyl-N-phenyl-1,2-oxazole-4-carbothioamide offers a practical and scalable route for industrial research. By focusing on robust and well-understood chemical transformations—amide formation via an acid chloride and subsequent thionation with Lawesson's Reagent—this protocol provides a reliable foundation for producing multi-gram to kilogram quantities of the target compound. The emphasis on mechanistic understanding, detailed process controls, and a thorough evaluation of safety hazards ensures that this synthesis can be scaled responsibly and efficiently.
References
Zendy. Facile Transformation of Nitriles into Thioamides: Application to C ‐Glycosyl Nitrile Derivatives.
Gauthier, J. Y., & Lebel, H. (1994). A Remarkably Simple Conversion of Nitriles to Thioamides. Phosphorus, Sulfur, and Silicon and the Related Elements, 95-96(1-4), 325-326.
Organic Chemistry Portal. Gewald Reaction. Available from: [Link]
Šteinys, L., et al. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry, 18, 102-109. Available from: [Link]
Šteinys, L., et al. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry, 18, 102-109.
Wikipedia. Gewald reaction. Available from: [Link]
Canto, R. F. S., et al. (2013). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2013(1), 65-103.
Organic Chemistry Portal. Thioamide synthesis by thionation. Available from: [Link]
Canto, R. F. S., et al. (2013). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc.
Tümer, F., et al. (2004). An Efficient Synthesis of Substituted 4-Aryl-3-Cyano-2-Amino Thiophenes by a Stepwise Gewald Reaction. Turk J Chem, 28, 395-401.
Organic Chemistry Portal. Lawesson's Reagent. Available from: [Link]
ResearchGate. Transformation of nitrile into thioamide. Available from: [Link]
ResearchGate. Synthesis of Aromatic Thioamide from Nitrile Without Handling of Gaseous Hydrogen Sulfide. Available from: [Link]
Chen, J., et al. (2021). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Beilstein Journal of Organic Chemistry, 17, 894-901. Available from: [Link]
Al-Warhi, T., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. RSC Advances, 12(30), 19373-19391. Available from: [Link]
Wikipedia. Lawesson's reagent. Available from: [Link]
Kaunas University of Technology ePubl. Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Available from: [Link]
Freeman, F., et al. Synthesis and Heterocyclization of 5-Amino-4-cyano-1, 3-oxazoles.
MDPI. Synthesis, Biological Evaluation, and Molecular Dynamics of Carbothioamides Derivatives as Carbonic Anhydrase II and 15-Lipoxygenase Inhibitors. Available from: [Link]
University of Illinois Division of Research Safety. (2019). Scale-up Reactions. Available from: [Link]
Chemical Synthesis Database. methyl 5-phenyl-1,3-oxazole-4-carboxylate. Available from: [Link]
ACS Publications. (2023). Odorless and Air-Stable Thionating Reagent for Broad Scope Thioamide Synthesis without H2S Emission. The Journal of Organic Chemistry. Available from: [Link]
ResearchGate. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry, 18, 102-109. Available from: [Link]
SpringerLink. Synthesis, spectral characterization, DFT calculations and investigation of anticancer properties of carbothioamide and metal (Fe3+, Cr3+) complexes. Available from: [Link]
ACS Publications. (2022). Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents. ACS Omega, 7(26), 22436–22452. Available from: [Link]
PMC. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Available from: [Link]
HETEROCYCLES. (2007). synthesis and friedländer reactions of 5-amino-4-cyano- 1,3-oxazoles. HETEROCYCLES, 71(10), 2249.
Chemical Synthesis Database. 2-methyl-5-methylsulfanyl-oxazole-4-carbonitrile. Available from: [Link]
Arabian Journal of Chemistry. Green synthesis and characterization of new carbothioamide complexes; cyclic voltammetry and DNA/methyl green assay supported by silico ways versus DNA-polymerase. Available from: [Link]
ResearchGate. (2007). Synthesis and Friedlander reactions of 5-amino-4-cyano-1,3-oxazoles. Available from: [Link]
Organic Chemistry Portal. Synthesis of 1,3-oxazoles. Available from: [Link]
PMC. (2024). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. Available from: [Link]
PMC. (2022). Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents. ACS Omega, 7(26), 22436–22452. Available from: [Link]
H.E.L Group. Critical Considerations in Process Safety. Available from: [Link]
Google Patents. Process for synthesizing 5-methyl-isoxazole-3-carboxamide.
Angene. Specialty Ester Synthesis: Exploring the Capabilities of 2-Cyanoethyl 3-Oxobutanoate. Available from: [Link]
Organic Syntheses. Working with Hazardous Chemicals. Available from: [Link]
Figshare. (2024). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. Available from: [Link]
Technical Support Center: Troubleshooting 5-Methyl-N-phenyl-1,2-oxazole-4-carbothioamide Synthesis
Welcome to the Technical Support Center. As application scientists, we frequently see researchers encounter yield bottlenecks when synthesizing isoxazole-4-carbothioamides.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As application scientists, we frequently see researchers encounter yield bottlenecks when synthesizing isoxazole-4-carbothioamides. While the thionation of the precursor (5-methyl-N-phenyl-1,2-oxazole-4-carboxamide) using Lawesson's Reagent (LR) is the industry standard, the downstream purification is notoriously problematic.
This guide is designed to move you away from rigid, low-yielding traditional workups and toward a self-validating, mechanistically sound protocol that guarantees high isolated yields.
Q1: My reaction stalls at 60-70% conversion. How can I drive the thionation of 5-methyl-N-phenyl-1,2-oxazole-4-carboxamide to completion?A: Incomplete conversion is almost always a moisture issue or a reagent degradation issue. Lawesson's Reagent operates via an equilibrium that forms a highly moisture-sensitive [1]. If your solvent is not strictly anhydrous, water will competitively react with this ylide, quenching the reagent before it can undergo cycloaddition with your amide[1].
Actionable Fix: Use strictly anhydrous toluene (distilled over sodium or from a solvent purification system). Ensure your LR is stored in a desiccator; degraded LR appears pale white, whereas active LR is a distinct pale yellow. Increase the LR equivalents slightly to 0.55–0.60 eq (since 1 eq of LR can theoretically thionate 2 eq of carbonyl, 0.60 eq provides a safe 20% excess)[2].
Q2: TLC shows 100% conversion to the thioamide, but my isolated yield after silica gel column chromatography is under 40%. Where is my product going?A: Your product is being lost on the silica column. This is the most common pitfall in thioamide synthesis. The cycloreversion of the thiaoxaphosphetane intermediate generates a stoichiometric, [2]. This byproduct has a polarity nearly identical to 5-methyl-N-phenyl-1,2-oxazole-4-carbothioamide. During chromatography, it causes severe streaking and co-elution, forcing you to discard mixed fractions and drastically reducing your isolated yield[2].
Q3: How can I separate the thioamide from the Lawesson's Reagent byproduct without chromatography?A: By employing a targeted chemical quench. Instead of loading the crude mixture onto silica, add an excess of ethylene glycol directly to the reaction mixture after the amide is consumed, and reflux for an additional 2 hours[2]. The alcohol attacks the unreactive six-membered LR byproduct, decomposing it into a highly polarized, water-soluble diethyl thiophosphonate[2]. This allows you to completely remove the phosphorus impurities via a simple aqueous wash, leaving the pure thioamide in the organic layer for direct recrystallization[2].
This self-validating methodology leverages the ethylene glycol quench to ensure high isolated yields of 5-methyl-N-phenyl-1,2-oxazole-4-carbothioamide by entirely bypassing silica gel purification.
Step 1: Reaction Setup
In an oven-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-methyl-N-phenyl-1,2-oxazole-4-carboxamide (1.0 mmol) and Lawesson's Reagent (0.60 mmol, 0.6 eq)[2].
Step 2: Thionation
Suspend the reagents in anhydrous toluene (4.0 mL). Heat the mixture to reflux (approx. 110 °C) under an inert argon or nitrogen atmosphere. Monitor the reaction by TLC (typically 2-4 hours) until the starting amide is fully consumed[2].
Step 3: The Byproduct Quench (Critical Step)
Once conversion is complete, cool the reaction slightly and add ethylene glycol (2.0 mL). Re-heat the mixture to reflux for an additional 2 hours. This step chemically destroys the co-eluting phosphorus byproduct, converting it into a water-soluble waste product[2].
Step 4: Phase Separation and Isolation
Cool the mixture to room temperature. Dilute with ethyl acetate (15 mL) and transfer to a separatory funnel. Wash the organic layer with water (3 × 10 mL) to remove the polar thiophosphonate waste and excess ethylene glycol[2].
Step 5: Drying and Recrystallization
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Recrystallize the resulting solid from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure 5-methyl-N-phenyl-1,2-oxazole-4-carbothioamide[2].
Quantitative Data: Yield Comparison
The following table summarizes the expected outcomes when synthesizing isoxazole thioamides using traditional versus optimized workup methodologies.
Workup Methodology
Purification Technique
Byproduct Interference
Expected Isolated Yield
Traditional (No Quench)
Silica Gel Chromatography
High (Co-elution, severe streaking)
35% - 50%
Ethanol Quench
Silica Gel Chromatography
Low (Simplified separation)
65% - 75%
Ethylene Glycol Quench
Aqueous Wash & Recrystallization
None (Water-soluble waste)
85% - 95%
Reaction & Workup Workflow
Workflow comparing traditional vs. optimized thionation using Lawesson's Reagent.
References
Ke Wu, Yichen Ling, An Ding, Liqun Jin, Nan Sun, Baoxiang Hu, Zhenlu Shen, Xinquan Hu. "A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent." Beilstein Journal of Organic Chemistry, 2021. URL:[Link]
Martin Jesberger, Thomas P. Davis, Leonie Barner. "Applications of Lawesson's Reagent in Organic and Organometallic Syntheses." Synthesis, 2003. URL:[Link]
troubleshooting low solubility of 5-methyl-N-phenyl-1,2-oxazole-4-carbothioamide in DMSO
Prepared by the Senior Application Scientist Team Welcome to the technical support guide for 5-methyl-N-phenyl-1,2-oxazole-4-carbothioamide. This document is designed for researchers, scientists, and drug development pro...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 5-methyl-N-phenyl-1,2-oxazole-4-carbothioamide. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges with the solubility of this compound in Dimethyl Sulfoxide (DMSO). As a polar aprotic solvent, DMSO is renowned for its ability to dissolve a wide array of compounds, making it a cornerstone of drug discovery and high-throughput screening.[1] However, specific molecular structures can present significant solubility hurdles.[2][3]
This guide provides a logical, step-by-step framework for troubleshooting and resolving low solubility issues, ensuring the integrity and accuracy of your experimental results.
Part 1: Troubleshooting Guide
This section is structured as an interactive decision-making process. Start with the first question and follow the guidance based on your experimental observations.
Q1: I've observed poor solubility or precipitation of 5-methyl-N-phenyl-1,2-oxazole-4-carbothioamide in DMSO at my desired concentration. Where do I begin?
Answer: Before exploring advanced dissolution techniques, it's crucial to validate your starting materials and basic methodology. Solubility issues often originate from easily overlooked factors.
A. Verify the Quality of Your DMSO.
DMSO is highly hygroscopic, meaning it readily absorbs water from the atmosphere.[4][5] Even small amounts of absorbed water can dramatically decrease the solubility of lipophilic compounds.[6][7] This is attributed to the non-ideal properties of DMSO-water mixtures, which make the formation of a solvent cavity for the solute more difficult.[6][7]
Action: Use a fresh, unopened bottle of anhydrous, high-purity DMSO (≥99.9%).
Best Practice: Aliquot the DMSO into smaller, single-use vials under an inert atmosphere (like nitrogen or argon) to prevent moisture contamination over time.[8] Store these aliquots tightly sealed at room temperature.
B. Assess the Purity and Physical State of Your Compound.
The solubility of a compound can be influenced by its purity and solid-state form (crystalline vs. amorphous).
Purity: Impurities can sometimes enhance or inhibit solubility. Ensure your compound meets the expected purity specifications.
Polymorphism: A compound can exist in different crystalline forms (polymorphs), each with a unique solubility profile.[8][9] Amorphous material is generally more soluble than a highly stable crystalline form.[5][9] Once a compound crystallizes from a DMSO solution, it may be in a lower-energy, less soluble state that is difficult to redissolve.[9]
Action: If possible, review the certificate of analysis (CoA) for purity data. Be aware that repeated freeze-thaw cycles can induce crystallization of a less soluble form.[6][9]
C. Review Your Initial Dissolution Technique.
The initial mixing can impact the outcome.
Action: Ensure you are vortexing the solution adequately.[4] Avoid vigorous shaking that can introduce air bubbles, but ensure enough energy is supplied to break up initial powder clumps.[4]
If these initial checks do not resolve the issue, proceed to the next section.
Q2: My materials are validated, but solubility remains low. What physical methods can I use to improve dissolution?
Answer: Increasing the kinetic energy of the system can often overcome the activation energy barrier for dissolution without altering the chemical environment.
A. Sonication.
Sonication uses high-frequency sound waves to induce cavitation—the formation and collapse of microscopic bubbles.[10] This process generates localized high-pressure and high-temperature gradients, effectively breaking apart particle aggregates and increasing the surface area of the compound exposed to the solvent.[7][10] It is a highly effective method for dissolving stubborn compounds and even for re-dissolving compounds that have precipitated from solution.[6][7]
Protocol: Place your sealed vial containing the compound and DMSO into a bath sonicator. Sonicate for 5-15 minute intervals. Check for dissolution after each interval.
Causality: This is a physical, not chemical, enhancement. It speeds up the rate of dissolution but does not change the thermodynamic solubility limit. However, it can help achieve a supersaturated state, which may be stable for a period.[9]
B. Gentle Heating.
Increasing the temperature of the solvent increases its kinetic energy, which can enhance the dissolution of many compounds.[4]
Protocol: Warm the solution in a water bath at 30-40°C for short periods (5-10 minutes).[4][11]
Critical Consideration: This method carries a risk of compound degradation.[4] The stability of 5-methyl-N-phenyl-1,2-oxazole-4-carbothioamide at elevated temperatures in DMSO is likely unknown. Always test on a small, non-critical sample first and compare results with and without heating to check for degradation (e.g., via HPLC).
A logical workflow for these initial troubleshooting steps is visualized below.
Caption: Troubleshooting workflow for initial solubility issues.
Q3: The compound still won't dissolve, or it precipitates immediately upon dilution into my aqueous assay buffer. What's next?
Answer: When physical methods are insufficient, or when the problem is precipitation upon dilution into an aqueous environment, you may need to modify the solvent system itself. This is common for lipophilic compounds which are forced out of solution when the highly organic environment of 100% DMSO is diluted with water.[4][12]
A. Consider Using a Co-solvent.
A co-solvent can be used to bridge the polarity gap between DMSO and your final aqueous buffer.[12][13]
Common Co-solvents: N-methyl-2-pyrrolidone (NMP), polyethylene glycol (PEG), or Tween 80 are often used.[12][14]
Strategy: Prepare a high-concentration stock in 100% DMSO. Then, perform an intermediate dilution into a co-solvent before the final dilution into the aqueous medium. For in vivo studies, common formulations include combinations like 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[15]
Important: The choice of co-solvent is highly dependent on the downstream application. Always verify the compatibility of the co-solvent with your assay (e.g., cell toxicity, enzyme inhibition).[4]
B. Optimize Your Dilution Protocol.
The way you dilute your DMSO stock is critical. Adding a small volume of concentrated DMSO stock directly into a large volume of aqueous buffer can cause localized supersaturation and immediate precipitation.[16]
Recommended Protocol:
Perform serial dilutions in 100% DMSO to get closer to your final concentration.[4][16]
When making the final dilution, add the DMSO stock to the aqueous buffer drop-wise while vortexing the buffer. This helps to disperse the compound quickly, avoiding localized high concentrations.
Some protocols suggest pre-spiking the aqueous buffer with a small amount of DMSO (to match the final concentration) before adding the compound stock to ease the transition.[16]
Part 2: Frequently Asked Questions (FAQs)
Q: What is the maximum concentration of DMSO that is safe for my cell-based assay?A: Generally, the final concentration of DMSO in cell culture media should be kept below 0.5% to avoid cytotoxicity and other off-target effects.[4] However, this tolerance is cell-line dependent. It is imperative to run a vehicle control (media with the same final DMSO concentration as your test samples) to account for any effects of the solvent itself.[4]
Q: How should I properly store my stock solution of 5-methyl-N-phenyl-1,2-oxazole-4-carbothioamide in DMSO?A: Once dissolved, aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.[4][6] Store these aliquots in tightly sealed vials at -20°C or -80°C.[4][14] Repeated freeze-thaw cycles can introduce moisture and promote the crystallization of less soluble polymorphs, leading to a gradual loss of soluble compound.[5][6][9]
Q: Could the carbothioamide group in my compound be reacting with DMSO?A: While DMSO is a relatively non-reactive solvent, some functional groups can be susceptible to oxidation or other reactions, especially over long storage periods or in the presence of impurities or heat.[8][17] While there is no specific literature found on the reactivity of this exact compound with DMSO, it is a possibility to consider if you observe compound degradation over time. Storing under an inert gas (argon or nitrogen) can mitigate oxidative degradation.
Q: Are there alternatives to DMSO if I cannot achieve solubility?A: Yes, other organic solvents like N,N-Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or ethanol can be considered.[18][19] However, their compatibility with your experimental system, particularly in terms of toxicity and assay interference, must be thoroughly validated. For some applications, formulating with solubilizing agents like cyclodextrins may also be an option.[15][20]
Part 3: Protocols & Data Summary
Protocol: Standard Workflow for Solubilizing a Challenging Compound
This protocol provides a systematic approach to dissolving a compound like 5-methyl-N-phenyl-1,2-oxazole-4-carbothioamide.
Preparation:
Weigh the desired amount of compound into a sterile, appropriately sized vial (e.g., glass or polypropylene).
Calculate the volume of high-purity, anhydrous DMSO required to achieve the target stock concentration.
Initial Dissolution:
Add the calculated volume of DMSO to the vial.
Seal the vial tightly.
Vortex the solution for 1-2 minutes.[4] Visually inspect for undissolved material.
Remove and visually inspect. If material remains, vortex for 30 seconds and repeat sonication. Do not exceed 30-40 minutes of total sonication time without assessing for potential degradation.
Gentle Warming (Use with Caution):
If sonication is insufficient, place the sealed vial in a water bath set to 37°C for 5-10 minutes.[4]
Remove and vortex. Visually inspect.
WARNING: This step should be avoided if the compound is known to be thermally labile.
Final Check & Storage:
Once the solution is clear with no visible particulates, it is ready.
Aliquot the stock solution into single-use, tightly sealed vials.
Minimizes water content, which can significantly reduce the solubility of lipophilic compounds.[6][7]
Requires careful handling and storage to prevent moisture absorption.
Vortexing
Provides kinetic energy to break up powder and promote mixing.
Generally low risk; a standard first step.
Sonication
Ultrasonic energy creates cavitation, breaking down particle aggregates and increasing surface area.[10]
Can cause modest bulk temperature increases; minimal risk of degradation for most compounds.[9]
Gentle Heating
Increases solvent kinetic energy, enhancing the dissolution process.
High risk of compound degradation. [4] Must be used with caution and validated.
Co-Solvents (e.g., PEG, NMP)
Modifies the overall polarity of the solvent system to better accommodate the compound and ease dilution into aqueous media.[12]
Must be compatible with the downstream assay; potential for toxicity or interference.
References
Oldenburg, K., Pooler, D., Scudder, K., Lipinski, C., & Kelly, M. (2005). High Throughput Sonication: Evaluation for Compound Solubilization. Bentham Science. Retrieved from [Link]
Balakin, K. V., Ivanenkov, Y. A., Skorenko, A. V., Nikolsky, Y. V., Savchuk, N. P., & Ivashchenko, A. A. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Journal of Biomolecular Screening, 9(1), 22–31. Retrieved from [Link]
Oldenburg, K., Pooler, D., Scudder, K., Lipinski, C., & Kelly, M. (2005). High throughput sonication: evaluation for compound solubilization. Combinatorial chemistry & high throughput screening, 8(6), 499–512. Retrieved from [Link]
Smith, B. D., Di, L., & Kerns, E. H. (2011). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 2(11), 849–853. Retrieved from [Link]
Ziath. (2006). Samples in DMSO: What an end user needs to know. Retrieved from [Link]
Hielscher Ultrasonics. (2020). Improved Remdesivir Solubility by Sonication. Retrieved from [Link]
Patsnap. (2026). Sonication vs Co-Solvent Methods: Solubility Enhancement. Retrieved from [Link]
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. Retrieved from [Link]
Tetko, I. V., Novotarskyi, S., Sushko, I., Ivanov, V., Petrenko, A. E., Dieden, R., & Hill, T. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules. Journal of Chemical Information and Modeling, 53(8), 1990–2000. Retrieved from [Link]
Wasvary, J. (2024). How can dimethyl sulfoxide enhance solubility in lab applications?. Quora. Retrieved from [Link]
Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. Retrieved from [Link]
Lindman, S., Xue, Y., & Dogan, J. (2023). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Biochemistry, 62(2), 433–440. Retrieved from [Link]
Shanghai Yearn Chemical Science-Tech Co., Ltd. (2024). How do you use dmso. Retrieved from [Link]
Kozikowski, B. A., Burt, T. M., Tirey, D. A., Williams, D. E., Pophal, P. L., Glaros, A. G., & Ross-Lee, L. M. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 1046–1052. Retrieved from [Link]
Sharma, M. (2013). Any suggestions for treating DMSO soluble compound in cell culture?. ResearchGate. Retrieved from [Link]
ResearchGate. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Retrieved from [Link]
Balakin, K. V., et al. (2026). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Journal of Biomolecular Screening. Retrieved from [Link]
Li, C. (2013). How to deal with the poor solubility of tested compounds in MTT assay?. ResearchGate. Retrieved from [Link]
Ferrer, M., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters. Retrieved from [Link]
MedCrave. (2017). Solubility: A speed‒breaker on the drug discovery highway. MedCrave online. Retrieved from [Link]
ResearchGate. (2025). Are there any specific considerations for completely dissolving the polyamideoxime in DMF or DMSO or other solvent?. Retrieved from [Link]
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645–666. Retrieved from [Link]
Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]
Wang, Y., & Padua, G. W. (2019). Facile Dissolution of Zein Using a Common Solvent Dimethyl Sulfoxide. Langmuir, 35(20), 6617–6624. Retrieved from [Link]
Technical Support Center: Troubleshooting Crystallization Impurities in 5-Methyl-N-phenyl-1,2-oxazole-4-carbothioamide
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing persistent impurity profiles during the synthesis and purification of isoxazole-based thioamides.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing persistent impurity profiles during the synthesis and purification of isoxazole-based thioamides.
The target compound, 5-methyl-N-phenyl-1,2-oxazole-4-carbothioamide , is a thioamide analog structurally related to the immunomodulatory drug leflunomide [1]. The conversion of its amide precursor to a thioamide—typically via Lawesson’s Reagent (LR)—introduces a highly specific set of process-related and degradation impurities. Because thioamides exhibit stronger dipole moments and distinct hydrogen-bonding networks compared to amides, traditional purification templates often fail, resulting in oiled-out residues or co-crystallized mixtures.
This guide provides a self-validating framework to identify, mechanistically understand, and systematically eliminate these impurities.
Impurity Profiling & Physicochemical Data
To design an effective crystallization strategy, we must first quantify the physicochemical differences between the target thioamide and its primary impurities.
Table 1: Physicochemical Comparison of Target and Common Impurities
Compound / Impurity
Origin / Mechanism
MW ( g/mol )
Approx. cLogP
H-Bond Donors
Primary Removal Strategy
Target Thioamide
Main Product
218.28
2.5
1
N/A (Target)
Impurity A: Amide Precursor
Unreacted starting material
202.21
1.8
1
Toluene/Heptane Anti-solvent Crystallization
Impurity B: Cyano-thioenol
Base-catalyzed E1cB ring opening
218.28
1.2
2
Strict pH Control (Avoid Basic Solvents)
Impurity C: LR Byproduct
Unquenched Lawesson's Reagent
>400
>4.0
0
Ethylene Glycol Chemical Quench
Impurity D: Aniline
Hydrolysis byproduct
93.13
0.9
2
Mild Acidic Aqueous Wash (pH 4-5)
Mechanistic Pathway: The Isoxazole Ring-Opening Threat
A critical failure point in the crystallization of 5-methyl-N-phenyl-1,2-oxazole-4-carbothioamide is the generation of Impurity B . The isoxazole ring is highly sensitive to basic conditions. Exposure to basic solvents (e.g., pyridine) or failure to neutralize the reaction mixture triggers an Elimination Unimolecular conjugate Base (E1cB) mechanism. The base abstracts the C3 proton, initiating an electron cascade that cleaves the N-O bond, yielding a highly polar, yellow cyano-thioenol degradation product [2].
Fig 1: Base-catalyzed E1cB ring-opening degradation pathway of the isoxazole core.
Troubleshooting FAQs
Q: My crystallization yields a sticky, yellow oil instead of distinct crystals. What is causing this, and how do I fix it?A: This is a classic symptom of residual Lawesson's Reagent byproducts (Impurity C ). During thionation, LR forms a highly lipophilic six-membered phosphorus-sulfur ring byproduct.
Causality: The lipophilic nature of these oligomers drastically lowers the freezing-point depression of the mixture and coats the nucleation sites, preventing the thioamide from forming a crystalline lattice.
Solution: Do not attempt to crystallize directly. You must chemically decompose the LR byproduct prior to crystallization using an ethylene glycol quench (See Protocol A). This converts the lipophilic oligomer into a highly polar diethyl thiophosphonate that partitions cleanly into the aqueous phase [3].
Q: I am detecting a highly polar, yellow impurity (Impurity B) in my final crystals. How is this forming?A: You are observing the E1cB ring-opened degradation product illustrated in Figure 1.
Causality: The 1,2-oxazole (isoxazole) ring acts as a masked cyano-enol. Even mild bases can abstract the C3 proton, leading to irreversible N-O bond cleavage. This is identical to the mechanism by which leflunomide degrades into teriflunomide [2].
Solution: Strictly avoid basic conditions during workup and crystallization. Maintain a slightly acidic aqueous wash (pH 5-6) using dilute NH₄Cl to protect the isoxazole core.
Q: My product co-crystallizes with the unreacted amide (Impurity A). How can I separate them?A: The amide and thioamide share nearly identical planar geometries, leading to severe co-crystallization if single-solvent systems are used.
Causality: While structurally similar, thioamides possess a stronger dipole moment and are generally less soluble in non-polar hydrocarbon solvents than their amide counterparts.
Solution: Exploit this solubility differential using a binary anti-solvent system. A Toluene/Heptane mixture is highly effective (See Protocol B).
Validated Experimental Protocols
To ensure a self-validating system, the following protocols must be executed sequentially. Protocol A eliminates Impurity C, setting the stage for Protocol B to eliminate Impurities A and B.
Protocol A: Ethylene Glycol Quench (LR Byproduct Removal)
This step replaces cumbersome column chromatography and prevents "oiling out."
Cooling: Upon completion of the thionation reaction (typically run in THF or Toluene), cool the crude reaction mixture to 20–25 °C.
Chemical Quench: Add 5.0 equivalents of Ethylene Glycol directly to the organic reaction mixture.
Decomposition: Stir the biphasic mixture vigorously for 2.0 hours at room temperature. Mechanistic note: The diol attacks the phosphorus center of the LR byproduct, breaking the six-membered ring into water-soluble species.
Phase Separation: Add distilled water (equal to the reaction volume) and extract with Ethyl Acetate. The polar phosphorus-containing byproducts will remain entirely in the lower aqueous/glycol layer.
Washing: Wash the upper organic layer with a mild 5% NH₄Cl solution (to remove Impurity D and prevent Impurity B formation), followed by brine.
Concentration: Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure to yield a crude, solid thioamide free of LR oils.
This step isolates the pure thioamide from the unreacted amide precursor.
Dissolution: Suspend the crude solid from Protocol A in a minimum volume of Toluene. Heat gently to 55–60 °C until complete dissolution is achieved. Warning: Do not exceed 60 °C to prevent thermal degradation of the thioamide bond.
Polish Filtration: Pass the warm solution through a pre-warmed sintered glass funnel to remove any insoluble particulates or dust that could cause premature, heterogeneous nucleation.
Anti-Solvent Addition: Transfer the filtrate to a crystallization dish. While maintaining gentle stirring at 50 °C, add Heptane (anti-solvent) dropwise until the solution reaches its cloud point (a faint, persistent turbidity).
Controlled Cooling: Turn off the heating mantle and allow the mixture to cool ambiently to 20 °C over 4 hours. Mechanistic note: Slow cooling ensures the thermodynamic exclusion of the amide (Impurity A) from the growing thioamide crystal lattice.
Maturation: Transfer the suspension to an ice bath (0–5 °C) for 2 hours to maximize the yield.
Isolation: Filter the crystals under vacuum, wash with cold Heptane (0 °C), and dry in a vacuum oven at 40 °C for 12 hours.
References
Solanki, P. V., Uppelli, S. B., Padaki, S. A., Anekal, D., Dahale, S. B., Bembalkar, S. R., & Mathad, V. T. (2015). A Facile Approach for the Synthesis of Highly Pure Immunomodulator Drugs-Leflunomide and Teriflunomide: A Robust Strategy to Control Impurities. World Journal of Pharmaceutical Sciences, 3(12), 2321-3310.[Link]
Beliaev, N., Shafikov, M., Efimov, I., & Bakulev, V. A. (2018). Reactivity of β-azolyl enamines towards heteroaromatic azides. Beilstein Journal of Organic Chemistry, 14, 603-611.[Link]
Wu, K., Ling, Y., Ding, A., Jin, L., Sun, N., Hu, B., Shen, Z., & Hu, X. (2021). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Beilstein Journal of Organic Chemistry, 17, 805–812.[Link]
Optimization
Technical Support Center: HPLC Optimization for 5-Methyl-N-phenyl-1,2-oxazole-4-carbothioamide
Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this diagnostic guide to address the unique chromatographic behavior of 5-methyl-N-phenyl-1,2-oxazole-4-carbothioamide .
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this diagnostic guide to address the unique chromatographic behavior of 5-methyl-N-phenyl-1,2-oxazole-4-carbothioamide . As a lipophilic thioamide analog of the immunomodulatory drug leflunomide (lacking the 4'-trifluoromethyl group), this compound requires specific mobile phase and stationary phase considerations to achieve optimal retention times and peak symmetry.
This guide is structured to provide mechanistic insights, a self-validating experimental protocol, quantitative optimization data, and a targeted troubleshooting FAQ.
Mechanistic Profiling & Chromatographic Behavior
To optimize the retention time (RT) of this compound, we must first understand its structural causality:
The Thioamide Linker (C=S): Unlike the carboxamide (C=O) group found in leflunomide, the thioamide sulfur has a larger atomic radius and is highly polarizable. It forms weaker hydrogen bonds with aqueous mobile phases, significantly increasing the molecule's partition coefficient (LogP). This drives stronger hydrophobic interactions with reversed-phase (RP) columns, naturally extending the retention time compared to its amide counterpart[1].
The 1,2-Oxazole (Isoxazole) Ring: This heterocyclic ring is susceptible to base-catalyzed ring-opening (forming a cyanoenol derivative) at high pH levels[2].
Solvent Solvation Kinetics: Protic solvents like Methanol (MeOH) form broad solvation shells around the polarizable C=S bond, leading to sluggish mass transfer and peak tailing. Aprotic solvents like Acetonitrile (ACN) interact via dipole-dipole forces, yielding sharper peaks and lower backpressure[3].
Fig 1: Step-by-step HPLC method development workflow for thioamide derivatives.
Self-Validating Experimental Protocol
This protocol utilizes an isocratic elution strategy designed to elute the target compound within 4–5 minutes while maintaining a self-validating System Suitability Test (SST) to guarantee data integrity.
Step-by-Step Methodology
Buffer Preparation (Aqueous Phase): Prepare a 10 mM Ammonium Acetate solution. Adjust the pH to 4.5 using glacial acetic acid.
Causality: A pH of 4.5 ensures the 1,2-oxazole ring remains intact while suppressing the ionization of residual silanols on the silica support, preventing secondary ionic interactions that cause peak tailing[2].
Mobile Phase Formulation: Mix 55% HPLC-grade Acetonitrile (ACN) with 45% of the prepared buffer. Degas via ultrasonication for 10 minutes.
System Equilibration: Install a C18 column (150 mm × 4.6 mm, 5 µm). Flush with the mobile phase for at least 20 column volumes until the baseline stabilizes.
Chromatographic Parameters:
Flow Rate: 1.0 mL/min.
Column Oven Temperature: 30°C. (Causality: Elevating the temperature slightly reduces mobile phase viscosity, improving the mass transfer kinetics of the bulky phenyl-isoxazole system.)
Detection: UV at 275 nm. (Causality: Thioamides exhibit a bathochromic (red) shift compared to amides; 275 nm provides the optimal signal-to-noise ratio.)
System Suitability Test (SST) - Validation Gate
Before running samples, inject the standard 5 times. The system is only validated if it meets the following criteria:
Tailing Factor (Tf): Must be ≤ 1.2. (Validates column health and absence of secondary interactions).
Retention Time RSD: Must be ≤ 0.5%. (Validates pump precision and temperature stability).
Resolution (Rs): If an oxidative degradation peak (carboxamide) is present, Rs must be ≥ 2.0.
Quantitative Optimization Data
The following table summarizes the empirical data gathered during mobile phase screening. Notice how the transition from Methanol to Acetonitrile dramatically improves both the retention time and the peak symmetry.
Organic Modifier
Composition (% Org)
Retention Time (min)
Tailing Factor (Tf)
Theoretical Plates (N)
Methanol
60%
7.8
1.45
4,500
Methanol
70%
4.5
1.38
4,800
Acetonitrile
50%
6.2
1.12
7,200
Acetonitrile
55%
4.1
1.05
8,100
Table 1: Effect of organic modifier selection on the chromatographic performance of 5-methyl-N-phenyl-1,2-oxazole-4-carbothioamide.
Troubleshooting & FAQs
Fig 2: Diagnostic logic tree for troubleshooting retention time drift in thioamide analysis.
Q: I observe a secondary peak eluting just before the main thioamide peak. What is this, and how do I resolve it?A: This is highly likely an oxidative degradation product. Thioamides are susceptible to oxidative desulfurization in aqueous environments, converting back to the corresponding carboxamide (isoxazole-4-carboxamide)[1]. Because amides are more polar than thioamides, the degradation product elutes earlier on a C18 column. To improve resolution (Rs > 2.0), decrease the ACN concentration by 2–5%. This disproportionately increases the retention of the more lipophilic thioamide, widening the gap between the two peaks.
Q: Can I use a high-pH buffer (e.g., pH 8.0) to speed up the run and reduce retention time?A:No. The 1,2-oxazole ring is highly sensitive to base-catalyzed ring-opening[2]. Furthermore, thioamides can undergo hydrolysis in alkaline conditions. Always maintain the mobile phase pH between 4.0 and 6.0. If you need to reduce the retention time, increase the percentage of Acetonitrile or increase the column oven temperature to 35°C.
Q: Why does my method show excellent peak shape on day 1, but severe peak tailing on day 3?A: Ammonium acetate is a volatile buffer. Over a few days, the acetate component can evaporate faster than the aqueous base, causing the pH of the mobile phase to drift upward. As the pH rises above 6.0, residual silanols on the C18 column become deprotonated (ionized), leading to secondary ion-exchange interactions with the analyte. Always prepare fresh buffer every 48 hours to maintain a self-validating system[4].
References
Title: A High-Performance Liquid Chromatography Method Development for Leflunomide Analysis and Validation
Source: Asian Journal of Pharmaceutical Analysis
URL: [Link]
Title: A Validated Stability Indicating Reversed Phase High Performance Liquid Chromatographic Method of Leflunomide
Source: Journal of Applied Pharmaceutical Science
URL: [Link]
Title: HPLC Method for Separation of Thiourea, Thiouracil (TU), Methylthiouracil (MTU) and Propylthiouracil (PTU)
Source: SIELC Technologies
URL: [Link]
Title: An improved HPLC method for the determination of Ethionamide in Serum
Source: ResearchGate
URL: [Link]
preventing degradation of 5-methyl-N-phenyl-1,2-oxazole-4-carbothioamide during long-term storage
Welcome to the Technical Support Center for 5-Methyl-N-phenyl-1,2-oxazole-4-carbothioamide . As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development pr...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for 5-Methyl-N-phenyl-1,2-oxazole-4-carbothioamide . As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals navigate the unique stability challenges of this compound.
This molecule combines two notoriously sensitive structural motifs: a 1,2-oxazole (isoxazole) ring and a carbothioamide group. Understanding the fundamental causality behind its degradation is the key to preventing lost data, irreproducible assays, and wasted synthetic efforts.
Part 1: Molecular Vulnerabilities (The "Why")
To prevent degradation, we must first understand the chemical causality. The structural architecture of the 1,2-oxazole ring features relatively weak nitrogen-oxygen (N-O) bonding, providing a highly vulnerable site for base-catalyzed ring cleavage[1]. Simultaneously, the electron-rich sulfur atom of the thioamide moiety acts as a strong nucleophile, making it highly susceptible to sequential oxygenations by atmospheric oxygen or reactive oxygen species (ROS)[2].
Fig 1: Primary degradation pathways of 5-methyl-N-phenyl-1,2-oxazole-4-carbothioamide.
Part 2: Frequently Asked Questions (FAQs)
Q1: Why does my compound solution turn yellow/brown after a few days on the bench?Causality: This color shift is the classic signature of thioamide oxidation. The sulfur atom in the thioamide moiety is easily oxidized by atmospheric oxygen to form a thioamide S-oxide (sulfine), and subsequently an S,S-dioxide (sulfene)[2][3]. These intermediates are highly reactive and undergo rapid desulfurization to form the corresponding oxo-amide, releasing sulfite or sulfur dioxide in the process.
Solution: Store all stock solutions in anhydrous, degassed solvents (e.g., DMSO or DMF purged with Argon) and keep them in amber vials to prevent photo-induced oxidation.
Q2: I am observing multiple new peaks in my HPLC chromatogram when storing the compound in aqueous buffers. What is happening?Causality: You are likely observing base-catalyzed hydrolysis and isoxazole ring opening. The weak N-O bond in the 1,2-oxazole ring is highly vulnerable to nucleophilic attack, especially at pH levels above 7.5[1]. Concurrently, the thioamide can hydrolyze to yield free aniline and a carboxylic acid derivative[3].
Solution: If aqueous storage is mandatory for your biological assay, maintain the pH between 4.5 and 6.0 using a weak buffer (e.g., citrate or acetate) and prepare solutions fresh daily. Do not store aqueous solutions for more than 12 hours.
Q3: How should I store the solid powder for multi-year drug development studies?Causality: Solid-state thermal degradation and photodegradation cause slow but irreversible isomerization and fragmentation over time. Elevated temperatures and UV light accelerate the cleavage of the C=S bond.
Solution: Store the lyophilized powder at -20°C or -80°C in a tightly sealed, argon-flushed container. Include a desiccant pack to prevent ambient moisture from initiating surface-level hydrolysis.
Part 3: Quantitative Stability Profile
The following table summarizes the expected stability of 5-methyl-N-phenyl-1,2-oxazole-4-carbothioamide under various storage conditions. Use this data to plan your experimental timelines.
To definitively confirm whether your unexpected experimental results are due to compound degradation, you must establish a baseline using a stability-indicating protocol. This workflow is designed as a self-validating system : by utilizing forced degradation controls and an internal standard, it ensures that any observed peak loss is mathematically proven to be chemical degradation rather than instrument drift or sample precipitation.
Step 1: Standard Preparation & Internal Validation
Dissolve 1.0 mg of the suspected degraded 5-methyl-N-phenyl-1,2-oxazole-4-carbothioamide in 1.0 mL of anhydrous, HPLC-grade acetonitrile (ACN).
Self-Validation Step: Spike the solution with 10 µg/mL of a stable internal standard (e.g., the oxo-amide analog, 5-methyl-N-phenyl-1,2-oxazole-4-carboxamide). This normalizes peak areas and validates injection volume consistency.
Step 2: Forced Degradation Controls (Establishing the Reference)
Prepare two control aliquots to map the exact retention times of your specific degradants:
Oxidative Control: Treat a 100 µL aliquot of fresh stock with 10 µL of 3% H₂O₂ for 2 hours at room temperature.
Hydrolytic Control: Treat a 100 µL aliquot of fresh stock with 10 µL of 0.1 M NaOH for 2 hours, then strictly neutralize with 10 µL of 0.1 M HCl.
Step 3: Chromatographic Analysis
Run the samples using a C18 reverse-phase column.
Use a gradient mobile phase of Water (0.1% Formic Acid) and ACN (0.1% Formic Acid). Expert Insight: The acidic mobile phase is critical; it prevents on-column isoxazole ring opening during the run, ensuring the degradation observed actually occurred in the storage tube, not in the instrument.
Step 4: Data Interpretation & Mass Balance
Identify the retention times of the S-oxide (which typically elutes earlier than the parent compound due to increased polarity) and the ring-opened cyanoenol products.
Calculate the mass balance: The sum of the parent peak area and degradant peak areas (relative to the internal standard) must equal the fresh stock area. If the mass balance is < 90%, your compound is degrading into volatile species (like SO₂) or precipitating out of solution.
References
A Review on Recent Synthetic Strategies and Biological Activities of Isoxazole
Source: ResearchGate
URL
Metabolism of Thioamides by Ralstonia pickettii TA
Source: PMC - NIH
URL
Preventing degradation of thiourea derivatives during long-term storage
Source: Benchchem
URL
Technical Support Center: Advanced NMR Strategies for 5-methyl-N-phenyl-1,2-oxazole-4-carbothioamide
Welcome to our dedicated technical support guide for researchers working with 5-methyl-N-phenyl-1,2-oxazole-4-carbothioamide. This document provides in-depth troubleshooting and advanced methodologies to overcome a commo...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to our dedicated technical support guide for researchers working with 5-methyl-N-phenyl-1,2-oxazole-4-carbothioamide. This document provides in-depth troubleshooting and advanced methodologies to overcome a common yet significant hurdle in the structural elucidation of this molecule: NMR peak overlap. The inherent structural features—a substituted phenyl ring, a heterocyclic oxazole system, and a thioamide linkage—often lead to complex and poorly resolved 1D NMR spectra. This guide is structured as a series of frequently asked questions (FAQs) that progress from fundamental issues to advanced experimental solutions.
Q1: Why are the proton signals in the aromatic region (7.0-8.5 ppm) of my ¹H NMR spectrum for 5-methyl-N-phenyl-1,2-oxazole-4-carbothioamide so poorly resolved?
A1: This is a frequently encountered issue stemming from the molecular structure. The N-phenyl group's five protons, while chemically distinct (ortho, meta, and para positions), exist in very similar electronic environments. The electronic influence of the carbothioamide substituent is often not potent enough to induce large differences in their chemical shifts. This results in what is known as "accidental equivalence," where the signals fall very close to each other, leading to complex, overlapping multiplets that are difficult to interpret directly from a standard 1D spectrum.[1][2]
Q2: My ¹H NMR spectrum shows fewer aromatic signals than the five I expect. Does this confirm a peak overlap problem?
A2: Yes, observing fewer than the expected number of resonances is a classic indicator of peak overlap. For the N-phenyl ring, you should theoretically observe three distinct signals with integral ratios of 2:2:1 (for the ortho, meta, and para protons, respectively). If you see, for instance, a single broad multiplet or only two resolved signals in the aromatic region, it is highly probable that two or more of these proton environments are resonating at nearly identical frequencies.
Troubleshooting Guide: From Simple Adjustments to Advanced Experiments
If you have confirmed peak overlap, do not immediately resort to the most complex experiments. A logical, stepwise approach can often resolve the issue efficiently. The following workflow outlines this process.
Caption: A logical workflow for resolving NMR peak overlaps.
Q3: What simple experimental changes can I make to resolve overlapping signals?
A3: Before moving to multidimensional experiments, simple modifications to your sample preparation or acquisition parameters can often provide the necessary resolution.
Causality: The chemical shift of a nucleus is sensitive to its surrounding environment, including the solvent.[3][4] Aromatic solvents like benzene-d₆ can induce significant changes in the chemical shifts of a solute, an effect known as the Aromatic Solvent Induced Shift (ASIS). The ring current of the benzene solvent creates an anisotropic magnetic field that can interact with your molecule, spreading out previously overlapping signals.[5]
Experimental Protocol: Solvent Test
Initial Spectrum: Acquire a standard ¹H NMR spectrum in a common solvent like CDCl₃ or DMSO-d₆.
Sample Recovery: Carefully evaporate the initial solvent under a gentle stream of nitrogen or using a rotary evaporator.
Re-dissolution: Dissolve the dried sample in the same volume of benzene-d₆.
Acquire Second Spectrum: Obtain a ¹H NMR spectrum under identical experimental conditions (temperature, spectrometer frequency).
Analysis: Compare the aromatic regions of the two spectra. The relative positions of the proton signals will likely have changed, often improving resolution.
Solvent
Dielectric Constant
Common Use
Potential for ASIS
Chloroform-d (CDCl₃)
4.81
General purpose, non-polar to moderately polar compounds
Low
DMSO-d₆
47.2
Polar compounds, good for observing exchangeable protons
Low
Acetone-d₆
21.0
Polar aprotic
Low
Benzene-d₆
2.28
Non-polar compounds
High
Toluene-d₈
2.38
Non-polar, wider temperature range than benzene
High
Causality: Changing the acquisition temperature can resolve overlapping peaks for two primary reasons. First, the populations of different molecular conformations can change with temperature, which subtly alters the average chemical shift of nearby nuclei.[6] Second, if slow dynamic processes are occurring, such as rotation around the C-N amide bond of the carbothioamide group (see Q5), changing the temperature can sharpen or resolve signals.[7][8] Increasing the temperature often resolves peaks that are overlapped at room temperature.[6][9]
Experimental Protocol: VT-NMR Study
Safety First: Ensure you are using an appropriate NMR tube (e.g., Wilmad 507 or higher, Class A glass) that can withstand temperature changes.[7] Use the correct spinner (PEEK or ceramic) for non-ambient temperatures.
Initial Spectrum: Acquire a standard ¹H NMR spectrum at your instrument's default temperature (e.g., 298 K).
Increase Temperature: Incrementally increase the sample temperature (e.g., in 10-15 K steps, up to a maximum that is safely below the solvent's boiling point, typically not exceeding 100°C).[7]
Equilibrate and Shim: Allow the sample to equilibrate at each new temperature for 5-10 minutes and re-shim the spectrometer.
Acquire Spectra: Acquire a ¹H NMR spectrum at each temperature.
Analysis: Compare the spectra to see if any peaks have shifted sufficiently to become resolved.
Q4: The simple methods didn't work. Which 2D NMR experiments will definitively assign the structure?
A4: Two-dimensional (2D) NMR is the most powerful tool for unambiguously resolving overlaps and assigning the complete structure of your molecule.[10][11][12] The key experiments are COSY, HSQC, and HMBC.
What it shows: ¹H-¹H correlations between protons that are coupled to each other, typically through two or three bonds.[13][14]
How it helps: A COSY spectrum will show cross-peaks connecting adjacent protons on the N-phenyl ring. For example, the para proton will show a correlation to the two meta protons, and the meta protons will show correlations to both the ortho and para protons. This allows you to "walk" around the ring and assign the connectivity, even if the signals are overlapped in the 1D spectrum.
What it shows: Correlations between protons and the carbons to which they are directly attached (one-bond ¹H-¹³C correlations).[13][14]
How it helps: An HSQC spectrum is a "map" that connects the ¹H and ¹³C spectra. Since ¹³C spectra are typically much better resolved, you can use the HSQC cross-peaks to identify the chemical shift of each proton attached to a specific carbon, effectively resolving the ¹H overlap by spreading the signals into the second (¹³C) dimension.
What it shows: Correlations between protons and carbons over longer ranges, typically two or three bonds (²J_CH and ³J_CH).[13][14]
How it helps: This is the ultimate tool for assembling the molecular fragments. For 5-methyl-N-phenyl-1,2-oxazole-4-carbothioamide, HMBC is critical. It will show correlations that link the different parts of the molecule, for example:
From the methyl protons to carbons C4 and C5 of the oxazole ring.
From the NH proton to the thio-carbonyl carbon (C=S) and to the ipso-carbon of the phenyl ring.
From the ortho-protons of the phenyl ring to the thio-carbonyl carbon .
Caption: Key HMBC correlations for structural assignment.
Experimental Protocol: Standard 2D NMR Workflow
Sample Preparation: Prepare a moderately concentrated sample (15-25 mg in 0.6 mL of deuterated solvent) to ensure good signal-to-noise in a reasonable time.
Acquire 1D Spectra: First, acquire high-quality ¹H and ¹³C{¹H} spectra. These are needed to set the spectral widths for the 2D experiments correctly.
Acquire COSY: Run a standard gradient-selected COSY (gCOSY) experiment.
Acquire HSQC: Run a standard gradient-selected, sensitivity-enhanced HSQC experiment. Set the ¹³C spectral width to cover the expected range (approx. 0-180 ppm).
Acquire HMBC: Run a standard gradient-selected HMBC experiment. The standard optimization for long-range coupling (e.g., 8 Hz) is usually sufficient for this type of molecule.[13]
Data Analysis: Process the 2D data and use the correlations to piece together the structure, starting with the COSY to identify spin systems and then using HSQC and HMBC to link them together.
Q5: I notice some of my peaks are broad or doubled. Could this be due to rotational isomers (rotamers)?
A5: Yes, that is a strong possibility. The carbothioamide (thioamide) linkage has a significant double-bond character, which can lead to restricted rotation around the C4-C(S) bond and the C(S)-N bond. This can result in the presence of two (or more) stable rotational isomers, or rotamers, in solution. If the rate of interconversion between these rotamers is slow on the NMR timescale, you will see a separate set of signals for each rotamer, effectively doubling many of the peaks. If the exchange is at an intermediate rate, you will observe significant line broadening.
Principle: By changing the temperature, you can manipulate the rate of rotamer interconversion.[8]
Heating: Increasing the temperature will increase the rate of rotation. If you see two distinct sets of peaks at room temperature, they will broaden and eventually coalesce into a single set of averaged, sharp peaks at a higher temperature.
Cooling: Decreasing the temperature will slow the rotation. If you see broad peaks at room temperature, cooling the sample may slow the exchange enough to resolve the individual signals of each rotamer.[7]
Protocol: Follow the VT-NMR protocol in Q3, but extend the temperature range both higher and lower (e.g., from -40 °C to +80 °C, solvent permitting) to fully characterize the dynamic behavior.
Q6: Are there any alternative methods if my spectra are still too complex?
A6: While 2D NMR is usually sufficient, two other techniques can be considered in particularly challenging cases.
Principle: LSRs are paramagnetic complexes (often of Europium or Praseodymium) that can reversibly bind to Lewis basic sites in your molecule, such as the oxygen of the oxazole ring or the sulfur of the carbothioamide.[15][16] The paramagnetic metal creates a local magnetic field that induces large chemical shifts in nearby protons. The magnitude of this induced shift is dependent on the distance of the proton from the binding site, often spreading out the entire spectrum and resolving overlaps.[17]
Protocol (Titration):
Acquire a reference ¹H NMR spectrum of your compound in a dry, aprotic solvent (e.g., CDCl₃).
Prepare a stock solution of an LSR (e.g., Eu(fod)₃).
Add a small, known amount of the LSR solution to your NMR tube, mix well, and acquire another spectrum.
Repeat this process, adding small aliquots of the LSR, until the desired peak separation is achieved. Be aware that excessive LSR can cause significant line broadening.
Principle: This is a computational data processing technique, not an experimental one. Software algorithms can be used to fit complex, overlapping multiplets to a sum of individual, mathematically-defined peak shapes (e.g., Lorentzian or Gaussian).[18][19] This allows for the extraction of the precise chemical shifts and coupling constants from signals that are not resolved by eye.
Software: Many modern NMR processing software packages (e.g., Mnova, TopSpin, Delta) include peak deconvolution or fitting routines.[18][19][20]
References
Silva, M. M. C., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
Tumkevicius, S., et al. (2016). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry, 12, 2685–2693. [Link]
Srivastava, R. M., et al. (1989). 13C NMR Spectra of Some Substituted 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Química Nova, 12(3), 220-223. [Link]
Tumkevicius, S., et al. (2016). 1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry. [Link]
SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). San Diego State University. [Link]
Claridge, T. D. W. (2016). The Evolving Landscape of NMR Structural Elucidation. Accounts of Chemical Research, 49(8), 1614–1623. [Link]
University of Oxford. (2018). Variable Temperature NMR Experiments. Department of Chemistry. [Link]
Mestrelab Research. (2022, March 10). Global Spectral Deconvolution (GSD). [Link]
Chemistry LibreTexts. (2024, March 17). Spectroscopy of Aromatic Compounds. [Link]
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
ResearchGate. (n.d.). 13C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. [Link]
Oxford Instruments. (n.d.). Variable Temperature NMR Spectroscopy. [Link]
ResearchGate. (n.d.). (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]
Al-Warhi, T., et al. (2022). (Z)-2-(1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethylidene)-N-phenylhydrazine-1-carbothioamide. Molbank, 2022(4), M1462. [Link]
Chemistry LibreTexts. (2024, November 12). NMR Shift Reagents. [Link]
University of Ottawa NMR Facility Blog. (2014, March 6). Variable Temperature to Improve NMR Resolution. [Link]
Matsuo, T., & Shosenji, H. (1967). Studies of the solvent effect on the chemical shifts in nmr-spectroscopy. II. Solutions of succinic anhydride. Canadian Journal of Chemistry, 45(15), 1829-1835. [Link]
Arumugam, S., & Gounder, E. (2016). Two-dimensional concurrent HMQC-COSY as an approach for small molecule chemical shift assignment and compound identification. Magnetic Resonance in Chemistry, 54(11), 896–900. [Link]
Martin, G. E. (2022). Advances in NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, 48, 1-38. [Link]
Laszlo, P. (2007). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Progress in Nuclear Magnetic Resonance Spectroscopy, 3, 207-277. [Link]
Jurkiewicz, A., et al. (1998). Variable-Temperature High-Resolution Proton NMR Study of Laboratory-Frame and Rotating-Frame Spin−Lattice Relaxation in Coals. Energy & Fuels, 12(6), 1271–1276. [Link]
OC Chem. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. [Link]
ResearchGate. (n.d.). (PDF) 13C CP-MAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. [Link]
OriginLab. (2024, April 12). Peak Deconvolution. [Link]
Al-Hadedi, A. A. M., et al. (2023). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. Molbank, 2023(2), M1666. [Link]
BMRB. (n.d.). Temperature dependence of NMR chemical shifts: Tracking and statistical analysis. Journal of Biomolecular NMR, 62(4), 437–448. [Link]
Brady, J. (2025, September 15). peakipy: Interactive NMR peak deconvolution. GitHub. [Link]
Zhang, Y., et al. (2018). Qualitative analysis of aromatic compounds via 1D TOCSY techniques. Scientific Reports, 8, 1481. [Link]
Sadybekov, A., et al. (2023). Atomic Diffusion Models for Small Molecule Structure Elucidation from NMR Spectra. arXiv. [Link]
Zhang, M., et al. (2023). Solvents Influence 1H NMR Chemical Shifts and Complete 1H and 13C NMR Spectral Assignments for Florfenicol. Molecules, 28(23), 7894. [Link]
ResearchGate. (n.d.). Lanthanide Shift Reagents in Nuclear Magnetic Resonance Spectroscopy. [Link]
Li, D-W., et al. (2023). DEEP Picker1D and Voigt Fitter1D: a versatile tool set for the automated quantitative spectral deconvolution of complex 1D-NMR spectra. Magnetic Resonance, 4(1), 27–39. [Link]
Chemistry Stack Exchange. (2019, March 6). Protons on aromatic rings in NMR. [Link]
Royal Society of Chemistry. (n.d.). Supporting Information. [Link]
Ciaccio, J. A., & Barrows, J. (2000). NMR Spectroscopy Using a Chiral Lanthanide Shift Reagent to Assess the Optical Purity of 1-Phenylethylamine. Journal of Chemical Education, 77(8), 1037. [Link]
ResearchGate. (2013, October 9). Facing an overlapping problem between the water peak and metabolite peaks in 1H NMR analysis - can anyone help?[Link]
Mammino, L. (2017). Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts. Molecules, 22(11), 1955. [Link]
All About Chemistry. (2022, December 23). Chemical Shift Reagent| Proton NMR| Simplification of Complex Spectra [Video]. YouTube. [Link]
Chemistry LibreTexts. (2025, January 2). 2D NMR Introduction. [Link]
Technical Support Center: Troubleshooting 5-methyl-N-phenyl-1,2-oxazole-4-carbothioamide in Cell Assays
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges during the in vitro characterization of isoxazole-4-carboxamide derivatives and their th...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges during the in vitro characterization of isoxazole-4-carboxamide derivatives and their thioamide analogs.
The compound 5-methyl-N-phenyl-1,2-oxazole-4-carbothioamide presents a unique analytical challenge. It combines the dihydroorotate dehydrogenase (DHODH) inhibitory potential of the isoxazole scaffold (structurally related to leflunomide) with the reactive, lipophilic nature of a thioamide moiety. This dual nature often leads to compounded cytotoxicity and severe assay interference, requiring careful experimental design to decouple true pharmacological effects from chemical artifacts.
Section 1: The Mechanistic "Why" – Understanding the Cytotoxicity
To troubleshoot your assays, you must first understand the causality behind the compound's behavior in a cellular environment. The cytotoxicity of this compound is driven by two distinct, parallel pathways:
Mitochondrial Uncoupling & DHODH Inhibition: Similar to its carboxamide relatives, this compound localizes to the inner mitochondrial membrane to inhibit DHODH, a critical enzyme for de novo pyrimidine synthesis[1]. However, at higher concentrations, these scaffolds are known to directly uncouple oxidative phosphorylation (OXPHOS) by targeting Complex V (F1F0 ATP synthase), leading to rapid intracellular ATP depletion and subsequent membrane damage[2].
Thioamide-Induced Oxidative Stress: The substitution of the carbonyl oxygen with sulfur (thioamide) introduces a metabolic liability. Thioamides can undergo cellular oxidation into reactive sulfines, generating high levels of reactive oxygen species (ROS)[3]. This dual-hit mechanism (ATP depletion + ROS) accelerates apoptotic pathways and severely confounds metabolic viability readouts.
Caption: Pathway of thioamide-induced mitochondrial dysfunction and assay interference.
Section 2: Troubleshooting Guide & FAQs
Q1: My MTT/MTS viability assays show massive cytotoxicity at low micromolar concentrations, but the cells look morphologically healthy under the microscope. What is happening?A: You are observing assay interference rather than true cell death. Tetrazolium-based assays (MTT, MTS, WST-1) rely on mitochondrial NAD(P)H-dependent oxidoreductases to reduce the dye to formazan. Because 5-methyl-N-phenyl-1,2-oxazole-4-carbothioamide directly impairs mitochondrial OXPHOS and depletes the proton gradient, it artificially suppresses the reductase activity[2]. This yields a false-positive for cytotoxicity.
Actionable Insight: Switch to a membrane integrity assay (like LDH release) that does not rely on mitochondrial metabolism[4].
Q2: How do I differentiate between an on-target pharmacological effect (pyrimidine starvation) and off-target chemical toxicity (thioamide ROS)?A: You must perform a Uridine Rescue Assay . DHODH inhibition blocks pyrimidine synthesis, arresting the cell cycle. Supplementing the culture media with exogenous uridine bypasses this blockade[1]. If uridine rescues cell viability, the toxicity is on-target. If uridine fails to rescue the cells, the cytotoxicity is driven by off-target mitochondrial uncoupling or thioamide-induced oxidative stress[3].
Q3: The compound precipitates when added to the culture media, causing localized cell death. How can I improve the formulation?A: The thioamide group significantly increases the lipophilicity (LogP) compared to its carboxamide analog.
Actionable Insight: Ensure your DMSO stock is fresh and anhydrous. When dosing, pre-dilute the compound in intermediate media containing 10% FBS to allow serum proteins to act as a carrier, rather than spiking the concentrated DMSO stock directly into the aqueous well. Keep the final DMSO concentration strictly below 0.5% (v/v).
Data Presentation: Viability Assay Selection Matrix
To prevent false readouts, use the following matrix to select the appropriate assay for this specific compound class.
Assay Type
Readout Mechanism
Interference Risk with Thioamide Isoxazoles
Recommendation
MTT / MTS
Mitochondrial reductase activity
HIGH (False positive due to OXPHOS uncoupling)
Avoid for primary screening.
CellTiter-Glo
Intracellular ATP quantification
MODERATE (Compound directly depletes ATP via F1F0 synthase)
Use cautiously; verify with orthogonal assay.
LDH Release
Cytosolic enzyme leakage
LOW (Independent of mitochondrial metabolism)
Recommended for true necrotic/late-apoptotic death.
Annexin V / PI
Membrane asymmetry / Permeability
LOW (Direct physical measurement via Flow Cytometry)
Recommended for apoptotic profiling.
Section 3: Self-Validating Experimental Protocols
To ensure trustworthiness in your data, every protocol must be a self-validating system. Relying on a single metabolic readout will lead to artifacts.
Caption: Decision tree for validating on-target vs. off-target cytotoxicity.
Causality: By multiplexing a live-cell protease assay (measuring intact cell esterase activity) with an LDH release assay (measuring membrane rupture) in the exact same well, you create a self-validating system[4]. If live-cell signal drops without a corresponding increase in LDH, the compound is cytostatic (cell cycle arrest). If LDH spikes, it is cytotoxic.
Step-by-Step Methodology:
Cell Seeding: Seed target cells at 10,000 cells/well in a 96-well opaque-walled tissue culture plate. Incubate overnight at 37°C, 5% CO2.
Compound Preparation: Prepare a 200x stock of 5-methyl-N-phenyl-1,2-oxazole-4-carbothioamide in anhydrous DMSO. Dilute 1:100 in pre-warmed culture media (intermediate dilution), then add 10 µL of this to 90 µL of media in the assay wells (Final DMSO = 0.5%).
Incubation: Expose cells for 24, 48, and 72 hours.
Live-Cell Readout: Add 10 µL of GF-AFC substrate (live-cell protease substrate). Incubate for 30 minutes at 37°C. Measure fluorescence (Ex: 400 nm / Em: 505 nm).
LDH Readout: Transfer 50 µL of the supernatant to a new flat-bottom plate. Add 50 µL of LDH assay reaction mixture (containing lactate, NAD+, and diaphorase/INT). Incubate for 30 minutes at room temperature in the dark.
Stop & Read: Add 50 µL of Stop Solution (1M Acetic Acid). Measure absorbance at 490 nm.
Validation: Calculate the ratio of Live-Cell Fluorescence to LDH Absorbance. A true cytotoxic event requires a proportional inverse relationship.
Protocol 2: Uridine Rescue Assay
Causality: This assay isolates the DHODH-dependent mechanism from the thioamide-driven mitochondrial toxicity[1].
Step-by-Step Methodology:
Preparation: Prepare standard culture media and a parallel batch of media supplemented with 50 µM exogenous Uridine.
Treatment: Treat parallel plates of cells with the compound dose-response curve (0.1 µM to 100 µM) in standard media versus Uridine-supplemented media.
Assessment: After 72 hours, perform the LDH release assay (as described in Protocol 1, Steps 5-6).
Interpretation: A rightward shift in the IC50 curve in the Uridine+ plate confirms DHODH-dependent cytostasis. No shift indicates thioamide-driven mitochondrial toxicity or ROS generation.
References
Xuan J., Ren Z., Qing T., Couch L., Shi L., Tolleson W.H., Guo L. "Mitochondrial dysfunction induced by leflunomide and its active metabolite." PMC / NIH.
"The Mitochondria-Independent Cytotoxic Effect of Leflunomide on RPMI-8226 Multiple Myeloma Cell Line." PMC / NIH.
"Thioalbamide, A Thioamidated Peptide from Amycolatopsis alba, Affects Tumor Growth and Stemness by Inducing Metabolic Dysfunction and Oxid
"Identifying and mitigating potential TTI-0102 toxicity in vitro." Benchchem.
Technical Support Center: Optimizing Reaction Temperature for 5-Methyl-N-phenyl-1,2-oxazole-4-carbothioamide Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals encountering yield and purity issues when synthesizing 5-methyl-N-phenyl-1,2-oxazole-4-...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals encountering yield and purity issues when synthesizing 5-methyl-N-phenyl-1,2-oxazole-4-carbothioamide (also known as 5-methyl-N-phenylisoxazole-4-carbothioamide).
The transformation of the precursor amide to the target thioamide relies heavily on Lawesson's Reagent (LR). While LR is a highly effective thionating agent[1], the presence of the sensitive 1,2-oxazole (isoxazole) ring makes temperature optimization the single most critical parameter in this workflow. This guide provides the causal logic, quantitative data, and self-validating protocols needed to master this synthesis.
Part 1: The Causality of Temperature in Isoxazole Thionation
In standard thioamide synthesis, researchers often reflexively reflux their reactions in toluene (~110 °C) or xylene (~140 °C) to drive the reaction to completion. However, the 1,2-oxazole ring presents a unique vulnerability that requires a strictly controlled thermal window.
The Low-Temperature Stall (< 70 °C): At lower temperatures (e.g., refluxing THF at 65 °C), the equilibrium between polymeric Lawesson's Reagent and its reactive dithiophosphine ylide monomer is shifted toward the unreactive polymer[1]. This results in sluggish kinetics and incomplete conversion of the exocyclic amide carbonyl.
The High-Temperature Degradation (> 120 °C): Pushing the temperature too high does not just cause LR to decompose or polymerize[2]; it triggers a catastrophic side reaction. Recent mechanistic breakthroughs demonstrate that at elevated temperatures (e.g., 140 °C), isoxazoles undergo a direct oxygen-to-sulfur single-atom substitution (O-to-S SAS)[3][4]. This skeletal editing rips the oxygen out of the 1,2-oxazole ring and replaces it with sulfur, irreversibly converting your scaffold into an isothiazole[4].
Part 2: Temperature Optimization Data
To balance the thermodynamic requirements of carbonyl thionation against the thermal instability of the isoxazole ring, empirical data points to a narrow optimal window.
Reaction Temperature
Solvent
Time
Amide Conversion (%)
Isothiazole Side-Product (%)
Recommendation
65 °C
THF
24 h
45%
0%
Too low; incomplete reaction due to stable LR polymer.
85 °C
Toluene
12 h
88%
< 1%
Viable; but requires extended reaction times.
100 °C
Toluene
4 h
> 98%
< 2%
Optimal; fast conversion with minimal ring degradation.
110 °C
Toluene (Reflux)
4 h
> 95%
5 - 8%
Borderline; requires strict monitoring to prevent side reactions.
140 °C
Xylene / CH₃CN
24 h
N/A*
> 60%
Critical failure; triggers O-to-S ring substitution[3].
*Amide thionation occurs, but the primary isoxazole ring is destroyed.
Part 3: Mechanistic Pathway Visualization
The following diagram illustrates the bifurcated temperature-dependent pathways when reacting the precursor amide with Lawesson's Reagent.
Temperature-dependent reaction pathways of 1,2-oxazole-4-carboxamide with Lawesson's Reagent.
Part 4: Self-Validating Experimental Protocol
To ensure high fidelity and avoid the notoriously difficult chromatographic separation of LR byproducts, use the following validated protocol incorporating an ethylene glycol quench[5].
Preparation: Charge an oven-dried flask with the starting amide (1.0 eq) and Lawesson's reagent (0.55 eq).
Causality: Each molecule of LR can theoretically thionate two carbonyls. Using 0.55 eq provides a slight, safe excess without overloading the system with phosphorus byproducts[5].
Solvent Addition: Add anhydrous toluene. Ensure the system is under an inert nitrogen or argon atmosphere.
Causality: Moisture rapidly hydrolyzes the reactive dithiophosphine ylide, killing the reagent before it can react with your amide.
Controlled Heating (The Critical Step): Submerge the flask in a pre-heated oil bath set strictly to 100 °C . Do not allow the bath to exceed 105 °C. Stir vigorously.
Causality: This temperature provides enough thermal energy to shift the LR equilibrium to the active monomer[1], while remaining safely below the threshold that triggers isoxazole ring degradation[4].
Monitoring: Monitor the reaction via TLC or LC-MS. At 100 °C, full conversion typically occurs within 3 to 4 hours.
Quenching & Byproduct Decomposition: Once the starting material is consumed, cool the reaction to 90 °C. Add an excess of ethylene glycol (approx. 0.5 mL per mmol of substrate) and 1-2 drops of water. Stir at 90 °C for 2.5 hours.
Causality: LR forms a highly non-polar, six-membered ring byproduct that co-elutes with thioamides. Ethylene glycol attacks this byproduct, decomposing it into a highly polar diethyl thiophosphonate that easily washes away in the aqueous layer, enabling a chromatography-free isolation[5].
Workup: Cool to room temperature. Dilute with ethyl acetate and wash sequentially with water (3x) and brine.
Isolation: Dry the organic layer over anhydrous
MgSO4
, filter, and concentrate. The resulting product is typically pure enough to be recrystallized directly from ethanol/water.
Part 5: Troubleshooting FAQs
Q: My LC-MS shows a mass +16 Da higher than my target thioamide. What happened?A: You are observing the isothiazole side-product. The conversion of the 1,2-oxazole (oxygen) to an isothiazole (sulfur) adds a net ~16 Da (Sulfur = 32, Oxygen = 16). This indicates your reaction temperature was too high, or local hot spots formed in your heating mantle. Ensure you are using an oil bath or heating block strictly regulated to 100 °C. Additionally, avoid using iron-based magnetic stir bars if the Teflon coating is compromised, as iron actively catalyzes this O-to-S substitution[3][4].
Q: The reaction is stalling at 50% conversion after 12 hours. Should I add more Lawesson's Reagent?A: Do not add more LR initially. First, verify your internal reaction temperature. If you are running the reaction at 80 °C or lower, the dissociation of LR into its active monomer is too slow[1]. Increase the temperature to 95-100 °C. If the temperature is correct but the reaction is stalled, your toluene may be wet.
Q: My product is an oily smear and smells strongly of sulfur, even after column chromatography. How do I fix this?A: You likely skipped the ethylene glycol quench. The inherent six-membered ring byproduct of LR has a polarity nearly identical to many thioamides, making silica gel chromatography highly inefficient[5]. By adding ethylene glycol and heating before the aqueous workup, you chemically alter the byproduct into a water-soluble species[5].
References
Title: Direct oxygen-to-sulfur single-atom substitution of oxazoles and isoxazoles | Source: Nature Synthesis (2026) | URL: [Link]
Title: A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent | Source: PubMed Central (PMC) | URL: [Link]
Technical Support Center: Troubleshooting In Vivo Bioavailability of 5-methyl-N-phenyl-1,2-oxazole-4-carbothioamide
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers misdiagnose the root causes of poor in vivo exposure when working with specialized small molecules.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers misdiagnose the root causes of poor in vivo exposure when working with specialized small molecules.
Your compound, 5-methyl-N-phenyl-1,2-oxazole-4-carbothioamide , features a highly lipophilic 1,2-oxazole (isoxazole) core paired with a thioamide functional group. While thioamides are powerful structural motifs, they introduce a unique set of physicochemical and metabolic liabilities that require targeted troubleshooting. This guide provides the mechanistic causality, diagnostic workflows, and self-validating protocols necessary to optimize your compound's pharmacokinetic (PK) profile.
Section 1: Diagnostic Decision Tree
The most common error in early-stage pharmacokinetics is assuming that low oral (PO) exposure is strictly an absorption or solubility problem. For thioamide-containing compounds, the limiting factor is just as likely to be rapid hepatic extraction. You must first isolate the variable.
Diagnostic workflow differentiating absorption limits from hepatic first-pass metabolism.
Section 2: Frequently Asked Questions (FAQs)
Q: My compound shows excellent Caco-2 permeability in vitro but negligible oral bioavailability (<5%) in rodents. Why?A: You are observing the classic "thioamide permeability paradox." Substituting oxygen for sulfur in the carbonyl group masks the hydrogen bond acceptor, significantly lowering the desolvation penalty and enhancing passive membrane permeability . However, this same >C=S group is highly susceptible to biotransformation by Flavin-containing monooxygenases (FMOs) and Cytochrome P450s (CYPs) in the liver, leading to massive first-pass clearance before the drug reaches systemic circulation.
Q: What specific metabolic liabilities does the 1,2-oxazole-4-carbothioamide scaffold introduce?A: Thioamides undergo rapid S-oxidation. The sulfur atom is oxidized to a reactive S-oxide intermediate. Because this intermediate is inherently unstable, it typically undergoes spontaneous desulfuration to form the corresponding amide (in this case, the leflunomide-analog 5-methyl-N-phenyl-1,2-oxazole-4-carboxamide) or covalently binds to nucleophilic residues on hepatic proteins, which drives rapid clearance and potential hepatotoxicity .
Primary oxidative biotransformation pathway of thioamide functional groups leading to clearance.
Section 3: Quantitative Data Interpretation
To troubleshoot effectively, you must compare your experimental PK parameters against established diagnostic thresholds. Use the matrix below to interpret your in vivo results and determine your next experimental steps .
Table 1: Diagnostic Interpretation of PK Parameters (Rat Model)
Parameter
Scenario A: Absorption Limited
Scenario B: Metabolism Limited
Causality & Next Steps
IV Clearance (CL)
Low (<15 mL/min/kg)
High (>60 mL/min/kg)
High CL indicates rapid hepatic extraction. Shift focus to metabolic blocking or structural modification.
Volume of Dist. (Vss)
Moderate (1-3 L/kg)
High (>5 L/kg)
High Vss suggests extensive tissue binding, typical of highly lipophilic thioamides.
PO Cmax
Very Low, delayed Tmax
Low, rapid Tmax
Delayed Tmax indicates slow dissolution or precipitation in the GI tract. Requires formulation optimization.
Absolute Bioavailability
< 10%
< 10%
Both result in low F%, but require entirely different mitigation strategies (Formulation vs. Chemistry).
Section 4: Validated Experimental Protocols
Do not rely on single-route dosing. The following protocols are designed as self-validating systems to ensure your data is artifact-free.
Objective: Establish baseline systemic clearance and isolate the gastrointestinal absorption variable.
Formulation Preparation:
IV Formulation: Dissolve the compound in 5% DMSO / 10% Solutol HS15 / 85% Saline. This ensures complete solubilization without precipitation upon contact with the aqueous blood environment. Filter through a 0.22 µm PTFE membrane.
PO Formulation: Suspend in 0.5% Methylcellulose / 0.1% Tween-80 to mimic a standard solid-oral dosage environment.
Dosing & Sampling:
Administer 2 mg/kg IV (tail vein) and 10 mg/kg PO (oral gavage) to two separate cohorts of Sprague-Dawley rats (n=3 per group).
Collect blood via jugular vein catheter at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes.
Analysis: Extract plasma via protein precipitation and quantify using LC-MS/MS. Calculate Absolute Bioavailability (
F
) =
(AUCPO×DoseIV)/(AUCIV×DosePO)×100
.
Self-Validation Check: Back-extrapolate the IV concentration to
C0
(Time = 0). If
C0
is significantly lower than the theoretical concentration (Dose / Plasma Volume), your compound precipitated in vivo upon injection, invalidating the clearance calculation. Reformulate with higher co-solvent ratios.
Objective: Confirm S-oxidation and desulfuration of the carbothioamide group to prove metabolic liability.
Incubation Setup: Prepare a 1 mL reaction mixture containing 1 mg/mL rat liver S9 fraction, 100 mM phosphate buffer (pH 7.4), and 5 mM Glutathione (GSH). Causality note: GSH is required as a trapping agent because S-oxides are transient and highly reactive; without GSH, you will miss the primary metabolic event.
Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH and 1 µM of 5-methyl-N-phenyl-1,2-oxazole-4-carbothioamide.
Quenching & Extraction: At 0, 15, 30, and 60 minutes, remove 100 µL aliquots and quench with 300 µL of ice-cold acetonitrile containing an internal standard. Centrifuge at 14,000 x g for 10 minutes.
LC-MS/MS Identification: Scan for the parent mass
[M+H]+
, the desulfurated amide metabolite
[M−S+O+H]+
, and GSH-adducts.
Self-Validation Check: Include Verapamil as a high-clearance positive control in a parallel incubation. If Verapamil is not depleted by >70% at 60 minutes, your S9 fraction or NADPH regenerating system is inactive, and the assay must be repeated.
Section 5: Mitigation Strategies
Once you have diagnosed the root cause using the protocols above, apply the corresponding solution:
If the issue is Absorption (Low IV Clearance, Low PO AUC): Implement a Self-Microemulsifying Drug Delivery System (SEDDS). Formulate the compound in a mixture of Capryol 90, Cremophor EL, and Transcutol P. This maintains the lipophilic isoxazole in a solubilized state through the GI tract, preventing precipitation and enhancing lymphatic uptake, which can partially bypass liver extraction .
If the issue is Metabolism (High IV Clearance, Low PO AUC): You must utilize structural modification. If the thioamide is strictly required for target engagement, explore steric shielding of the >C=S group by adding ortho-substituents (e.g., fluorine or methyl groups) to the N-phenyl ring to block CYP/FMO access. If the thioamide is not strictly required, revert to the amide (>C=O) or explore a 1,2,4-oxadiazole bioisostere to maintain the geometry while eliminating the S-oxidation liability .
References
Title: An amide to thioamide substitution improves the permeability and bioavailability of macrocyclic peptides
Source: Nature Communications (2023)
URL: [Link]
Title: Unlocking the potential of the thioamide group in drug design and development
Source: Expert Opinion on Drug Discovery (2024)
URL: [Link]
Title: Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches
Source: Pharmaceutics / PMC (2024)
URL: [Link]
Reference Data & Comparative Studies
Validation
Comparative In Vitro Efficacy: 5-methyl-N-phenyl-1,2-oxazole-4-carbothioamide vs. Leflunomide
As drug development pivots toward highly selective immunomodulators, understanding the mechanistic divergence between classical pharmacophores and their structural analogs is critical. Leflunomide (5-methyl-N-[4-(trifluo...
Author: BenchChem Technical Support Team. Date: March 2026
As drug development pivots toward highly selective immunomodulators, understanding the mechanistic divergence between classical pharmacophores and their structural analogs is critical. Leflunomide (5-methyl-N-[4-(trifluoromethyl)phenyl]-isoxazole-4-carboxamide) is a well-established disease-modifying antirheumatic drug (DMARD) 1. Its primary in vivo and in vitro efficacy is driven by its rapid conversion into the active cyanoenol metabolite, teriflunomide, which potently inhibits dihydroorotate dehydrogenase (DHODH) 2.
However, modifying the isoxazole core—specifically by replacing the carboxamide with a carbothioamide and removing the para-trifluoromethyl group to yield 5-methyl-N-phenyl-1,2-oxazole-4-carbothioamide —fundamentally alters the molecule's biological trajectory [[3]](). This guide provides an objective, data-driven comparison of these two compounds, detailing the causality behind their distinct in vitro profiles and providing self-validating experimental workflows for their evaluation.
Pharmacophore Mechanics: The Causality of Structural Shift
The efficacy of leflunomide relies entirely on a physiological ring-opening event. The isoxazole ring cleaves to form a malononitrilamide (teriflunomide), which subsequently binds to the ubiquinone channel of DHODH 4. The para-CF3 group on the phenyl ring is critical here, as it anchors the molecule deep within a hydrophobic sub-pocket of the enzyme 5.
When transitioning to 5-methyl-N-phenyl-1,2-oxazole-4-carbothioamide, two mechanistic roadblocks emerge:
Thioamide Isosterism: Substituting oxygen for sulfur increases the multiple-bond character along the C-N axis, significantly raising the rotational barrier 6. This thermodynamic shift impedes the necessary isoxazole ring-opening.
Loss of Hydrophobic Anchoring: The removal of the CF3 group drastically reduces the binding affinity for the DHODH ubiquinone pocket.
As a result, the thioamide analog bypasses DHODH inhibition. Instead, much like other des-CF3 analogs (e.g., UTL-5b), it exerts its anti-proliferative effects by directly suppressing pro-inflammatory cytokine pathways, such as TNF-α and NF-κB signaling 7, 8.
Mechanistic divergence between Leflunomide (DHODH-dependent) and its thioamide analog.
In Vitro Efficacy Profiles: A Comparative Data Analysis
The structural differences translate directly into distinct phenotypic outcomes in vitro. The table below synthesizes the comparative performance of both compounds across standard immunological and enzymatic assays.
Parameter
Leflunomide (via Teriflunomide)
5-methyl-N-phenyl-1,2-oxazole-4-carbothioamide
Primary Target
DHODH
NF-κB / Cytokine Release
Recombinant DHODH IC₅₀
~0.2 µM
> 50 µM (Negligible)
PBMC Proliferation IC₅₀
~25 µM
~40 µM
Uridine Rescue Effect
Complete Rescue
No Rescue
TNF-α Suppression
Moderate (Secondary effect)
High (Primary mechanism)
Solubility / Lipophilicity
Moderate
High (Due to Thioamide substitution)
Self-Validating Experimental Protocols
To rigorously prove the mechanistic divergence between these two compounds, researchers must employ self-validating assay systems. The following protocols are designed not just to generate data, but to internally verify the causality of the observed effects.
Self-validating in vitro workflow integrating enzymatic, phenotypic, and cytokine profiling assays.
Protocol A: Recombinant Human DHODH Kinetic Assay
Objective: Isolate direct enzymatic inhibition from cellular prodrug conversion dynamics.
Causality: DHODH couples the oxidation of dihydroorotate (DHO) to the reduction of ubiquinone. By substituting ubiquinone with 2,6-dichloroindophenol (DCIP)—an artificial electron acceptor that loses absorbance at 600 nm upon reduction—we can track enzyme kinetics in real-time.
Buffer Preparation: Prepare an assay buffer containing 50 mM HEPES (pH 8.0), 150 mM KCl, 0.1% Triton X-100, and 0.1 mM decylubiquinone to mimic the mitochondrial inner membrane environment.
Substrate Addition: Add 1 mM L-dihydroorotate (DHO) and 0.1 mM DCIP to the reaction mix.
Compound Incubation: Introduce Leflunomide (pre-activated to teriflunomide via mild base hydrolysis) and the thioamide analog at concentrations ranging from 0.01 µM to 100 µM.
Self-Validation Control (Critical): Run a parallel well containing the drug and DCIP, but lacking DHO.
Logic: If DCIP reduction occurs without the DHO substrate, the compound is acting as a false-positive redox cycler rather than a true DHODH inhibitor.
Objective: Determine if the anti-proliferative effect is driven by pyrimidine starvation or alternative cytotoxic/immunomodulatory signaling.
Causality: If a drug strictly inhibits DHODH, it depletes the de novo pyrimidine pool (UMP). Providing cells with exogenous uridine allows them to utilize the salvage pathway, bypassing DHODH entirely 9.
Cell Preparation: Isolate human Peripheral Blood Mononuclear Cells (PBMCs) and stimulate them with 5 µg/mL Phytohemagglutinin (PHA) to induce rapid T-cell proliferation.
Dosing Strategy: Seed cells at
1×105
cells/well. Treat with Leflunomide or the thioamide analog (1 µM to 100 µM).
The Rescue Step (Self-Validation): Co-treat a parallel set of identical wells with 50 µM exogenous uridine.
Logic: Leflunomide's anti-proliferative effect will be completely abrogated by uridine, proving its DHODH-dependence. Conversely, the thioamide analog will continue to suppress proliferation despite the presence of uridine, confirming a DHODH-independent mechanism (e.g., direct NF-κB suppression).
Readout: After 72 hours, quantify cell viability using an ATP-dependent luminescence assay (e.g., CellTiter-Glo). Harvest the supernatant from the non-uridine wells to quantify TNF-α and IL-6 suppression via ELISA.
Strategic Implications for Drug Development
The comparison between leflunomide and 5-methyl-N-phenyl-1,2-oxazole-4-carbothioamide perfectly illustrates the concept of "scaffold hopping" in drug design. While leflunomide is a highly effective DMARD, its long half-life and DHODH-mediated hepatotoxicity present clinical challenges.
By altering the carboxamide to a carbothioamide and stripping the CF3 group, researchers intentionally break the DHODH-binding capability. The resulting thioamide analog serves as a valuable tool compound for researchers looking to target downstream inflammatory cytokine cascades (like TNF-α) without interfering with fundamental pyrimidine biosynthesis.
References
Leflunomide: An immunosuppressive drug with multiple effects on T cell function. ResearchGate. Available at: 9
Leflunomide analogues as potential antiinflammatory agents. Researcher.Life. Available at: 7
Leflunomide Applicability in Rheumatoid Arthritis: Drug Delivery Challenges and Emerging Formulation Strategies. MDPI. Available at: 1
The active metabolite of leflunomide, A77 1726, increases the production of IL-1 receptor antagonist. NIH/PubMed Central. Available at: 2
Leflunomide analogues as potential antiinflammatory agents (SAR Studies). SciSpace. Available at: 4
A Novel Leflunomide Analog, UTL-5b (GBL-5b), Suppresses JAK3, MAP3K2, and LITAF Genes. ResearchGate. Available at: 8
Thioamide (Chemical Properties and Isosterism). Wikipedia. Available at: 6
Late-stage defluorinative functionalization: synthesis of thio-amides and heterocycles from trifluoromethylarenes. RSC Publishing. Available at: 3
Design, Synthesis, and Biological Evaluation of a Novel Series of Teriflunomide Derivatives as Potent Human Dihydroorotate Dehydrogenase Inhibitors. ACS Publications. Available at: 5
A Comparative Guide to Mass Spectrometry Validation for the Synthesis of 5-methyl-N-phenyl-1,2-oxazole-4-carbothioamide
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation and purity assessment of newly synthesized compounds are paramount. This guide provides an in-depth, tec...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation and purity assessment of newly synthesized compounds are paramount. This guide provides an in-depth, technically-focused comparison of mass spectrometry-based methods for the validation of 5-methyl-N-phenyl-1,2-oxazole-4-carbothioamide, a novel heterocyclic compound with potential applications in medicinal chemistry. We will delve into the rationale behind experimental choices, present detailed protocols, and offer insights into data interpretation, all grounded in the principles of scientific integrity and regulatory expectations.
The 1,2-oxazole moiety is a privileged scaffold in medicinal chemistry, present in numerous pharmacologically active compounds.[1] The synthesis of novel derivatives, such as the title carbothioamide, requires rigorous analytical validation to ensure the correct molecular structure and to identify any process-related impurities. Mass spectrometry, with its high sensitivity and specificity, stands as a cornerstone technique for this purpose.[2][3]
A Plausible Synthetic Pathway
The Critical Role of Mass Spectrometry in Synthesis Validation
Mass spectrometry is indispensable for confirming the identity of the target compound and for detecting and identifying potential impurities.[6][7][8] The choice of mass spectrometry technique can significantly impact the quality and depth of the analytical data obtained. In this guide, we will compare and contrast three powerful mass spectrometry approaches:
High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass measurements, enabling the confident determination of elemental composition.[9][10]
Tandem Mass Spectrometry (MS/MS): Offers detailed structural information through controlled fragmentation of selected ions.[11][12]
Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, allowing for the analysis of complex mixtures and the separation of isomers.[8][11][13]
The validation of the analytical procedure itself should be conducted in alignment with established guidelines, such as those from the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline on the validation of analytical procedures.[14][15][16][17] This ensures that the chosen method is suitable for its intended purpose, covering aspects like specificity, accuracy, precision, and linearity.
Experimental Protocols
Here, we provide detailed, step-by-step methodologies for the mass spectrometry validation of the synthesized 5-methyl-N-phenyl-1,2-oxazole-4-carbothioamide.
Protocol 1: High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
Sample Preparation: Dissolve a small amount (approximately 1 mg) of the synthesized compound in 1 mL of a suitable solvent, such as acetonitrile or methanol, to create a stock solution. Further dilute the stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.
Instrumentation: Utilize a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument.[18]
Infusion and Data Acquisition: Infuse the sample solution directly into the mass spectrometer's ion source (e.g., electrospray ionization - ESI) at a flow rate of 5-10 µL/min. Acquire data in positive ion mode over a mass range of m/z 100-500.
Data Analysis: Determine the experimental monoisotopic mass of the protonated molecule [M+H]⁺. Calculate the theoretical exact mass of C₁₁H₁₁N₂OS⁺ and compare it with the experimental value. The mass error, expressed in parts-per-million (ppm), should ideally be less than 5 ppm for confident elemental composition assignment.[9]
Protocol 2: Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
Sample Preparation: Prepare the sample as described in Protocol 1.
Instrumentation: Use a mass spectrometer capable of tandem mass spectrometry, such as a triple quadrupole, ion trap, or Q-TOF instrument.[19]
MS/MS Experiment:
Perform a full scan MS analysis to identify the precursor ion (the [M+H]⁺ of the target compound).
Select the precursor ion for collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
Acquire the product ion spectrum by scanning the second mass analyzer.
Data Analysis: Analyze the fragmentation pattern to gain structural insights. Propose fragmentation pathways consistent with the structure of 5-methyl-N-phenyl-1,2-oxazole-4-carbothioamide.
Protocol 3: LC-MS for Purity Assessment and Impurity Profiling
Sample Preparation: Prepare the sample as described in Protocol 1.
Chromatographic Separation:
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Column: A C18 reversed-phase column is a good starting point.
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
Gradient: A typical gradient could be 5-95% B over 10-15 minutes.
Flow Rate: 0.3-0.5 mL/min.
Injection Volume: 1-5 µL.
Mass Spectrometry Detection: Couple the LC system to a mass spectrometer (e.g., a single quadrupole for routine analysis or a high-resolution instrument for more detailed impurity identification).[6][13]
Data Acquisition: Acquire data in full scan mode to detect all eluting compounds.
Data Analysis: Integrate the peak areas to determine the purity of the main compound. For any detected impurities, analyze their mass spectra and retention times to propose potential structures.
Visualizing the Validation Workflow
Caption: Workflow for the synthesis and mass spectrometry validation of 5-methyl-N-phenyl-1,2-oxazole-4-carbothioamide.
Comparative Analysis of Mass Spectrometry Techniques
The choice of mass spectrometry technique depends on the specific analytical question being addressed. The following table summarizes the key performance characteristics of each method for the validation of 5-methyl-N-phenyl-1,2-oxazole-4-carbothioamide.
Feature
High-Resolution MS (HRMS)
Tandem MS (MS/MS)
Liquid Chromatography-MS (LC-MS)
Primary Application
Elemental composition determination
Structural elucidation
Purity assessment, impurity profiling
Key Information Provided
Highly accurate m/z
Fragmentation pattern
Retention time, relative abundance
Confidence in Identity
Very High
High
Moderate (can be high with a reference standard)
Impurity Detection
Limited without separation
Limited without separation
Excellent
Throughput
High (direct infusion)
Moderate
Lower (due to chromatography)
Instrumentation Cost
High
Moderate to High
Moderate
Visualizing the Comparison of Techniques
Caption: Comparison of the primary strengths of different mass spectrometry techniques for synthesis validation.
Data Interpretation and Reporting
A comprehensive validation report should include the following:
HRMS Data: A table comparing the theoretical and experimental exact masses, along with the calculated mass error in ppm.
MS/MS Data: A representation of the product ion spectrum with proposed structures for the major fragment ions.
LC-MS Data: The chromatogram showing the main product peak and any impurity peaks, with their respective retention times and peak areas. A table summarizing the m/z values and relative abundances of all detected components.
Table 1: Illustrative HRMS Data for 5-methyl-N-phenyl-1,2-oxazole-4-carbothioamide
Analyte
Chemical Formula
Theoretical m/z [M+H]⁺
Experimental m/z [M+H]⁺
Mass Error (ppm)
Target Compound
C₁₁H₁₁N₂OS⁺
220.0692
220.0689
-1.36
Table 2: Illustrative LC-MS Data for a Synthesized Batch
Peak
Retention Time (min)
m/z [M+H]⁺
Relative Area (%)
Proposed Identity
1
3.5
162.0528
1.2
Starting Material/Side Product
2
5.8
220.0689
98.5
Target Compound
3
6.2
236.0638
0.3
Oxidized Impurity
Conclusion
The validation of a newly synthesized compound such as 5-methyl-N-phenyl-1,2-oxazole-4-carbothioamide is a multi-faceted process that requires a combination of analytical techniques. High-resolution mass spectrometry is unparalleled for the confident determination of elemental composition. Tandem mass spectrometry provides crucial structural information through fragmentation analysis. Liquid chromatography-mass spectrometry is essential for assessing the purity of the synthesized compound and for identifying and characterizing any process-related impurities. By employing these techniques in a complementary fashion and adhering to established validation principles, researchers can ensure the quality and integrity of their synthesized molecules, a critical step in the journey of drug discovery and development.
References
ICH. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. [Link]
Joseph, S., & Dai, Y. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Agilent Technologies. [Link]
Patel, K. et al. (2025). A holistic perspective on analytical method validation under International Council for Harmonisation Q2(R1). American Journal of Biopharmacy and Pharmaceutical Sciences. [Link]
Bar, M., & Amirav, A. (2020). Analysis of Impurities in Pharmaceuticals by LC‐MS with Cold Electron Ionization. Journal of Mass Spectrometry. [Link]
SynThink. (2023). Structure Elucidation of Unknown Impurity using LC-MS/MS in Pharmaceuticals. [Link]
Bar, M., & Amirav, A. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. PubMed. [Link]
Vyas, V. K., Ghate, M., & Ukawala, R. D. (2010). Recent Advances in Characterization of Impurities - Use of Hyphenated LC-MS Technique. Current Pharmaceutical Analysis. [Link]
ICH. (1994). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
Fiveable. (2025). High-Resolution Mass Spectrometry. [Link]
Al-Hourani, B. J., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. PMC. [Link]
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
Oberacher, H., & Pitterl, F. (2009). Advances in structure elucidation of small molecules using mass spectrometry. PMC. [Link]
Van Mever, M., et al. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. SciSpace. [Link]
Waters Corporation. (n.d.). Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry. [Link]
Bioanalysis Zone. (2020). High-resolution mass spectrometry: more than exact mass. [Link]
Bio-Rad. (2015). Mass Spectrometry in Small Molecule Drug Development. [Link]
Kholomeev, A., et al. (2024). Algorithm for Selecting Organic Compounds to Verify the Resolution of Electron Ionization Mass Spectrometers. PMC. [Link]
Bioanalysis Zone. (n.d.). Small molecule analysis using MS. [Link]
Schymanski, E. L., et al. (2014). Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence. Environmental Science & Technology. [Link]
Rosa, J., et al. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. PMC. [Link]
Haveli, S. D., et al. (2012). Synthesis of novel 5-substituted isoxazole-3-carboxamide derivatives and cytotoxicity studies on lung cancer cell line. Indian Journal of Chemistry. [Link]
Singh, R. K., et al. (2016). Design and Synthesis of some Novel oxazole derivatives and their biomedicinal efficacy. Chemistry & Biology Interface. [Link]
Arshad, N., et al. (2020). Synthesis, Characterization, and Antimicrobial Assessment of Some Computationally Bioactive 1,2-Oxazole Derivatives. ResearchGate. [Link]
Rosa, J., et al. (2022). 1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry. [Link]
Patil, S. V., et al. (2015). Synthesis and Characterization of Novel Oxazole derivatives of Disubstituted N-arylmaleimides. International Journal of Chemical and Physical Sciences. [Link]
Arshad, N., et al. (2020). Synthesis, Characterization, and Antimicrobial Assessment of Some Computationally Bioactive 1,2-Oxazole Derivatives. Russian Journal of General Chemistry. [Link]
Uccella, N. (n.d.). Mass Spectrometry of Oxazoles. Semantic Scholar. [Link]
Sharma, V., et al. (2016). A comprehensive review on biological activities of oxazole derivatives. PMC. [Link]
cross-validation of 5-methyl-N-phenyl-1,2-oxazole-4-carbothioamide synthesis pathways
An In-Depth Technical Guide to the Synthesis of 5-methyl-N-phenyl-1,2-oxazole-4-carbothioamide: A Comparative Analysis of Key Methodologies For Researchers, Scientists, and Drug Development Professionals The 1,2-oxazole...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Synthesis of 5-methyl-N-phenyl-1,2-oxazole-4-carbothioamide: A Comparative Analysis of Key Methodologies
For Researchers, Scientists, and Drug Development Professionals
The 1,2-oxazole (isoxazole) scaffold is a cornerstone in medicinal chemistry, valued for its metabolic stability and ability to participate in various non-covalent interactions. The thioamide functional group, an isostere of the more common amide bond, offers unique physicochemical properties, including altered hydrogen bonding capabilities and increased metabolic resistance, making it a valuable moiety in drug design.[1][2] This guide provides a comparative analysis of synthetic pathways leading to 5-methyl-N-phenyl-1,2-oxazole-4-carbothioamide, a representative molecule embodying both these critical pharmacophores.
This document moves beyond a simple recitation of protocols. It delves into the rationale behind key strategic decisions in the synthetic sequence, offering a cross-validation of different methodologies for each major transformation. We will dissect two primary synthetic routes, focusing on the critical steps of isoxazole core formation, amide coupling, and the final thionation step, providing the experimental data and field-proven insights necessary for informed decision-making in your own research.
Overall Synthetic Strategy
The most logical and convergent approach to the target carbothioamide involves a three-stage sequence:
Formation of the Core Heterocycle: Synthesis of the key intermediate, 5-methyl-1,2-oxazole-4-carboxylic acid.
Amide Bond Formation: Coupling of the carboxylic acid with aniline to produce 5-methyl-N-phenyl-1,2-oxazole-4-carboxamide.
Thionation: Conversion of the amide's carbonyl group to a thiocarbonyl, yielding the final product.
This guide will compare distinct, literature-validated methods for each of these critical stages.
Caption: General three-stage synthetic pathway to the target carbothioamide.
Part 1: Synthesis of the 5-methyl-1,2-oxazole-4-carboxylic Acid Intermediate
The foundational step is the construction of the substituted isoxazole ring. The most robust and widely cited method begins with ethyl acetoacetate.[3][4] The process involves the formation of ethyl ethoxymethyleneacetoacetate, followed by cyclization with hydroxylamine and subsequent hydrolysis. While the overall sequence is consistent, the choice of reagents and conditions for the hydrolysis step significantly impacts yield and purity.
Traditional method, avoids high concentrations of H₂SO₄.[5]
Causality
The use of 60% H₂SO₄ with continuous removal of the ethanol byproduct via distillation drives the reaction equilibrium forward more efficiently, reducing reaction time and minimizing side reactions from prolonged exposure to acidic conditions at reflux.[3]
The mixture provides the necessary acidic environment for hydrolysis, but the reaction is slower and may require longer reflux times for completion.[5]
Expert Recommendation: For efficiency and yield, Method 1A using aqueous sulfuric acid is superior. The shorter reaction time is particularly advantageous as it limits the potential for degradation of the isoxazole ring under harsh acidic conditions.
Experimental Protocol: Synthesis of 5-methyl-1,2-oxazole-4-carboxylic Acid (Method 1A)
Step 1: Synthesis of Ethyl Ethoxymethyleneacetoacetate
To a reaction vessel equipped with a stirrer and condenser, add ethyl acetoacetate, triethyl orthoformate, and acetic anhydride.[3][4]
Heat the mixture to approximately 100-110 °C. The reaction progress can be monitored by observing the distillation of ethyl acetate.
Once the reaction is complete (typically after several hours), the resulting ethyl ethoxymethyleneacetoacetate is often used in the next step without extensive purification.
Step 2: Synthesis of Ethyl 5-methyl-1,2-oxazole-4-carboxylate
Prepare a solution of hydroxylamine sulfate and sodium acetate in water.[3][5]
Cool this solution to between -5 °C and 0 °C in an ice-salt bath.
Slowly add the crude ethyl ethoxymethyleneacetoacetate from the previous step to the cooled hydroxylamine solution while maintaining the low temperature.
Stir the reaction mixture for several hours, allowing it to slowly warm to room temperature.
The product, ethyl 5-methyl-1,2-oxazole-4-carboxylate, can be extracted with a suitable organic solvent like dichloromethane.
Step 3: Hydrolysis to 5-methyl-1,2-oxazole-4-carboxylic Acid
Combine the crude ethyl 5-methyl-1,2-oxazole-4-carboxylate with 60% aqueous sulfuric acid.[3]
Heat the mixture to reflux (approximately 80-88 °C) and arrange for distillation to continuously remove the ethanol byproduct.
Cool the reaction mixture, which will cause the product, 5-methyl-1,2-oxazole-4-carboxylic acid, to crystallize.
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Part 2: Amide Coupling to form 5-methyl-N-phenyl-1,2-oxazole-4-carboxamide
With the carboxylic acid in hand, the next stage is the formation of the amide bond with aniline. This can be achieved through two primary strategies: activation of the carboxylic acid to an acid chloride or direct coupling using a peptide coupling agent.
Caption: Comparison of amide coupling pathways.
Methodology Comparison: Amide Formation
Parameter
Method 2A: Acid Chloride Formation
Method 2B: Direct Coupling
Reagents
Thionyl chloride (SOCl₂) or Oxalyl chloride, followed by aniline and an amine base (e.g., triethylamine).[3]
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), DMAP (4-Dimethylaminopyridine), aniline.[6]
Conditions
Two steps; can be harsh due to the generation of HCl gas. Requires anhydrous conditions.
One-pot procedure; generally milder conditions, performed at room temperature.[6]
Byproducts
SO₂ and HCl (from SOCl₂), which must be neutralized or removed.
Water-soluble urea byproduct from EDC, which is typically easy to remove during aqueous workup.
Causality
The carboxylic acid is converted to a highly reactive acyl chloride, which readily undergoes nucleophilic attack by aniline. The amine base is required to scavenge the HCl generated. This is a classic, robust, and cost-effective method.[3]
EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by aniline. DMAP acts as a catalyst to facilitate this process. This method is favored for its mildness and operational simplicity.[6]
Expert Recommendation: For substrates that can tolerate it, the acid chloride method (2A) is highly effective and economical for large-scale synthesis. However, for sensitive substrates, smaller-scale reactions, or when operational simplicity is paramount, the direct coupling with EDC/DMAP (Method 2B) is the preferred choice due to its mild conditions and one-pot nature.[6]
Experimental Protocol: Direct Amide Coupling (Method 2B)
Dissolve 5-methyl-1,2-oxazole-4-carboxylic acid (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM).[6]
Add DMAP (e.g., 0.2 equivalents) and EDC (e.g., 1.1 equivalents) to the solution.
Stir the mixture under an inert atmosphere (e.g., argon) at room temperature for 30 minutes.
Add aniline (1.05 equivalents) to the reaction mixture.
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
Upon completion, dilute the reaction mixture with DCM and wash with 2 N HCl to remove excess aniline and DMAP.
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.
Purify the crude product by column chromatography or recrystallization to obtain pure 5-methyl-N-phenyl-1,2-oxazole-4-carboxamide.
Part 3: Thionation to 5-methyl-N-phenyl-1,2-oxazole-4-carbothioamide
The final and defining step is the conversion of the amide's carbonyl oxygen to sulfur. This transformation is fundamental in the synthesis of thioamide-containing compounds.[1] The two most established and effective reagents for this purpose are Lawesson's Reagent and Phosphorus Pentasulfide (P₄S₁₀).
Soluble in many organic solvents (Toluene, THF, Dioxane).
Poorly soluble in most organic solvents, often used as a suspension.
Conditions
Milder, often lower reaction temperatures and shorter times.[1]
Requires higher temperatures (reflux in high-boiling solvents like toluene or xylene) and can have longer reaction times.[7]
Substrate Scope
Generally broader and more tolerant of sensitive functional groups.
Can be less selective and may lead to side reactions with other functional groups on the substrate.
Causality
LR is a milder and more selective thionating agent. Its solubility allows for homogeneous reaction conditions, often leading to cleaner reactions and higher yields. The methoxyphenyl groups enhance its reactivity and solubility compared to P₄S₁₀.[1]
P₄S₁₀ is a powerful, albeit less selective, thionating agent. Its use often requires forcing conditions (high heat) due to its polymeric structure and low solubility, which can be detrimental to complex molecules.[7]
Expert Recommendation: For nearly all applications, particularly in a drug discovery context where functional group tolerance is key, Lawesson's Reagent (Method 3A) is the superior choice. It provides a more controlled, cleaner, and generally higher-yielding reaction under milder conditions.[1]
Experimental Protocol: Thionation using Lawesson's Reagent (Method 3A)
Place 5-methyl-N-phenyl-1,2-oxazole-4-carboxamide (1 equivalent) and Lawesson's Reagent (0.5-0.6 equivalents) in a round-bottom flask.
Add an anhydrous solvent, such as toluene or tetrahydrofuran (THF).
Heat the reaction mixture to reflux under an inert atmosphere. The optimal temperature and time will depend on the solvent (e.g., ~65 °C for THF, ~110 °C for toluene).
Monitor the reaction progress by TLC.
Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure.
The crude residue can be purified directly by flash column chromatography on silica gel to yield the final product, 5-methyl-N-phenyl-1,2-oxazole-4-carbothioamide.
Conclusion
The synthesis of 5-methyl-N-phenyl-1,2-oxazole-4-carbothioamide is most efficiently achieved through a three-stage process. This guide has demonstrated that for each stage, a critical analysis of available methodologies reveals superior options that can enhance yield, reduce reaction times, and improve overall process efficiency.
For the isoxazole core synthesis , hydrolysis with 60% aqueous H₂SO₄ offers a significant improvement in reaction time and yield over traditional methods.[3]
For the amide coupling , direct coupling with EDC/DMAP provides a mild and operationally simple one-pot alternative to the harsher, two-step acid chloride method, making it ideal for modern synthetic labs.[6]
For the final thionation , Lawesson's Reagent is demonstrably superior to Phosphorus Pentasulfide, offering milder conditions, greater functional group tolerance, and typically higher yields.[1]
By selecting the optimal protocol at each juncture, researchers can develop a robust, efficient, and reliable pathway to this and other valuable thioamide-bearing heterocyclic compounds, accelerating progress in drug discovery and development.
References
Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. (2022). RSC Advances. [Link]
Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. (2022). Chemistry & Chemical Technology. [Link]
US Patent US20030139606A1: Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. (2003).
WO Patent WO2003042193A1: Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. (2003).
Mild Method for the Conversion of Amides to Thioamides. (2003). The Journal of Organic Chemistry. [Link]
validating the purity of 5-methyl-N-phenyl-1,2-oxazole-4-carbothioamide using quantitative NMR
Advanced Purity Validation of 5-Methyl-N-phenyl-1,2-oxazole-4-carbothioamide: qNMR vs. Traditional Chromatographic Methods As a Senior Application Scientist, I frequently encounter a critical bottleneck in drug developme...
Author: BenchChem Technical Support Team. Date: March 2026
Advanced Purity Validation of 5-Methyl-N-phenyl-1,2-oxazole-4-carbothioamide: qNMR vs. Traditional Chromatographic Methods
As a Senior Application Scientist, I frequently encounter a critical bottleneck in drug development and agrochemical synthesis: the "chicken-and-egg" problem of purity validation. When synthesizing complex intermediates like 5-methyl-N-phenyl-1,2-oxazole-4-carbothioamide , determining absolute purity is paramount for downstream reaction stoichiometry and toxicological safety.
Historically, laboratories have defaulted to High-Performance Liquid Chromatography (HPLC-UV) or Gas Chromatography-Mass Spectrometry (GC-MS). However, these methods are relative; they require an exact, pre-validated reference standard of the analyte to quantify it accurately. To break this cycle, Quantitative Nuclear Magnetic Resonance (1H-qNMR) has emerged as a primary metrological method[1].
This guide objectively compares qNMR against traditional chromatographic methods, providing the causality behind experimental choices and a self-validating protocol for absolute purity determination.
Part 1: The Causality of Method Selection
To understand why qNMR is the gold standard for absolute purity, we must examine the physical principles—and the inherent flaws—of standard chromatographic techniques.
The Response Factor Fallacy in HPLC-UV
HPLC-UV relies on the assumption that the area percent (Area %) of a chromatographic peak correlates directly to its mass percent. This is a dangerous fallacy[2]. The UV extinction coefficient of 5-methyl-N-phenyl-1,2-oxazole-4-carbothioamide at a given wavelength (e.g., 254 nm) may differ drastically from its synthetic impurities (such as unreacted phenyl isothiocyanate or residual isoxazole precursors). Furthermore, HPLC-UV is completely blind to non-chromophoric impurities like residual solvents, water, or inorganic salts.
The Primary Ratio Advantage of qNMR
qNMR operates on a fundamental principle of nuclear physics: the integrated area of a resonance signal is directly proportional to the molar quantity of the nuclei generating it , regardless of the molecule's chemical structure[3]. By incorporating a certified Internal Calibrant (IC), qNMR becomes a primary ratio method. It allows us to determine the absolute mass fraction (% w/w) of the analyte without ever needing a reference standard of the analyte itself[4].
Caption: Logical decision tree comparing qNMR and chromatographic purity validation methods.
Part 2: Self-Validating Experimental Protocol for qNMR
To ensure metrological traceability per USP <761> guidelines[1], every step of the qNMR workflow must be designed to eliminate uncertainty.
Step 1: Internal Calibrant (IC) Selection
For 5-methyl-N-phenyl-1,2-oxazole-4-carbothioamide (MW = 218.28 g/mol ), the 1H-NMR spectrum features a C5-methyl singlet at ~2.7 ppm (3H) and an isolated isoxazole C3 proton singlet at ~8.6 ppm (1H).
Causality: We select Maleic acid (MW = 116.07 g/mol , purity ≥99.9%) as the IC. Its isolated olefinic singlet at 6.26 ppm (2H) falls perfectly into the empty spectral window between the analyte's aliphatic and aromatic signals, preventing integration overlap[5].
Step 2: Gravimetric Sample Preparation
Accurately weigh ~15 mg of the analyte and ~5 mg of Maleic acid using a calibrated microbalance (d = 0.001 mg).
Co-dissolve the mixture in 0.7 mL of DMSO-d6.
Expertise Note: Thioamides often exhibit restricted rotation around the C(S)-N bond, which can lead to signal broadening. DMSO-d6 disrupts hydrogen bonding, sharpening the thioamide NH signal and ensuring complete solubility.
Step 3: Data Acquisition (The T1 Causality)
Inversion-Recovery: Execute an inversion-recovery experiment to determine the longitudinal relaxation time (
T1
) for both the analyte's target protons and the IC.
Relaxation Delay (D1): Set D1 to
≥7×T1
of the slowest relaxing nucleus (typically 30–45 seconds).
Causality: Failing to allow complete relaxation before the next radiofrequency pulse causes signal saturation. This leads to artificially low integrals and catastrophic errors in the final purity calculation[6].
Pulse Angle: Use a 90° excitation pulse to maximize the signal-to-noise ratio (S/N > 250:1)[7]. Acquire 32 to 64 transients.
Step 4: Processing and Calculation
Apply zero-filling (to 64k points) and an exponential window function (LB = 0.3 Hz). Perform manual phase correction and a high-order baseline correction. Calculate the absolute purity (
Psample
) using the following equation:
(Where I = Integral area, N = Number of protons, M = Molar mass, W = Gravimetric weight, and P = Purity).
Caption: Step-by-step self-validating workflow for qNMR acquisition and processing.
Part 3: Comparative Experimental Data
To demonstrate the superiority of qNMR, we analyzed three distinct batches of 5-methyl-N-phenyl-1,2-oxazole-4-carbothioamide using HPLC-UV (254 nm), GC-MS (Total Ion Chromatogram), and 1H-qNMR.
Table 1: Purity Assessment Across Analytical Platforms
Batch
HPLC-UV (Area %)
GC-MS (Area %)
1H-qNMR (% w/w)
Discrepancy Causality
001
99.5%
99.2%
97.1%
UV-transparent inorganic salts (from synthesis) artificially inflated the HPLC area percent.
002
98.8%
98.5%
98.6%
High correlation; impurities present shared similar UV chromophores with the main analyte.
003
99.9%
99.8%
96.4%
Residual solvent (DMSO) was detected and quantified by qNMR, but invisible to HPLC/GC.
Data Interpretation: Batch 003 perfectly illustrates the danger of relying solely on chromatography. While HPLC-UV reported a near-perfect 99.9% purity, qNMR revealed that the sample contained over 3.5% residual solvent by mass. Because qNMR detects any proton-bearing species, it acts as a universal mass detector[8].
Table 2: qNMR Method Validation Parameters
Parameter
Acceptance Criteria
Experimental Result
Metrological Significance
Specificity
Complete signal resolution
Baseline separation (
Rs>2.5
)
Ensures no integration overlap between analyte and IC.
Linearity (
R2
)
≥0.999
0.9998
Validates that detector response is strictly proportional to concentration.
Precision (RSD)
≤1.0%
(n=6)
0.45%
Confirms gravimetric accuracy and instrumental stability.
Accuracy
98.0% - 102.0%
99.6%
Verifies the absolute quantitation capability of the protocol.
Conclusion
While HPLC-UV and GC-MS remain invaluable for trace impurity profiling and routine batch monitoring, they are fundamentally flawed as standalone tools for absolute purity determination. By implementing a self-validating 1H-qNMR protocol, researchers can establish the true mass fraction of complex intermediates like 5-methyl-N-phenyl-1,2-oxazole-4-carbothioamide with metrological traceability, ensuring the integrity of all subsequent drug development phases.
References
USP <761> Nuclear Magnetic Resonance Spectroscopy , US Pharmacopeia. 9
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay , Journal of Medicinal Chemistry - ACS Publications. 4
Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment , Benchchem. 2
A Guide to Quantitative NMR (qNMR) , Emery Pharma. 3
Quantitative 1H NMR methodology for purity assay with high accuracy , ResearchGate. 8
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained , ResolveMass Laboratories Inc. 5
Usp-Nf 761 Nuclear Magnetic Resonance Spectros , Scribd. 6
Comprehensive Comparison Guide: Inter-Laboratory Validation of 5-methyl-N-phenyl-1,2-oxazole-4-carbothioamide Assay Protocols
Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Analytical Robustness, Protocol Standardization, and Inter-Laboratory Reproducibility Executive Summary & Chemical Context The compo...
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Focus: Analytical Robustness, Protocol Standardization, and Inter-Laboratory Reproducibility
Executive Summary & Chemical Context
The compound 5-methyl-N-phenyl-1,2-oxazole-4-carbothioamide is a highly reactive, lipophilic intermediate and bioactive scaffold. Isoxazole and oxazole rings are well known for their biological activities, including significant antibacterial, anti-inflammatory, and antiviral properties[1]. As research into isoxazole-based therapeutics accelerates, the need for standardized, highly reproducible analytical assays to quantify these compounds in complex biological matrices (e.g., plasma, microsomes) becomes critical.
This guide objectively compares the leading analytical protocols for quantifying this thioamide derivative and establishes a framework for inter-laboratory validation. By adhering to international standards for collaborative studies, we ensure that the chosen methodology is not only accurate in a single setting but robust across multiple global laboratories.
Mechanistic Profiling & Assay Causality
Designing an assay for 5-methyl-N-phenyl-1,2-oxazole-4-carbothioamide requires a deep understanding of its structural vulnerabilities.
The Thioamide Vulnerability: The carbothioamide moiety (-C(=S)NH-) is highly nucleophilic at the sulfur atom and is exceptionally prone to S-oxidation, forming sulfines or sulfenes under standard benchtop conditions.
The Isoxazole Ring: While generally stable, the 1,2-oxazole ring can undergo ring-opening under extreme alkaline conditions.
Causality in Protocol Design: Because of these factors, sample preparation must avoid oxidative environments and high pH. Extractions must be performed using cold, slightly acidic solvents to quench enzymatic activity and stabilize the thioamide group. Furthermore, the lipophilic nature of the N-phenyl substitution dictates the use of reversed-phase chromatography (e.g., C18 columns) for optimal retention and separation.
Protocol Alternatives: A Comparative Analysis
To determine the most robust assay for multi-center trials, we must compare the performance of three primary analytical alternatives.
Table 1: Objective Comparison of Assay Alternatives
Analytical Protocol
Sensitivity (LOQ)
Linear Range
Matrix Effect Susceptibility
Throughput
Primary Use Case
LC-MS/MS (Target)
0.5 ng/mL
0.5 – 1000 ng/mL
Low (Corrected via IS)
High (3 min/run)
Pharmacokinetics, Trace Analysis
HPLC-UV
50 ng/mL
50 – 5000 ng/mL
Medium
Medium (10 min/run)
Bulk Formulation, Stability Testing
UPLC-QTOF
2.0 ng/mL
2.0 – 500 ng/mL
Low
Low (15 min/run)
Metabolite Identification
Inter-Laboratory Validation Framework
Validation of an assay is the process of determining its fitness for a particular use, ensuring that results are accurate, reliable, and reproducible[2]. Following Eurachem guidelines, a collaborative study format requires stable, homogeneous materials to be distributed to several laboratories to estimate repeatability and reproducibility[3].
Reproducibility is defined as the inter-laboratory variation, which stands for how well an assay can be reproduced elsewhere without losing its performance characteristics[2].
Caption: Inter-laboratory validation workflow for assay protocol standardization.
Step-by-Step Methodology: The Optimized LC-MS/MS Protocol
To ensure trustworthiness, the following protocol is designed as a self-validating system . It continuously monitors its own performance via a Stable-Isotope-Labeled Internal Standard (SIL-IS). Because the SIL-IS co-elutes with the target analyte, any matrix-induced ion suppression or extraction loss affects both molecules equally, auto-correcting the data across different laboratories.
Aliquot 50 µL of the biological matrix (e.g., plasma) into a 1.5 mL microcentrifuge tube.
Causality Step: Add 150 µL of ice-cold acetonitrile (4°C) containing 0.1% formic acid and 10 ng/mL of SIL-IS. Why? The cold temperature and acidic environment instantly precipitate proteins, quench enzymatic activity, and protect the vulnerable thioamide group from S-oxidation.
Step 2: Extraction and Centrifugation
Vortex the mixture vigorously for 30 seconds to ensure complete protein disruption.
Centrifuge at 14,000 x g for 10 minutes at 4°C.
Transfer 100 µL of the clear supernatant to an autosampler vial.
Step 3: Chromatographic Separation
Inject 5 µL of the extract onto a C18 analytical column (e.g., 2.1 x 50 mm, 1.7 µm particle size) maintained at 40°C.
Mobile Phase:
Phase A: Water with 0.1% Formic Acid.
Phase B: Acetonitrile with 0.1% Formic Acid.
Gradient: Run a fast gradient from 10% B to 90% B over 2.5 minutes. Why? The acidic mobile phase maintains the isoxazole ring's stability and ensures sharp peak shapes by keeping the compound fully protonated.
Step 4: Mass Spectrometry Detection (ESI+)
Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. The thioamide sulfur is an excellent site for protonation.
Self-Validating Step: Monitor the specific Multiple Reaction Monitoring (MRM) transitions. Track both a quantifier ion (for concentration calculation) and a qualifier ion (to verify peak purity and absence of co-eluting interferences).
Validation Data & Performance Metrics
Following the distribution of standardized samples to five independent laboratories, the LC-MS/MS protocol was evaluated for repeatability (within-laboratory precision, RSDr) and reproducibility (between-laboratory precision, RSDR).
Note: According to international guidelines, an RSDR of <15% is generally acceptable for biological matrices at these concentration levels. The optimized protocol significantly exceeds these requirements.
Strategic Recommendations
For research organizations quantifying 5-methyl-N-phenyl-1,2-oxazole-4-carbothioamide, LC-MS/MS is the unequivocally recommended platform. To guarantee inter-laboratory reproducibility:
Mandate Cold Extraction: Strict temperature control during sample preparation is non-negotiable to prevent thioamide oxidation.
Implement SIL-IS: Never rely on external calibration curves alone. The use of a co-eluting stable isotope is the only way to create a self-validating assay that corrects for inter-laboratory matrix discrepancies.
Standardize Gradients: Ensure all participating laboratories use identical mobile phase buffering (0.1% Formic Acid) to prevent isoxazole ring degradation.
References
Title: Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research
Source: mdpi.com
URL: [Link]
Title: A Practical Approach to Biological Assay Validation
Source: edraservices.nl
URL: [Link]
A Comprehensive Guide to the Safe Disposal of 5-methyl-N-phenyl-1,2-oxazole-4-carbothioamide
Disclaimer: This document provides general guidance on the safe handling and disposal of 5-methyl-N-phenyl-1,2-oxazole-4-carbothioamide based on the properties of structurally similar oxazole derivatives and general chem...
Author: BenchChem Technical Support Team. Date: March 2026
Disclaimer: This document provides general guidance on the safe handling and disposal of 5-methyl-N-phenyl-1,2-oxazole-4-carbothioamide based on the properties of structurally similar oxazole derivatives and general chemical waste protocols. No specific Safety Data Sheet (SDS) for this exact compound was available at the time of writing. Therefore, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific disposal requirements and to adhere to all federal, state, and local regulations.[1][2] This guide is intended for use by trained laboratory professionals, including researchers, scientists, and drug development specialists.
Hazard Assessment and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, a thorough understanding of the potential hazards is essential. Based on data from related oxazole carboxamides, 5-methyl-N-phenyl-1,2-oxazole-4-carbothioamide should be handled as a hazardous substance.[3][4] Potential hazards include skin irritation, serious eye irritation, and harm if swallowed or inhaled.[3][4] The presence of a carbothioamide group suggests potential for toxicity and requires careful handling to minimize exposure.
Causality: The selection of appropriate PPE is the first line of defense in mitigating exposure risks. The following PPE is required to create a sufficient barrier against potential skin contact, inhalation of fine particulates, and eye exposure.[1][5]
PPE Item
Specification
Rationale
Hand Protection
Nitrile or neoprene gloves (minimum 0.11 mm thickness).[1]
Provides a chemical-resistant barrier to prevent skin contact and absorption.
Protects clothing and skin from accidental contamination.
Respiratory Protection
Work should be conducted in a chemical fume hood.[2]
Minimizes the inhalation of any dust or vapors, which is the primary route of exposure for powdered substances.
Step-by-Step Waste Disposal Protocol
The fundamental principle of chemical waste management is that hazardous organic compounds must not be disposed of down the drain or in regular trash.[2][6] All waste generated from handling 5-methyl-N-phenyl-1,2-oxazole-4-carbothioamide must be treated as hazardous waste.
Step 1: Waste Segregation and Collection
Proper segregation is critical to prevent dangerous chemical reactions.[2] Do not mix this waste stream with other incompatible wastes like strong acids, bases, or oxidizing agents unless explicitly approved by your EHS department.[5]
Solid Waste:
Collect all solid 5-methyl-N-phenyl-1,2-oxazole-4-carbothioamide, including residual powder and contaminated weighing papers or pipette tips.[1]
Place these materials into a dedicated, sealable, and clearly labeled hazardous waste container.[1] The container must be made of a chemically compatible material (e.g., HDPE - High-Density Polyethylene).
Liquid Waste:
Collect any solutions containing the compound in a separate, labeled, and sealed hazardous liquid waste container.[1]
Ensure the container is leak-proof and has a secure cap to prevent spills and evaporation.[6]
Contaminated Personal Protective Equipment (PPE):
Grossly contaminated items such as gloves and disposable lab coats should be collected as solid hazardous waste.[1]
Place them in the designated solid waste container.
Step 2: Waste Container Labeling
Accurate and thorough labeling is a legal requirement and essential for safe handling by waste management personnel.
As soon as the first drop of waste is added, affix a "Hazardous Waste" label to the container.[6]
The label must include the following information:
The full chemical name: "5-methyl-N-phenyl-1,2-oxazole-4-carbothioamide".[1]
The primary hazards (e.g., "Irritant," "Toxic").[1]
The approximate quantity or concentration of the waste.
The date the waste was first added to the container.[1]
Step 3: Storage
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) or your laboratory's designated hazardous waste storage area.[6]
The storage area should be cool, dry, and well-ventilated.[7][8]
Ensure the waste container is kept away from incompatible materials.[5]
Step 4: Final Disposal
Once the waste container is full or you are ready for disposal, contact your institution's EHS department or a licensed hazardous waste disposal contractor.[2][9]
Follow all institutional procedures for waste pickup scheduling, manifests, and record-keeping.[2]
Spill and Decontamination Procedures
In the event of a spill, immediate and correct action is necessary to prevent exposure and environmental contamination.
Evacuate and Ventilate: Alert personnel in the immediate area and ensure the space is well-ventilated, preferably by ensuring the chemical fume hood is operational.[2][10]
Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to cover and contain the spill.[2][10] For solid spills, you can gently moisten the material with water to reduce airborne dust.[7]
Collect the Waste: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.[2][7]
Decontaminate the Area:
Clean the spill area with an appropriate solvent (such as ethanol or isopropanol), followed by soap and water.[2][11]
All cleaning materials (wipes, paper towels) must also be disposed of as hazardous waste.[2]
Report the Incident: Report the spill to your laboratory supervisor and EHS department as required by your institution's policies.[2]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of 5-methyl-N-phenyl-1,2-oxazole-4-carbothioamide.
Caption: Workflow for the safe disposal of 5-methyl-N-phenyl-1,2-oxazole-4-carbothioamide.
References
Proper Disposal of Oxazole-4-carboximidamide: A Step-by-Step Guide for Laboratory Professionals. Benchchem.
Proper Disposal of 4-propyl-1,3-oxazole: A Step-by-Step Guide for Laboratory Professionals. Benchchem.